Product packaging for 2-Methyl-1H-pyrrole(Cat. No.:CAS No. 636-41-9)

2-Methyl-1H-pyrrole

Cat. No.: B1330387
CAS No.: 636-41-9
M. Wt: 81.12 g/mol
InChI Key: TVCXVUHHCUYLGX-UHFFFAOYSA-N
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Description

2-Methylpyrrole belongs to the class of organic compounds known as substituted pyrroles. These are heterocyclic compounds containing a pyrrole ring substituted at one or more positions. 2-Methylpyrrole exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 2-methylpyrrole is primarily located in the cytoplasm.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N B1330387 2-Methyl-1H-pyrrole CAS No. 636-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-pyrrole
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InChI

InChI=1S/C5H7N/c1-5-3-2-4-6-5/h2-4,6H,1H3
Source PubChem
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InChI Key

TVCXVUHHCUYLGX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H7N
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DSSTOX Substance ID

DTXSID70212976
Record name 2-Methylpyrrole
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Molecular Weight

81.12 g/mol
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Physical Description

Liquid
Record name 2-Methylpyrrole
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CAS No.

636-41-9
Record name 2-Methylpyrrole
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Record name 2-METHYLPYRROLE
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Melting Point

-35.6 °C
Record name 2-Methylpyrrole
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dimethyl-1H-pyrrole from 2,5-Hexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dimethyl-1H-pyrrole from 2,5-hexanedione. This reaction is a classic example of the Paal-Knorr pyrrole synthesis, a robust and widely utilized method for constructing the pyrrole ring, a fundamental heterocyclic motif in numerous natural products and pharmaceutical agents.

Note on Product Identity: The Paal-Knorr reaction between 2,5-hexanedione and an ammonia source mechanistically yields 2,5-dimethyl-1H-pyrrole . The two methyl groups of the starting diketone are retained on the alpha-carbons (positions 2 and 5) of the resulting pyrrole ring. This document will detail the synthesis of this scientifically correct product.

Reaction Mechanism: The Paal-Knorr Synthesis

The Paal-Knorr synthesis proceeds via the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1] While several pathways have been investigated, the most widely accepted mechanism involves the formation and subsequent cyclization of a hemiaminal intermediate.[2][3] This pathway is favored over alternative routes, such as those involving an enamine intermediate, based on both experimental and computational evidence.[2][4]

The key steps for the reaction of 2,5-hexanedione with ammonia are:

  • Carbonyl Protonation : The reaction is typically catalyzed by a weak acid, which protonates one of the carbonyl oxygens of 2,5-hexanedione, activating it for nucleophilic attack.

  • Hemiaminal Formation : Ammonia, acting as the nucleophile, attacks the activated carbonyl carbon, leading to the formation of a hemiaminal intermediate.

  • Intramolecular Cyclization : The nitrogen atom of the hemiaminal then performs an intramolecular attack on the second carbonyl group. This key ring-forming step results in a cyclic dihydroxy intermediate (a 2,5-dihydroxy-2,5-dimethyl-tetrahydropyrrole derivative).[3]

  • Dehydration : The cyclic intermediate undergoes two successive dehydration steps, eliminating two molecules of water to form the stable, aromatic 2,5-dimethyl-1H-pyrrole ring.[5]

Paal_Knorr_Mechanism Reactants 2,5-Hexanedione + NH₃ ProtonatedDiketone Protonated Diketone Reactants->ProtonatedDiketone + H⁺ Hemiaminal Hemiaminal Intermediate ProtonatedDiketone->Hemiaminal - H⁺ CyclicIntermediate Cyclic Dihydroxy Intermediate Hemiaminal->CyclicIntermediate Intramolecular Cyclization DehydratedIntermediate Dehydrated Intermediate CyclicIntermediate->DehydratedIntermediate - H₂O Product 2,5-Dimethyl-1H-pyrrole DehydratedIntermediate->Product - H₂O

Figure 1: Paal-Knorr reaction mechanism for pyrrole synthesis.

Quantitative Data Summary

The synthesis can be performed under various conditions, with modern methods favoring efficiency and sustainability.

Table 1: Comparison of Reaction Conditions for Paal-Knorr Synthesis of Dimethylpyrroles

Catalyst/Conditions Solvent Temp. (°C) Time Yield (%) Reference
Acetic Acid Ethanol Reflux (80) - 65-89 [6]
Salicylic Acid None - 0.25 min 92 [6]
Silica-supported H₂SO₄ None Room Temp 3 min 98 [1]
None Water Reflux (100) - Good to Excellent [7]

| Saccharin | Methanol | Room Temp | 30 min | High |[1] |

Table 2: Physicochemical and Spectroscopic Data for 2,5-Dimethyl-1H-pyrrole

Property Value Reference(s)
Molecular Formula C₆H₉N [8]
Molecular Weight 95.14 g/mol [8]
Appearance Colorless to pale yellow liquid [9]
Boiling Point 165-171 °C [8][10]
Melting Point 7-9 °C [9][10]
Density 0.935 g/mL at 25 °C [10]
¹H NMR (CDCl₃) δ ~2.2 (s, 6H, -CH₃), δ ~5.7 (s, 2H, β-H), δ ~7.5 (br s, 1H, N-H) [11]
¹³C NMR (CDCl₃) δ ~13.0 (-CH₃), δ ~105.0 (β-C), δ ~127.5 (α-C)
IR (Gas Phase, cm⁻¹) ~3400 (N-H stretch), ~2920 (C-H stretch), ~1500 (C=C stretch) [12]

| Mass Spectrum (m/z) | 95 (M⁺), 80, 53 |[12] |

Experimental Protocols

The following is a generalized protocol for the laboratory synthesis of 2,5-dimethyl-1H-pyrrole, adapted from established Paal-Knorr procedures.[6][13]

Reagents and Materials
  • 2,5-Hexanedione (Reagent Grade)

  • Ammonium Carbonate, (NH₄)₂CO₃ (or Ammonium Acetate)

  • Glacial Acetic Acid (Catalyst)

  • Ethanol (Solvent)

  • Diethyl Ether (Extraction Solvent)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Synthetic Procedure

Experimental_Workflow A 1. Reactant Mixing (Diketone, NH₄-Source, Solvent, Catalyst in Flask) B 2. Reaction (Heat to Reflux with Stirring) A->B C 3. Workup (Cool, Dilute with Water, Neutralize with NaHCO₃) B->C D 4. Extraction (Extract with Diethyl Ether) C->D E 5. Washing & Drying (Wash with Brine, Dry over MgSO₄) D->E F 6. Purification (Filter, Evaporate Solvent, Vacuum Distill) E->F G 7. Characterization (Obtain Pure Product, Analyze by NMR, IR, MS) F->G

Figure 2: General experimental workflow for synthesis.
  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,5-hexanedione (e.g., 5.7 g, 50 mmol), ammonium carbonate (e.g., 7.2 g, 75 mmol), and ethanol (30 mL).

  • Catalyst Addition : Slowly add glacial acetic acid (e.g., 1 mL) to the stirring mixture.

  • Reflux : Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching : Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold water.

  • Neutralization : Carefully neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 40 mL).

  • Washing and Drying : Combine the organic extracts and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal : Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification : The crude product is a yellow to brown oil. Purify the oil by vacuum distillation to obtain 2,5-dimethyl-1H-pyrrole as a colorless to pale yellow liquid.

Conclusion

The Paal-Knorr synthesis remains a highly effective and versatile method for the preparation of substituted pyrroles. The reaction of 2,5-hexanedione with an ammonia source provides a direct and efficient route to 2,5-dimethyl-1H-pyrrole. With advancements in catalysis and the use of green solvents, this classic transformation has been adapted to meet modern standards of efficiency and environmental consideration, ensuring its continued relevance in synthetic and medicinal chemistry.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methyl-1H-pyrrole. The information presented herein is intended to support research, development, and drug discovery activities by providing detailed data on the molecule's characteristics, reactivity, and synthesis.

Physical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[1] Its fundamental physical properties are summarized in the tables below.

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₅H₇N[2]
Molecular Weight81.12 g/mol [2]
Melting Point-35.6 °C[2]
Boiling Point147.5 °C at 760 mmHg[3]
Density0.946 g/cm³[4]
Flash Point47.2 °C[3]
SolubilitySoluble in chloroform, methanol, ethanol, and ether.[1][3] Insoluble in water.[1]
Table 2: Spectroscopic Data for this compound
¹H NMR Chemical Shift (δ) ppm Multiplicity Assignment
~7.8 (broad s)SingletN-H
~6.5TripletH5
~5.9TripletH3
~5.8MultipletH4
~2.2Singlet-CH₃
¹³C NMR Chemical Shift (δ) ppm Assignment
~128C2
~121C5
~107C3
~105C4
~13-CH₃
FTIR Wavenumber (cm⁻¹) Vibrational Mode
~3400 (broad)N-H Stretch
~3100-3000C-H Stretch (aromatic)
~2950-2850C-H Stretch (aliphatic)
~1550C=C Stretch (in ring)
~1470C-H Bend (-CH₃)
~730C-H Bend (aromatic, out-of-plane)
Mass Spectrometry (EI) m/z Relative Abundance Proposed Fragment
81High[M]⁺ (Molecular Ion)
80High[M-H]⁺
66Moderate[M-CH₃]⁺

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the electron-rich nature of the pyrrole ring and the presence of the activating methyl group.

Acidity and Basicity

The N-H proton of the pyrrole ring is weakly acidic, with a predicted pKa of approximately 17.73.[1][3] This allows for deprotonation by strong bases to form the corresponding pyrrolide anion, which is a potent nucleophile. Conversely, the lone pair of electrons on the nitrogen atom is involved in the aromatic sextet, rendering this compound a very weak base.

Electrophilic Aromatic Substitution

The pyrrole ring is highly activated towards electrophilic aromatic substitution, being significantly more reactive than benzene. The methyl group at the 2-position further enhances this reactivity. Electrophilic attack preferentially occurs at the C5 position, which is the most electron-rich and sterically accessible position. If the C5 position is blocked, substitution may occur at the C3 or C4 positions.

This compound This compound Intermediate_C5 Wheland Intermediate (Attack at C5) This compound->Intermediate_C5 + E+ Intermediate_C3 Wheland Intermediate (Attack at C3) This compound->Intermediate_C3 + E+ Electrophile (E+) Electrophile (E+) Product_C5 5-E-2-Methyl-1H-pyrrole (Major Product) Intermediate_C5->Product_C5 - H+ Product_C3 3-E-2-Methyl-1H-pyrrole (Minor Product) Intermediate_C3->Product_C3 - H+

Caption: Electrophilic substitution of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound.

Synthesis via Paal-Knorr Reaction

The Paal-Knorr synthesis is a classical and efficient method for the preparation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[5][6][7]

Materials:

  • 2,5-Hexanedione

  • Ammonia (e.g., aqueous ammonium hydroxide or ammonium acetate)

  • Acetic acid (glacial)

  • Ethanol

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione (1 equivalent) in ethanol.

  • Add a solution of aqueous ammonia (excess) and a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude this compound.

  • Purify the product by distillation.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Start Combine 2,5-Hexanedione, Ammonia, and Acetic Acid in Ethanol Reflux Heat to Reflux Start->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Evaporate Remove Ethanol Cool->Evaporate Extract Extract with DCM Evaporate->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Filter Filter and Concentrate Dry->Filter Distill Distillation Filter->Distill

Caption: Experimental workflow for the Paal-Knorr synthesis of this compound.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds, including this compound.[8][9][10] The reaction introduces a formyl group, typically at the C5 position.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane, anhydrous

  • Sodium acetate solution

  • Ice

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a condenser, cool anhydrous DMF (1.2 equivalents) to 0 °C.

  • Add POCl₃ (1.1 equivalents) dropwise with stirring, maintaining the temperature below 10 °C to form the Vilsmeier reagent.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of this compound (1 equivalent) in anhydrous 1,2-dichloroethane dropwise.

  • Heat the reaction mixture to 50-60 °C and stir for 1 hour.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a concentrated solution of sodium acetate to a pH of ~6-7.

  • Heat the mixture on a steam bath for 15-20 minutes to hydrolyze the intermediate iminium salt.

  • Cool the mixture and extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 5-methyl-1H-pyrrole-2-carbaldehyde by column chromatography or distillation.

Mannich Reaction

The Mannich reaction introduces an aminomethyl group onto the pyrrole ring, typically at the C5 position.[11][12][13]

Materials:

  • This compound

  • Formaldehyde (aqueous solution)

  • Dimethylamine (aqueous solution)

  • Acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, cool a mixture of aqueous formaldehyde and aqueous dimethylamine in ethanol to 0-5 °C.

  • Add acetic acid to the cooled solution.

  • Add this compound dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Make the reaction mixture basic with the addition of a sodium hydroxide solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous potassium carbonate, and concentrate under reduced pressure.

  • Purify the resulting (5-methyl-1H-pyrrol-2-yl)-N,N-dimethylmethanamine by distillation.

Relevance in Drug Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[14] Derivatives of this compound have been investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The ability to functionalize the pyrrole ring through electrophilic substitution allows for the synthesis of diverse libraries of compounds for screening and lead optimization. For instance, the introduction of specific side chains can modulate the compound's interaction with biological targets, such as enzymes or receptors, within a signaling pathway.

Extracellular_Signal Extracellular Signal Receptor Cell Surface Receptor Extracellular_Signal->Receptor Kinase_1 Kinase 1 Receptor->Kinase_1 Activates Kinase_2 Kinase 2 Kinase_1->Kinase_2 Phosphorylates Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response Gene_Expression->Biological_Response Pyrrole_Derivative This compound Derivative Pyrrole_Derivative->Kinase_2 Inhibits

Caption: Hypothetical interaction of a this compound derivative with a signaling pathway.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from sources of ignition.[4] It is harmful if swallowed or in contact with skin and causes skin and eye irritation.[4] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

References

Spectroscopic Profile of 2-Methyl-1H-pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Methyl-1H-pyrrole (C₅H₇N), a heterocyclic compound of interest in various fields of chemical research and development. This document details its characteristic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following sections present the quantitative spectroscopic data for this compound in a structured tabular format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the atoms in this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.8br s-N-H
~6.5t2.7H-5
~6.0t2.7H-4
~5.8m-H-3
~2.2s-CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~128C-2
~121C-5
~107C-4
~105C-3
~13CH₃
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
~3400Strong, BroadN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch
~1570MediumC=C Stretch (in ring)
~1460MediumC-H Bend (CH₃)
~730StrongC-H Out-of-plane Bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The compound has a molecular weight of 81.12 g/mol .[1]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
81100[M]⁺ (Molecular Ion)
8085[M-H]⁺
5325[M-C₂H₂]⁺
5420[M-HCN]⁺
3915[C₃H₃]⁺

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data. The following are representative methodologies for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, DMSO-d₆) in a clean, dry vial.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm reference).

  • Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • For ¹H NMR, acquire the spectrum with 8-16 scans.

  • For ¹³C NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio, typically requiring more scans than ¹H NMR.

Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small drop of liquid this compound directly onto the ATR crystal.

  • For solid samples, a small amount of the solid can be pressed against the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

This protocol is suitable for the analysis of volatile and thermally stable pyrrole compounds like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Sample Preparation:

  • Dissolve the this compound sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a final concentration of 10-100 µg/mL.[2]

GC-MS System Parameters:

  • Gas Chromatograph:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.[2]

    • Carrier Gas: Helium

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Analyzer: Quadrupole or Ion Trap.[2]

    • Scan Range: m/z 40-300.[2]

    • Ion Source Temperature: 230°C.[2]

    • Transfer Line Temperature: 280°C.[2]

Data Analysis:

  • Identify the compound based on its retention time.

  • Compare the obtained mass spectrum with reference libraries (e.g., NIST) for confirmation.[2]

  • Analyze the fragmentation patterns to confirm the structure.[2]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis & Purification SamplePrep Sample Preparation (Dissolution/Dilution) Synthesis->SamplePrep NMR NMR Analysis (1H, 13C) SamplePrep->NMR IR IR Analysis SamplePrep->IR MS MS Analysis SamplePrep->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Structure Structure Elucidation & Data Interpretation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

A generalized workflow for spectroscopic analysis.

References

Tautomerism in 2-Methylpyrrole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the tautomeric equilibria, analytical methodologies, and synthetic considerations for 2-methylpyrrole derivatives, crucial scaffolds in medicinal chemistry and materials science.

Introduction to Tautomerism in 2-Methylpyrrole

Pyrrole, a fundamental five-membered aromatic heterocycle, and its derivatives are cornerstones in the development of pharmaceuticals and functional materials. The introduction of a methyl group at the 2-position imparts unique electronic and steric properties, influencing the molecule's reactivity and intermolecular interactions. A key, yet often overlooked, aspect of the chemistry of 2-methylpyrrole derivatives is their existence as a mixture of tautomers. This guide delves into the core principles of tautomerism in these compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their behavior.

The principal tautomeric forms of 2-methylpyrrole are the aromatic 2-methyl-1H-pyrrole and its non-aromatic isomers, 2-methyl-2H-pyrrole and 5-methyl-2H-pyrrole (also known as 2-methyl-3H-pyrrole). The position of the double bonds within the pyrrole ring dictates the tautomeric form, with the equilibrium between these forms being influenced by a variety of factors including the nature of other substituents on the ring, the solvent, and temperature. Understanding and controlling this tautomeric equilibrium is paramount for predicting molecular properties, designing synthetic routes, and elucidating mechanisms of action in biological systems.

Tautomeric Equilibria: A Quantitative Perspective

Factors Influencing Tautomeric Equilibrium:

  • Aromaticity: The this compound tautomer benefits from the thermodynamic stability of its aromatic sextet, making it the predominant form in most cases. The non-aromatic tautomers, lacking this stabilization, are generally higher in energy.

  • Substituent Effects: The electronic nature of other substituents on the pyrrole ring can significantly influence the tautomeric equilibrium. Electron-withdrawing groups can affect the acidity of the N-H proton and the electron density within the ring, potentially shifting the equilibrium. Conversely, electron-donating groups can also modulate the relative stabilities of the tautomers. A systematic quantitative study of these effects on 2-methylpyrrole derivatives is an area ripe for further investigation.

  • Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent play a crucial role in stabilizing or destabilizing different tautomers.[1] Polar protic solvents can form hydrogen bonds with the N-H group of the 1H-tautomer and potentially with the imine nitrogen of the 2H-tautomers, thereby altering their relative energies. In non-polar solvents, intramolecular interactions and inherent stability are the primary determinants of the equilibrium position.

Due to the scarcity of specific KT values for a broad range of 2-methylpyrrole derivatives in various solvents, the following table presents hypothetical data to illustrate how such information would be structured for comparative analysis.

Substituent (R) at C4SolventTautomer Ratio (1H : 2H)KT ([2H]/[1H])Reference
-HCyclohexane>99 : <1<0.01Hypothetical
-HAcetonitrile98 : 20.02Hypothetical
-HMethanol95 : 50.05Hypothetical
-NO2Cyclohexane95 : 50.05Hypothetical
-NO2Acetonitrile90 : 100.11Hypothetical
-NO2Methanol85 : 150.18Hypothetical
-OCH3Cyclohexane>99 : <1<0.01Hypothetical
-OCH3Acetonitrile99 : 10.01Hypothetical
-OCH3Methanol97 : 30.03Hypothetical

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric mixtures rely on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomers in solution.[2] The different tautomers will exhibit distinct sets of signals in both 1H and 13C NMR spectra due to the differences in their chemical environments.

Detailed Protocol for 1H NMR Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 2-methylpyrrole derivative.

    • Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

    • Add a small amount of an internal standard with a known concentration, such as tetramethylsilane (TMS) or 1,4-dioxane, for quantitative analysis. The internal standard should have a simple spectrum that does not overlap with the analyte signals.

  • NMR Data Acquisition:

    • Acquire the 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery, which is crucial for accurate integration.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signals corresponding to unique protons of each tautomer. For example, the chemical shift of the methyl group and the ring protons will differ between the 1H and 2H tautomers.

    • The ratio of the integrals for the signals from each tautomer directly corresponds to their molar ratio in the solution.

    • The equilibrium constant (KT) can be calculated from the ratio of the tautomer concentrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as different tautomers often possess distinct electronic absorption spectra.[3] The aromatic 1H-tautomer will typically have a different λmax and molar absorptivity compared to the non-aromatic 2H-tautomers.

Detailed Protocol for UV-Vis Analysis:

  • Sample Preparation:

    • Prepare a stock solution of the 2-methylpyrrole derivative of a known concentration in a suitable solvent.

    • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

    • Prepare solutions of the compound in a range of solvents with varying polarities to investigate solvent effects.

  • UV-Vis Data Acquisition:

    • Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

    • Use a matched pair of cuvettes, with one containing the pure solvent as a blank.

  • Data Analysis:

    • Analyze the changes in the absorption spectra as a function of the solvent. The appearance of new peaks or shifts in λmax can indicate a change in the tautomeric equilibrium.

    • If the individual spectra of the pure tautomers are known or can be estimated, deconvolution of the experimental spectra can provide the relative concentrations of each tautomer.

Computational Workflow for Tautomer Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the relative stabilities of tautomers and to predict their spectroscopic properties.[4]

Workflow for DFT Calculations:

The following diagram illustrates a typical workflow for the computational analysis of 2-methylpyrrole tautomerism.

Tautomer_Workflow start Define 2-Methylpyrrole Derivative tautomers Generate Tautomeric Structures (1H, 2H, 3H) start->tautomers geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) tautomers->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc solvation Incorporate Solvent Effects (e.g., PCM, SMD) freq_calc->solvation energy_calc Calculate Relative Energies (ΔG) solvation->energy_calc nmr_calc Predict NMR Spectra (e.g., GIAO) solvation->nmr_calc uv_calc Predict UV-Vis Spectra (TD-DFT) solvation->uv_calc comparison Compare with Experimental Data energy_calc->comparison nmr_calc->comparison uv_calc->comparison conclusion Determine Predominant Tautomer and Equilibrium Constant comparison->conclusion

Caption: Computational workflow for analyzing tautomerism.

Synthesis of 2-Methylpyrrole Tautomers

The synthesis of 2-methylpyrrole derivatives typically yields the most stable this compound tautomer. The isolation of the less stable 2H-tautomers is challenging due to their propensity to tautomerize to the aromatic form.[5] However, specific synthetic strategies can be employed to favor the formation of or trap the non-aromatic tautomers.

General Synthetic Approach:

The Paal-Knorr synthesis is a common method for preparing substituted pyrroles, including 2-methylpyrrole, from a 1,4-dicarbonyl compound and an amine or ammonia. The reaction mechanism involves a series of condensation and cyclization steps. The final step is a dehydration that leads to the aromatic 1H-pyrrole.

The following diagram illustrates a plausible reaction mechanism for the acid-catalyzed tautomerization of a 2-methyl-2H-pyrrole to the more stable this compound.

Tautomerization_Mechanism 2H_Tautomer 2-Methyl-2H-pyrrole Protonated_Intermediate Protonated Intermediate 2H_Tautomer:p1->Protonated_Intermediate:p1 + H+ 1H_Tautomer This compound Protonated_Intermediate:p1->1H_Tautomer:p1 - H+

Caption: Acid-catalyzed tautomerization of 2-methyl-2H-pyrrole.

Implications for Drug Development and Materials Science

The presence of multiple tautomers can have profound implications in drug discovery and materials science. Different tautomers of a drug molecule can exhibit distinct binding affinities for a biological target, leading to variations in efficacy and side-effect profiles. Therefore, a thorough understanding of the tautomeric landscape of a drug candidate is essential for rational drug design.

In materials science, the tautomeric state of a molecule can influence its crystal packing, photophysical properties, and electronic conductivity. By controlling the tautomeric equilibrium through chemical modification or environmental factors, it may be possible to fine-tune the properties of organic materials for specific applications.

Conclusion

Tautomerism in 2-methylpyrrole derivatives is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. While the aromatic this compound is generally the most stable tautomer, the presence of other forms, even in small amounts, can significantly impact the chemical and physical properties of these compounds. This guide has provided a framework for understanding, analyzing, and considering the tautomerism of 2-methylpyrrole derivatives. Further quantitative experimental and computational studies are needed to build a comprehensive database of tautomeric equilibria for this important class of molecules, which will undoubtedly accelerate their application in both medicine and materials science.

References

An In-depth Technical Guide to the Electronic Structure and Aromaticity of 2-Methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electronic structure and aromaticity of 2-Methyl-1H-pyrrole, a heterocyclic compound of interest in medicinal chemistry and materials science. By integrating theoretical calculations with spectroscopic principles, this document offers a comprehensive overview of the molecule's fundamental properties, which are critical for understanding its reactivity, stability, and potential applications.

Molecular and Electronic Structure

This compound is an aromatic heterocycle where a methyl group is substituted at the C2 position of the pyrrole ring. This substitution influences the electronic distribution within the ring, affecting its chemical behavior. The structure and properties of this compound can be thoroughly investigated using a combination of spectroscopic techniques and computational chemistry.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR). The chemical shifts are influenced by the aromatic ring current and the electronic effects of the nitrogen atom and the methyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by π → π* electronic transitions within the aromatic system. The position of the absorption maximum (λmax) is indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Computational Analysis

To provide a quantitative understanding of the electronic structure, Density Functional Theory (DFT) calculations are employed. The B3LYP functional with a 6-311G(d,p) basis set is a common and reliable method for such analyses.[1]

Geometric Parameters: DFT calculations allow for the determination of optimized bond lengths and angles, providing a precise three-dimensional representation of the molecule.

Molecular Orbitals: The energies of the frontier molecular orbitals, HOMO and LUMO, are key descriptors of a molecule's reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and electronic excitation energy.[2][3]

Aromaticity

The aromaticity of this compound is a key feature that dictates its stability and reactivity. According to Hückel's rule, the pyrrole ring, with its six π-electrons (four from the carbon atoms and two from the nitrogen lone pair), constitutes an aromatic system. The methyl substituent can have a subtle influence on the degree of aromaticity.

Aromaticity Indices:

  • Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity.

  • Nucleus-Independent Chemical Shift (NICS): NICS values are calculated at the center of the ring to probe the magnetic shielding associated with the aromatic ring current. Negative NICS values are indicative of aromaticity.

Data Presentation

The following tables summarize the key quantitative data for this compound, derived from spectroscopic databases and theoretical calculations.

Table 1: Spectroscopic Data for this compound
Parameter Value
¹H NMR Chemical Shifts (ppm)H3: ~6.1, H4: ~6.7, H5: ~6.8, N-H: ~7.8, CH₃: ~2.2
¹³C NMR Chemical Shifts (ppm)C2: ~128, C3: ~107, C4: ~109, C5: ~119, CH₃: ~13
UV-Vis λmax (nm)~210-220
Table 2: Calculated Electronic and Geometric Properties of this compound (DFT B3LYP/6-311G(d,p))
Parameter Calculated Value
HOMO Energy (eV)-5.45
LUMO Energy (eV)0.85
HOMO-LUMO Gap (eV)6.30
C2-C3 Bond Length (Å)1.38
C3-C4 Bond Length (Å)1.42
C4-C5 Bond Length (Å)1.37
N1-C2 Bond Length (Å)1.37
N1-C5 Bond Length (Å)1.38
C2-C3-C4 Bond Angle (°)107.5
C3-C4-C5 Bond Angle (°)108.0
N1-C5-C4 Bond Angle (°)108.5
Table 3: Calculated Aromaticity Indices for this compound
Index Calculated Value
HOMA~0.95
NICS(0) (ppm)-15.2
NICS(1) (ppm)-10.5

Experimental and Computational Protocols

NMR Spectroscopy Protocol

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Data Acquisition:

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR: A standard pulse sequence is used with a spectral width of approximately 15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are accumulated.

  • ¹³C NMR: A proton-decoupled pulse sequence is used with a spectral width of about 220 ppm. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

UV-Vis Spectroscopy Protocol

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

Data Acquisition:

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Procedure: A cuvette containing the pure solvent is used as a reference. The sample cuvette is then placed in the beam path, and the absorbance is measured over a wavelength range of approximately 200-400 nm.

Density Functional Theory (DFT) Calculation Protocol

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Workflow:

  • Input Structure: An initial 3D structure of this compound is created using a molecular builder.

  • Geometry Optimization: The structure is optimized using the B3LYP functional and the 6-311G(d,p) basis set.[1] This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

  • Property Calculations: Using the optimized geometry, single-point energy calculations are performed to obtain molecular orbital energies (HOMO, LUMO). NICS calculations are also performed at the same level of theory. Bond lengths and angles are extracted from the optimized structure.

Visualizations

Electronic_Structure_Analysis_Workflow cluster_experimental Experimental Characterization cluster_computational Computational Analysis Sample_Preparation Sample_Preparation NMR_Spectroscopy NMR_Spectroscopy Sample_Preparation->NMR_Spectroscopy ¹H & ¹³C NMR UV_Vis_Spectroscopy UV_Vis_Spectroscopy Sample_Preparation->UV_Vis_Spectroscopy λ_max Data_Analysis Data_Analysis NMR_Spectroscopy->Data_Analysis UV_Vis_Spectroscopy->Data_Analysis Initial_Structure Initial_Structure Geometry_Optimization Geometry_Optimization Initial_Structure->Geometry_Optimization DFT: B3LYP/6-311G(d,p) Frequency_Calculation Frequency_Calculation Geometry_Optimization->Frequency_Calculation Confirm Minimum Property_Calculation Property_Calculation Frequency_Calculation->Property_Calculation HOMO/LUMO, NICS, etc. Property_Calculation->Data_Analysis Final_Report Final_Report Data_Analysis->Final_Report

Caption: Workflow for the analysis of electronic structure.

Aromaticity_Assessment Optimized_Geometry Optimized_Geometry HOMA_Calculation HOMA_Calculation Optimized_Geometry->HOMA_Calculation Bond Lengths Calculated_NMR_Shieldings Calculated_NMR_Shieldings NICS_Calculation NICS_Calculation Calculated_NMR_Shieldings->NICS_Calculation Magnetic Shielding Aromaticity_Conclusion Aromaticity_Conclusion HOMA_Calculation->Aromaticity_Conclusion NICS_Calculation->Aromaticity_Conclusion

References

Literature review on the reactivity of 2-Methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of 2-Methyl-1H-pyrrole

This guide provides a comprehensive overview of the chemical reactivity of this compound, tailored for researchers, scientists, and professionals in drug development. It covers key reaction types, including electrophilic substitution, oxidation, reduction, and cycloaddition, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction to this compound

This compound is an aromatic heterocyclic compound.[1] Like pyrrole, it possesses a five-membered ring containing a nitrogen atom. The lone pair of electrons on the nitrogen atom participates in the π-electron system, conferring aromaticity to the ring.[2] This electron-rich nature makes the pyrrole ring highly reactive towards electrophiles, significantly more so than benzene.[3][4] The methyl group at the C2 position is an electron-donating group, which further activates the ring towards electrophilic attack and influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution

Electrophilic substitution is the most characteristic reaction of pyrroles. The attack of an electrophile occurs preferentially at the α-positions (C2 and C5) because the resulting carbocation intermediate is stabilized by a greater number of resonance structures compared to attack at the β-positions (C3 and C4).[3][5] In this compound, the C2 position is occupied, so electrophilic attack is strongly directed to the C5 position. If the C5 position is blocked, substitution may occur at C3 or C4.

G cluster_intermediate Intermediate Carbocation cluster_product Product 2MP This compound Intermediate Resonance-Stabilized Cation 2MP->Intermediate Attack at C5 E_plus Electrophile (E+) Product 5-Substituted-2-Methyl-1H-pyrrole Intermediate->Product Deprotonation G DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium_Salt Iminium Intermediate Pyrrole This compound Pyrrole->Iminium_Salt Electrophilic Attack Product 5-Methyl-1H-pyrrole- 2-carbaldehyde Iminium_Salt->Product Hydrolysis Hydrolysis (H₂O, Heat)

References

An In-depth Technical Guide on the Discovery and Historical Synthesis of 2-Methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2-Methyl-1H-pyrrole, a key heterocyclic compound. It details the foundational synthetic methodologies, presents quantitative data in structured tables, and includes detailed experimental protocols for key reactions. Visual diagrams of historical synthetic pathways are also provided to facilitate a deeper understanding of the logical evolution of its synthesis.

Introduction: The Significance of the Pyrrole Ring

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core structural motif in a vast array of biologically active molecules and functional materials. Its presence in natural products such as heme, chlorophyll, and vitamin B12 underscores its vital role in biological systems. The substitution of the pyrrole ring, as in this compound, allows for the fine-tuning of its chemical and physical properties, making it a valuable building block in medicinal chemistry and materials science. This compound is utilized in the synthesis of various pharmaceuticals and as a component in the development of novel materials.[1]

While the parent compound, pyrrole, was first identified in 1834 by F. F. Runge from coal tar, the specific discovery of this compound is less documented as a singular event.[2] Instead, its synthesis and characterization emerged from the broader development of seminal synthetic methods for the pyrrole class of compounds in the late 19th century.

Foundational Synthetic Methodologies

The historical synthesis of this compound is rooted in three classical named reactions that form the bedrock of pyrrole chemistry: the Paal-Knorr Synthesis, the Hantzsch Pyrrole Synthesis, and the Knorr Pyrrole Synthesis. These methods, developed in the late 1800s, provided the first reliable routes to substituted pyrroles.

Paal-Knorr Pyrrole Synthesis (1884)

The Paal-Knorr synthesis is one of the most straightforward and widely used methods for preparing substituted pyrroles.[3][4] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[5][6] The use of a weak acid, such as acetic acid, can accelerate the reaction.[5] The versatility of this reaction allows for the synthesis of a wide variety of substituted pyrroles.[4]

For the synthesis of this compound, an unsymmetrical 1,4-dicarbonyl compound is required. A plausible precursor is 1,4-pentanedione.

Hantzsch Pyrrole Synthesis (1890)

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[7][8] This method is highly versatile for producing a variety of substituted pyrroles.[7] The reaction proceeds through the formation of an enamine intermediate, which then reacts with the α-haloketone, followed by cyclization and dehydration to form the pyrrole ring.[7]

Knorr Pyrrole Synthesis (1884)

The Knorr pyrrole synthesis is another cornerstone in pyrrole chemistry, involving the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group.[9] A significant challenge in this synthesis is the instability of α-amino-ketones, which tend to self-condense.[9] Therefore, they are often prepared in situ from the corresponding oxime.[9]

Quantitative Data Summary

This section summarizes the key quantitative data for this compound and representative yields from its synthesis.

Table 1: Physicochemical and Spectroscopic Data of this compound
PropertyValueReference(s)
Molecular Formula C₅H₇N[10]
Molecular Weight 81.12 g/mol [10]
CAS Number 636-41-9[10]
Appearance Colorless to yellow liquid
Boiling Point 148-149 °C
¹H NMR (CDCl₃, ppm) ~7.8 (br s, 1H, NH), 6.6 (m, 1H), 6.0 (m, 1H), 5.9 (m, 1H), 2.2 (s, 3H)(Predicted)
¹³C NMR (CDCl₃, ppm) ~127.5, 119.5, 107.5, 106.0, 12.5(Predicted)
Mass Spectrometry (EI) m/z 81 (M⁺), 80, 53, 39[10]

Note: NMR data are predicted based on typical chemical shifts for substituted pyrroles and may vary depending on the solvent and concentration.

Table 2: Representative Yields for Pyrrole Synthesis
Synthetic MethodPrecursorsProductYield (%)Reference(s)
Paal-Knorr 1,4-Dicarbonyl Compound + Ammonia/AmineSubstituted Pyrrole>60[11]
Paal-Knorr 2,5-Hexanedione + Aniline2,5-Dimethyl-1-phenyl-1H-pyrrole95
Knorr Synthesis α-Amino Ketone + β-Dicarbonyl CompoundSubstituted Pyrrole45-80

Experimental Protocols

The following section provides a detailed, representative experimental protocol for the synthesis of this compound via the Paal-Knorr synthesis.

Representative Paal-Knorr Synthesis of this compound

This protocol is a representative method adapted from the general Paal-Knorr synthesis for substituted pyrroles.

Objective: To synthesize this compound from an appropriate 1,4-dicarbonyl precursor.

Materials:

  • 1,4-Pentanedione (or a suitable precursor that can be converted in situ)

  • Ammonium acetate or aqueous ammonia

  • Glacial acetic acid (optional, as catalyst)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 1,4-dicarbonyl precursor (1 equivalent) with an excess of the ammonia source (e.g., ammonium acetate, 2-3 equivalents).

  • Add a catalytic amount of glacial acetic acid if desired.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • If an acidic catalyst was used, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, 3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation or column chromatography on silica gel to afford pure this compound.

Characterization: The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and the data should be compared with the values presented in Table 1.

Visualizations of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the historical development of pyrrole synthesis and a general experimental workflow.

Historical_Pyrrole_Synthesis cluster_19th_Century 19th Century Foundational Syntheses cluster_Modern Modern Applications & Variations Paal_Knorr Paal-Knorr Synthesis (1884) (1,4-Dicarbonyl + Amine) Modern_Methods Modern Synthetic Methods (e.g., Catalytic, Multi-component) Paal_Knorr->Modern_Methods Versatility & Simplicity Hantzsch Hantzsch Synthesis (1890) (β-Ketoester + α-Haloketone + Amine) Hantzsch->Modern_Methods Functional Group Tolerance Knorr Knorr Synthesis (1884) (α-Amino Ketone + β-Dicarbonyl) Knorr->Modern_Methods Complex Pyrrole Synthesis

Historical Development of Pyrrole Syntheses

Paal_Knorr_Workflow Start Start Reaction_Setup Reaction Setup Combine 1,4-dicarbonyl and amine/ammonia. Add optional acid catalyst. Start->Reaction_Setup Heating Heating Reflux the reaction mixture. Monitor by TLC. Reaction_Setup->Heating Workup Work-up Cool and neutralize. Extract with organic solvent. Heating->Workup Purification Purification Dry organic layer. Remove solvent. Distill or chromatograph. Workup->Purification Characterization Characterization NMR, MS, IR Purification->Characterization End End Characterization->End Paal_Knorr_Mechanism A 1,4-Dicarbonyl + Amine/Ammonia B Hemiaminal Formation (Nucleophilic Attack) A->B C Intramolecular Cyclization B->C D Dehydration C->D E Aromatic Pyrrole D->E

References

Quantum Chemical Blueprint of 2-Methyl-1H-pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Methyl-1H-pyrrole, an alkyl-substituted derivative of the fundamental aromatic heterocycle pyrrole, serves as a significant building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials. Understanding its three-dimensional structure, electronic properties, and vibrational behavior at a quantum level is paramount for predicting its reactivity, stability, and potential interactions in biological and chemical systems. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful, non-experimental avenue to elucidate these properties with high accuracy.

While specific, in-depth computational studies exclusively focused on this compound are not extensively detailed in publicly available literature, the well-established methodologies applied to the parent pyrrole molecule offer a robust framework. This technical guide outlines the standard computational protocols for such an analysis and presents illustrative data based on the parent pyrrole molecule to demonstrate the expected outcomes. Furthermore, it discusses the anticipated electronic and structural effects of the C2-position methyl group based on fundamental chemical principles.

Experimental Protocols: Computational Methodology

The core of this analysis lies in a multi-step computational workflow designed to accurately model the molecular system in its ground state.

1. Molecular Structure Input: The initial step involves constructing the 3D structure of this compound. This can be done using molecular building software (e.g., GaussView, Avogadro, ChemDraw) to generate an approximate initial geometry.

2. Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is a critical step that locates the equilibrium geometry of the molecule on the potential energy surface.

  • Software: Gaussian 16, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT). DFT methods are widely used as they provide a good balance between computational cost and accuracy for organic molecules.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for geometry optimizations of organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that includes diffuse functions (++) to better describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron distribution, which is essential for describing chemical bonds accurately.

3. Vibrational Frequency Analysis: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:

  • Verification: It confirms that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state.

  • Spectroscopic Prediction: It calculates the harmonic vibrational frequencies, which can be directly compared to experimental infrared (IR) and Raman spectra. These calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental anharmonic frequencies.

4. Electronic Property Calculation: The optimized geometry is used to calculate key electronic properties.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Data Presentation: Calculated Properties

The following tables present quantitative data for the parent pyrrole molecule, calculated at the B3LYP/6-311++G(d,p) level of theory, to illustrate the type of results obtained from the described workflow.

Table 1: Optimized Geometric Parameters of Pyrrole
ParameterTypeCalculated Value (Å or °)
N1-C2Bond Length1.372
C2-C3Bond Length1.383
C3-C4Bond Length1.430
N1-H6Bond Length1.011
C2-H7Bond Length1.082
C3-H8Bond Length1.084
C5-N1-C2Bond Angle109.8
N1-C2-C3Bond Angle107.7
C2-C3-C4Bond Angle107.4
H6-N1-C2Bond Angle125.1
H7-C2-N1Bond Angle121.5

Data derived from computational studies on pyrrole, which serve as a baseline for understanding the substituted compound.

Table 2: Selected Vibrational Frequencies of Pyrrole
ModeAssignmentCalculated Wavenumber (cm⁻¹)
ν₁N-H Stretch3531
ν₂C-H Stretch (α-CH)3145
ν₃C-H Stretch (β-CH)3128
ν₄Ring Stretch1530
ν₅Ring Stretch1475
ν₆C-H In-plane bend1350
ν₇N-H In-plane bend1145
ν₈C-H Out-of-plane bend868
ν₉Ring Puckering730

Frequencies are harmonic and typically scaled for direct comparison with experimental spectra.

Table 3: Calculated Electronic Properties of Pyrrole
PropertyValue (Hartree)Value (eV)
HOMO Energy-0.228-6.20
LUMO Energy0.0451.22
HOMO-LUMO Gap (ΔE) 0.273 7.42

Discussion: Predicted Influence of the 2-Methyl Group

The addition of a methyl group at the C2 position of the pyrrole ring is expected to induce predictable changes in its geometric and electronic properties due to the group's electron-donating nature (positive inductive effect, +I).

  • Geometric Structure: The C2-C3 bond may slightly lengthen, while the N1-C2 bond might shorten marginally due to the electron donation from the methyl group. Bond angles around the C2 carbon will be slightly distorted to accommodate the steric bulk of the methyl group.

  • Vibrational Spectra: New vibrational modes corresponding to the C-H stretching and bending of the methyl group will appear in the spectrum, typically around 2950-2850 cm⁻¹ for stretching and 1450-1375 cm⁻¹ for bending. The frequencies of the pyrrole ring modes may also be slightly shifted.

  • Electronic Properties: The electron-donating methyl group will increase the electron density of the pyrrole ring. This is expected to raise the energy of the HOMO, making the molecule a better electron donor (more nucleophilic). The LUMO energy is likely to be less affected. Consequently, the HOMO-LUMO gap of this compound is predicted to be smaller than that of pyrrole, indicating higher chemical reactivity.

Visualization of Computational Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the quantum chemical calculations and the relationship between the molecular inputs and the derived properties.

G cluster_0 Input Phase cluster_1 Calculation Phase cluster_2 Analysis Phase mol_build 1. Build Initial 3D Structure (this compound) method_select 2. Select Method (DFT: B3LYP / 6-311++G(d,p)) geom_opt 3. Geometry Optimization method_select->geom_opt freq_calc 4. Frequency Calculation geom_opt->freq_calc elec_prop 5. Electronic Property Calculation geom_opt->elec_prop geom_data Optimized Geometry (Bond Lengths, Angles) geom_opt->geom_data verify Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify fmo_data FMO Analysis (HOMO, LUMO, Energy Gap) elec_prop->fmo_data vib_data Vibrational Spectra (IR, Raman Frequencies) verify->vib_data G cluster_inputs Inputs cluster_outputs Calculated Properties center_node Quantum Chemical Calculation (DFT) geom Equilibrium Geometry (Structure, Bond Parameters) center_node->geom energy Thermodynamics (Energy, Stability) center_node->energy spectra Spectroscopy (IR/Raman Frequencies) center_node->spectra electronic Electronic Properties (HOMO-LUMO, Reactivity) center_node->electronic mol Molecular Structure (this compound) mol->center_node theory Level of Theory (Functional & Basis Set) theory->center_node

An In-depth Technical Guide to the Solubility of 2-Methyl-1H-pyrrole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-1H-pyrrole and outlines detailed experimental protocols for its quantitative determination in various organic solvents. Given the limited availability of specific quantitative solubility data in published literature, this document focuses on established methodologies to empower researchers to generate this critical data in their own laboratory settings.

Introduction to this compound

This compound (CAS No. 636-41-9) is a substituted pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom.[1][2] It serves as a valuable building block in organic synthesis and is a precursor for various more complex molecules, including boron-dipyrromethene dyes.[3] Understanding its solubility profile in organic solvents is crucial for optimizing reaction conditions, developing purification strategies, and formulating products in fields ranging from materials science to pharmaceutical development. Qualitatively, this compound is known to be soluble in organic solvents such as chloroform and methanol.[3][4] An estimated water solubility of 7883 mg/L at 25°C has been reported.[5]

Data Presentation: A Template for Recording Solubility

To ensure that experimentally determined solubility data is captured in a structured and comparable format, the following table is recommended for recording measurements.

SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (mg/mL)Solubility (Mole Fraction, x₁)Method UsedObservations/Notes

x₁ = moles of this compound / (moles of this compound + moles of solvent)

Experimental Workflow for Solubility Determination

The process of determining the solubility of a compound like this compound can be approached systematically. The following diagram illustrates a general workflow from initial qualitative assessments to precise quantitative measurements.

G cluster_analysis Analytical Methods A Compound & Solvent Selection B Preparation of Supersaturated Slurry A->B C Equilibrium Establishment (Isothermal Agitation) B->C D Phase Separation (Centrifugation / Filtration) C->D E Analysis of Saturated Solution (Supernatant) D->E F Data Calculation & Reporting E->F E1 Gravimetric E->E1 E2 Spectroscopic (UV-Vis) E->E2 E3 Chromatographic (GC/HPLC) E->E3

Caption: Workflow for determining the solubility of an organic compound.

Experimental Protocols

The most common and reliable method for determining the thermodynamic equilibrium solubility of a compound is the isothermal shake-flask method .[6][7] This protocol involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the liquid phase.

Principle

A saturated solution is one in which the dissolved solute is in equilibrium with an excess of undissolved solute.[8] The concentration of the solute in this saturated solution at a specific temperature represents its solubility. The shake-flask method facilitates the achievement of this equilibrium by agitating an excess amount of the solute in the solvent for a prolonged period.[7]

Apparatus and Materials
  • Glass vials or flasks with airtight screw caps (e.g., 4-20 mL)

  • Analytical balance (accurate to at least 0.1 mg)

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (±0.5°C)

  • Centrifuge with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, made of a material compatible with the solvent)

  • Volumetric flasks and pipettes

  • This compound (solute) of known purity

  • Organic solvent(s) of analytical grade

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, Gas Chromatograph)

Procedure: Shake-Flask Method
  • Preparation: Add a precisely weighed amount of the organic solvent to several vials.

  • Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A 5-fold excess over the estimated solubility is a good starting point.[9]

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the vials for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to measure the concentration at different time points (e.g., 24h, 48h, 72h); equilibrium is considered reached when consecutive measurements agree within an acceptable margin.[6]

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature for several hours to let the undissolved solute settle. To ensure a clear supernatant free of solid particles, one of the following methods should be used:

    • Centrifugation: Centrifuge the vials at the experimental temperature to pellet the excess solid.

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter directly into a clean, tared vial for analysis. Ensure the filter material does not adsorb the solute or leach impurities.

Analysis of the Saturated Solution

The concentration of this compound in the clear, saturated supernatant can be determined by several analytical methods.

This is the simplest direct method, suitable for non-volatile solutes.[8][10]

  • Pipette a known volume (or weigh a known mass) of the clear supernatant into a pre-weighed evaporating dish.[10]

  • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or a rotary evaporator).

  • Once the solvent is removed, dry the dish containing the solute residue in an oven at a suitable temperature until a constant weight is achieved.[8]

  • The final weight of the residue corresponds to the mass of this compound dissolved in the initial volume/mass of the supernatant.

This method is applicable if this compound exhibits significant absorbance at a specific wavelength in the chosen solvent.

  • Determine λmax: Scan a dilute solution of this compound in the solvent to find the wavelength of maximum absorbance (λmax).

  • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot absorbance versus concentration. The resulting linear relationship is the calibration curve, governed by the Beer-Lambert law.[11][12]

  • Measure Sample: Take a precise aliquot of the saturated supernatant, dilute it with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

  • Calculate Concentration: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Remember to account for the dilution factor to find the original concentration in the saturated solution.

GC is a highly sensitive and specific method for analyzing volatile compounds like this compound.

  • Create a Calibration Curve: Prepare a series of standard solutions of this compound in the solvent at known concentrations. Inject a fixed volume of each standard into the GC and record the peak area. Plot peak area versus concentration to create a calibration curve.[13]

  • Measure Sample: Take a precise aliquot of the saturated supernatant. It may need to be diluted with the solvent to fall within the concentration range of the calibration curve.

  • Calculate Concentration: Inject the prepared sample into the GC under the same conditions as the standards. Use the resulting peak area and the calibration curve to determine the concentration of this compound in the sample, accounting for any dilution.[14]

Data Calculation and Reporting

Once the concentration of the saturated solution is determined (e.g., in mg/mL or g/L), it should be converted into the desired units for reporting in the data table.

  • From mg/mL to g/100 g solvent:

    • Solubility ( g/100 g) = [Mass of solute (g) / Mass of solvent (g)] * 100

    • Note: The density of the solution may be needed to convert volume to mass.

  • Mole Fraction (x₁):

    • Moles of solute = Mass of solute / Molar mass of this compound (81.12 g/mol )

    • Moles of solvent = Mass of solvent / Molar mass of solvent

    • x₁ = Moles of solute / (Moles of solute + Moles of solvent)

References

Thermochemical Profile of 2-Methyl-1H-pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 2-Methyl-1H-pyrrole (C₅H₇N, CAS No: 636-41-9). Due to the limited availability of direct experimental thermochemical data for this specific compound in publicly accessible literature, this document outlines the established experimental and computational methodologies used for determining these properties for structurally similar molecules. The presented data tables are based on typical values for pyrrole derivatives and should be considered as estimates pending experimental verification.

Core Thermochemical Data

Thermochemical PropertySymbolValue (kJ/mol)Method
Standard Molar Enthalpy of Formation (gas)ΔfH°(g)Value not directly availableEstimated based on computational methods
Standard Molar Enthalpy of Combustion (gas)ΔcH°(g)Value not directly availableEstimated based on computational methods
Standard Molar Entropy (gas)S°(g)Value not directly availableEstimated based on computational methods
Molar Heat Capacity at constant pressure (gas)Cp(g)Value not directly availableEstimated based on computational methods
Ionization EnergyIE7.78 ± 0.01 eVPhotoionization (PI)

Experimental Protocols for Thermochemical Data Determination

The determination of precise thermochemical data relies on a combination of calorimetric and effusion techniques. The following protocols are standard for compounds similar to this compound, such as other pyrrole derivatives[1][2][3].

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry and is often determined from the enthalpy of combustion (ΔcH°).

Methodology: Static Bomb Combustion Calorimetry [1][3]

  • Sample Preparation: A precisely weighed sample of high-purity this compound (typically in a gelatin capsule for liquids) is placed in a crucible within a high-pressure vessel, the "bomb."

  • Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa.

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition: The sample is ignited electrically. The complete combustion of the compound leads to a release of heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • Temperature Monitoring: The temperature of the water is recorded until it reaches a maximum and then begins to cool.

  • Data Analysis: The energy equivalent of the calorimeter is determined by burning a standard substance (e.g., benzoic acid) with a known enthalpy of combustion. The massic energy of combustion of the sample is then calculated from the corrected temperature rise.

  • Calculation of Enthalpy of Formation: The standard molar enthalpy of combustion is calculated and, using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂), the standard molar enthalpy of formation of this compound is derived.

Vaporization and Sublimation Enthalpy Determination

To determine the gas-phase enthalpy of formation from the condensed phase data, the enthalpy of vaporization (for liquids) or sublimation (for solids) is required.

Methodology: Knudsen Effusion Mass Spectrometry (KEMS) [1][3]

  • Sample Placement: A small amount of the sample is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.

  • High Vacuum: The cell is placed in a high-vacuum chamber.

  • Effusion: The sample is heated to a series of controlled temperatures, causing it to vaporize and effuse as a molecular beam through the orifice. The low pressure ensures that the effusion rate is proportional to the vapor pressure.

  • Mass Spectrometry: The effusing vapor is ionized (typically by electron impact) and analyzed by a mass spectrometer to identify the species in the vapor phase and their relative intensities.

  • Vapor Pressure Determination: The vapor pressure of the sample at each temperature is determined from the ion intensities.

  • Clausius-Clapeyron Equation: The enthalpy of vaporization or sublimation is calculated from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (a van't Hoff plot), according to the Clausius-Clapeyron equation.

Heat Capacity and Entropy Determination

Methodology: Adiabatic Heat-Capacity Calorimetry [2]

  • Calorimeter: A sample of known mass is placed in a calorimeter that is thermally isolated from its surroundings.

  • Heating: A precisely measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.

  • Temperature Measurement: The temperature change is measured with a high-precision thermometer.

  • Calculation: The heat capacity is calculated from the energy input and the corresponding temperature rise.

  • Entropy Calculation: The standard entropy (S°) is determined by integrating the heat capacity divided by temperature (Cp/T) from absolute zero to the desired temperature (e.g., 298.15 K). This requires measurements of heat capacity over a wide range of temperatures, including any phase transitions.

Computational Thermochemistry Protocols

In the absence of experimental data, high-level quantum chemical calculations provide a reliable alternative for estimating thermochemical properties.

Methodology: G3(MP2)//B3LYP Composite Method [1][3]

The G3(MP2)//B3LYP method is a composite computational chemistry approach that aims to achieve high accuracy in thermochemical calculations.

  • Geometry Optimization: The molecular geometry of this compound is optimized using the B3LYP density functional theory (DFT) method with a suitable basis set (e.g., 6-31G(d)).

  • Vibrational Frequencies: The vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., MP2, MP4, QCISD(T)) with larger basis sets.

  • Energy Correction: The final G3(MP2) energy is obtained by adding several correction terms to the highest-level energy calculation, including a higher-level correction (HLC) that is empirically fitted to a large set of accurate experimental data.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using a set of isodesmic or atomization reactions. In an isodesmic reaction, the number and types of chemical bonds are conserved on both sides of the reaction, which leads to a cancellation of errors in the quantum chemical calculations. The enthalpy of reaction is calculated from the computed energies of the reactants and products, and the enthalpy of formation of the target molecule is then derived from the known experimental enthalpies of formation of the other species in the reaction.

Visualized Workflow

The following diagrams illustrate the logical workflows for the experimental and computational determination of the gas-phase enthalpy of formation.

experimental_workflow cluster_combustion Combustion Calorimetry cluster_effusion Knudsen Effusion sample This compound Sample bomb Static Bomb Calorimeter sample->bomb knudsen_cell Knudsen Cell sample->knudsen_cell combustion Combustion in O2 bomb->combustion delta_T Measure Temperature Rise (ΔT) combustion->delta_T delta_c_U Calculate Energy of Combustion (ΔcU°) delta_T->delta_c_U delta_c_H Calculate Enthalpy of Combustion (ΔcH°) delta_c_U->delta_c_H delta_f_H_condensed Calculate ΔfH° (condensed) delta_c_H->delta_f_H_condensed delta_f_H_gas Calculate ΔfH° (gas) delta_f_H_condensed->delta_f_H_gas vaporization Vaporization/Sublimation knudsen_cell->vaporization mass_spec Mass Spectrometry vaporization->mass_spec vapor_pressure Determine Vapor Pressure vs. T mass_spec->vapor_pressure clausius_clapeyron Apply Clausius-Clapeyron Eq. vapor_pressure->clausius_clapeyron delta_vap_H Calculate Enthalpy of Vaporization (ΔvapH°) clausius_clapeyron->delta_vap_H delta_vap_H->delta_f_H_gas

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

computational_workflow cluster_dft DFT Calculations cluster_g3 G3(MP2) Energy Calculation cluster_reaction Isodesmic Reaction Scheme mol_structure Define Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP) mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc single_point High-Level Single-Point Energies geom_opt->single_point zpve Calculate ZPVE & Thermal Corrections freq_calc->zpve corrections Apply G3(MP2) Corrections single_point->corrections final_energy Calculate Final G3(MP2) Energy corrections->final_energy calc_delta_H_rxn Calculate Enthalpy of Reaction (ΔrH°) final_energy->calc_delta_H_rxn isodesmic Define Isodesmic Reaction isodesmic->calc_delta_H_rxn delta_f_H_gas Calculate ΔfH° (gas) of this compound calc_delta_H_rxn->delta_f_H_gas known_delta_f_H Use Known ΔfH° of other species known_delta_f_H->delta_f_H_gas

References

Methodological & Application

Application Notes and Protocols: Paal-Knorr Synthesis of 2-Methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr synthesis is a cornerstone reaction in organic chemistry for the synthesis of substituted pyrroles, which are key structural motifs in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions, to generate the corresponding pyrrole.[2][3] Its enduring utility is attributed to its operational simplicity, the accessibility of starting materials, and generally favorable yields.[4]

This document provides a detailed protocol for the synthesis of 2-Methyl-1H-pyrrole, a fundamental pyrrole derivative, utilizing the Paal-Knorr reaction between 2,5-hexanedione and an ammonia source.

Reaction Mechanism and Workflow

The mechanism of the Paal-Knorr pyrrole synthesis commences with the nucleophilic attack of an amine on a carbonyl group of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[5] This is followed by an intramolecular cyclization, where the amine attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative.[1][5] The final step involves the dehydration of this cyclic intermediate to yield the aromatic pyrrole ring.[6] The ring-formation step is generally considered the rate-determining step of the reaction.[6]

reaction_mechanism cluster_steps diketone 2,5-Hexanedione hemiaminal Hemiaminal Intermediate diketone->hemiaminal + NH₃ amine Ammonia (NH₃) product 2,5-Dimethyl-1H-pyrrole cyclic_intermediate Cyclic Dihydroxy Intermediate hemiaminal->cyclic_intermediate cyclic_intermediate->product step1 Nucleophilic Attack step2 Intramolecular Cyclization step3 Dehydration (-2H₂O)

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

A generalized experimental workflow for this synthesis is outlined below. It encompasses the preparation of reactants, the reaction setup, the isolation of the crude product, and subsequent purification.

experimental_workflow node_start Start node_process node_process node_io node_io node_decision node_decision node_end End start Reactant Preparation (2,5-Hexanedione, NH₄OAc, Acetic Acid) reaction Combine Reactants & Heat under Reflux start->reaction cool Cool Reaction Mixture to Room Temperature reaction->cool extraction Work-up: Add Water & Extract with Ether cool->extraction dry Dry Organic Layer (e.g., over MgSO₄) extraction->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate purify Purify Crude Product (Distillation or Chromatography) evaporate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: General experimental workflow for the Paal-Knorr synthesis.

Quantitative Data Summary

The efficiency of the Paal-Knorr synthesis is influenced by factors such as the choice of catalyst, solvent, and reaction conditions. The following table summarizes various conditions reported for the synthesis of N-substituted pyrroles from 2,5-hexanedione, which can be adapted for the synthesis of 2,5-dimethyl-1H-pyrrole.

1,4-Dicarbonyl CompoundAmine/Ammonia SourceCatalystSolventTemperature (°C)TimeYield (%)Reference
2,5-HexanedioneAnilineAcetic AcidEthanol8010-15 min (MW)-[4]
2,5-HexanedioneAnilineGraphene OxideWater1004hHigh[7]
2,5-HexanedioneVarious primary aminesSulfuric AcidNone5024h80-95[8]
2,5-Hexanedionen-HexylamineCuI/CNoneRoom Temp2h93[9]
2,5-HexanedioneAnilineN-BromosuccinimideNone- (MW)-High[10]
2,5-HexanedioneGlycine-----[11]

Experimental Protocol

This protocol details the synthesis of 2,5-dimethyl-1H-pyrrole from 2,5-hexanedione and ammonium acetate, a common source of ammonia for the Paal-Knorr reaction. The addition of a weak acid like acetic acid can help accelerate the reaction.[3]

Objective: To synthesize 2,5-dimethyl-1H-pyrrole via the Paal-Knorr condensation reaction.

Materials:

  • 2,5-Hexanedione (1 equivalent)

  • Ammonium acetate (1.5 - 2 equivalents)

  • Glacial Acetic Acid (solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,5-hexanedione (e.g., 5.71 g, 50 mmol) and ammonium acetate (e.g., 7.71 g, 100 mmol).

  • Solvent Addition: Add glacial acetic acid (e.g., 25 mL) to the flask.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Quenching and Neutralization: Carefully pour the cooled reaction mixture into a beaker containing ice water (approx. 100 mL). Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them sequentially with water (50 mL) and then with brine (50 mL) to remove any remaining inorganic impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude 2,5-dimethyl-1H-pyrrole can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Characterization:

The identity and purity of the synthesized 2,5-dimethyl-1H-pyrrole should be confirmed using standard analytical techniques, such as:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the pyrrole ring and methyl groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • IR (Infrared) Spectroscopy: To identify characteristic functional group vibrations.

  • MS (Mass Spectrometry): To determine the molecular weight of the product.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • 2,5-Hexanedione is a neurotoxin; handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).[12]

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources nearby.

References

Application of 2-Methyl-1H-pyrrole in Pharmaceutical Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 2-Methyl-1H-pyrrole and its derivatives in the synthesis of pharmaceuticals. The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This document focuses on the synthesis of Tolmetin, a non-steroidal anti-inflammatory drug (NSAID), as a prime example of the synthetic utility of a methylated pyrrole core. While the presented synthesis commences with the closely related N-methylpyrrole, the principles and reactions are broadly applicable to derivatives of this compound.

Introduction to Pyrrole Scaffolds in Pharmaceuticals

The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals.[3] Its electron-rich nature and ability to participate in various chemical transformations make it a versatile building block in drug design and development. Several marketed drugs, including Atorvastatin (a cholesterol-lowering agent), Sunitinib (an anticancer drug), and Ketorolac (an analgesic), feature a pyrrole core, highlighting the significance of this heterocycle in medicinal chemistry.[1]

Synthesis of Tolmetin: A Case Study

Tolmetin, chemically known as [1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid, is an NSAID used for the management of pain and inflammation associated with arthritis.[4][5] The synthesis of Tolmetin provides an excellent illustration of the chemical manipulations of a methyl-pyrrole derivative to construct a pharmacologically active molecule. The following sections detail the multi-step synthesis of Tolmetin, starting from N-methylpyrrole.

Synthetic Scheme

The overall synthetic route for Tolmetin from N-methylpyrrole involves a sequence of reactions including Friedel-Crafts acylation and Wolff-Kishner reduction.

Tolmetin_Synthesis N_methylpyrrole N-Methylpyrrole Intermediate_A (1-methyl-1H-pyrrol-2-yl)oxoacetic acid N_methylpyrrole->Intermediate_A 1. Ethyl oxalyl chloride, Toluene, Et3N 2. NaOH(aq) Intermediate_B 1-methyl-1H-pyrrole-2-acetic acid Intermediate_A->Intermediate_B Hydrazine hydrate, HCl Intermediate_C Methyl 2-(1-methyl-1H-pyrrol-2-yl)acetate Intermediate_B->Intermediate_C Methyl chloroformate Tolmetin Tolmetin Intermediate_C->Tolmetin 1. p-Toluoyl chloride, AlCl3 (Friedel-Crafts) 2. NaOH (Hydrolysis)

Caption: Synthetic pathway for Tolmetin starting from N-methylpyrrole.

Experimental Protocols

Step 1: Synthesis of (1-methyl-1H-pyrrol-2-yl)oxoacetic acid

This step involves the acylation of N-methylpyrrole with ethyl oxalyl chloride, followed by saponification of the resulting ester.

  • Materials: N-methylpyrrole, Toluene, Triethylamine (Et3N), Ethyl oxalyl chloride, Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

  • Procedure:

    • To a solution of N-methylpyrrole (100g) and triethylamine (160g) in toluene (600g), slowly add ethyl oxalyl chloride (190g) while maintaining the temperature at 30 ± 3 °C.

    • After the addition is complete, stir the mixture for 4 hours.

    • Add a solution of sodium hydroxide (68g) in water (375g) and heat the mixture to 70 ± 5 °C with stirring for 2 hours.

    • Cool the reaction to room temperature and separate the aqueous layer.

    • Acidify the aqueous layer with hydrochloric acid to precipitate the product.

    • Filter, wash with water, and dry to obtain (1-methyl-1H-pyrrol-2-yl)oxoacetic acid.

Step 2: Synthesis of 1-methyl-1H-pyrrole-2-acetic acid

This step involves the reduction of the keto group using a Wolff-Kishner reduction.

  • Materials: (1-methyl-1H-pyrrol-2-yl)oxoacetic acid, Hydrazine hydrate, Sodium hydroxide, Diethylene glycol.

  • Procedure:

    • In a flask equipped with a reflux condenser, dissolve (1-methyl-1H-pyrrol-2-yl)oxoacetic acid in diethylene glycol.

    • Add hydrazine hydrate and sodium hydroxide pellets.

    • Heat the mixture to reflux to form the hydrazone.

    • Continue heating to allow for the decomposition of the hydrazone and the formation of the methylene group.

    • Cool the reaction mixture and pour it into water.

    • Acidify with HCl to precipitate the product.

    • Filter, wash with water, and dry to yield 1-methyl-1H-pyrrole-2-acetic acid.

Step 3: Synthesis of Methyl 2-(1-methyl-1H-pyrrol-2-yl)acetate

Esterification of the carboxylic acid is performed to protect it for the subsequent Friedel-Crafts reaction.

  • Materials: 1-methyl-1H-pyrrole-2-acetic acid, Methanol, Sulfuric acid (catalytic amount).

  • Procedure:

    • Dissolve 1-methyl-1H-pyrrole-2-acetic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 2-(1-methyl-1H-pyrrol-2-yl)acetate.

Step 4: Synthesis of Tolmetin

The final step involves the Friedel-Crafts acylation of the pyrrole ring followed by hydrolysis of the ester.

  • Materials: Methyl 2-(1-methyl-1H-pyrrol-2-yl)acetate, p-Toluoyl chloride, Aluminum chloride (AlCl3), Dichloromethane, Sodium hydroxide, Hydrochloric acid.

  • Procedure:

    • Suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere.

    • Add p-toluoyl chloride to the suspension and stir.

    • Cool the mixture and add a solution of methyl 2-(1-methyl-1H-pyrrol-2-yl)acetate in dichloromethane dropwise.

    • Allow the reaction to proceed at room temperature until completion.

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer to obtain the crude ester of Tolmetin.

    • Hydrolyze the ester by refluxing with a solution of sodium hydroxide in a mixture of water and methanol.

    • After completion of the hydrolysis, remove the methanol, dilute with water, and wash with an organic solvent.

    • Acidify the aqueous layer with HCl to precipitate Tolmetin.

    • Filter, wash with water, and recrystallize from a suitable solvent (e.g., acetonitrile) to obtain pure Tolmetin.

Quantitative Data

The following table summarizes the reported yields for the key synthetic steps in the synthesis of Tolmetin.

StepStarting MaterialProductReagentsYield (%)
1 & 2N-Methylpyrrole1-methyl-1H-pyrrole-2-acetic acid1. Ethyl oxalyl chloride, Et3N; 2. NaOH; 3. Hydrazine hydrateNot specified in detail
31-methyl-1H-pyrrole-2-acetic acidMethyl 2-(1-methyl-1H-pyrrol-2-yl)acetateMethanol, H2SO4~90% (typical)
4aMethyl 2-(1-methyl-1H-pyrrol-2-yl)acetateMethyl [1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetatep-Toluoyl chloride, AlCl3~70-80%
4bMethyl [1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetateTolmetinNaOH, then HCl91.25%[6]

Mechanism of Action of Tolmetin: Inhibition of Cyclooxygenase (COX)

Tolmetin, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][7][8] There are two main isoforms of the COX enzyme: COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.

  • COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation. It is responsible for the production of prostaglandins that mediate pain, fever, and inflammation.[7]

Tolmetin is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[4][8] By blocking the active site of these enzymes, Tolmetin prevents the conversion of arachidonic acid into prostaglandins, thereby reducing the inflammatory response.[7]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Tolmetin Tolmetin Tolmetin->COX1 Inhibition Tolmetin->COX2 Inhibition

Caption: Mechanism of action of Tolmetin via inhibition of the COX pathway.

Alternative Synthetic Approaches to Pyrrole-Containing Pharmaceuticals

While the synthesis of Tolmetin illustrates key chemical transformations of a pre-formed methyl-pyrrole ring, it is important to note that the pyrrole core of many pharmaceuticals is often constructed during the synthesis using methods like the Paal-Knorr, Hantzsch, or Knorr pyrrole syntheses.[1][9]

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a widely used method for the preparation of substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[9] This method is particularly relevant to the industrial synthesis of the cholesterol-lowering drug, Atorvastatin.

Paal_Knorr_Workflow Start Start: 1,4-Dicarbonyl Compound & Primary Amine Reaction Reaction: Condensation in the presence of acid or heat Start->Reaction Intermediate Intermediate: Hemiaminal Formation Reaction->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization Product Product: Substituted Pyrrole Cyclization->Product

Caption: General workflow of the Paal-Knorr pyrrole synthesis.

Conclusion

This compound and its derivatives are valuable building blocks in pharmaceutical synthesis. The synthesis of Tolmetin from N-methylpyrrole demonstrates the utility of functionalizing the pyrrole ring to create complex drug molecules. Understanding the various synthetic methodologies for constructing and modifying the pyrrole core, as well as the mechanism of action of the resulting pharmaceuticals, is crucial for researchers and scientists in the field of drug development. The provided protocols and diagrams serve as a detailed guide for the practical application of these principles in a laboratory setting.

References

Application Notes and Protocols: 2-Methyl-1H-pyrrole as a Precursor for Porphyrin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyrins are a class of intensely colored, aromatic macrocyclic compounds that play crucial roles in various biological processes, including oxygen transport (as heme) and photosynthesis (as chlorophyll). Their unique photophysical and chemical properties have also led to their widespread use in materials science, catalysis, and medicine, particularly in photodynamic therapy (PDT) and as sensing agents. The synthesis of custom-designed porphyrins with specific functionalities is a cornerstone of modern chemical and biomedical research.

While meso-substituted porphyrins are commonly synthesized from unsubstituted pyrrole, the introduction of substituents at the β-positions of the pyrrole rings can significantly modulate the electronic properties and steric profile of the porphyrin macrocycle. This application note focuses on the synthetic strategies for preparing β-substituted porphyrins, with a conceptual focus on leveraging 2-methyl-1H-pyrrole and its derivatives as precursors.

Direct condensation of this compound with aldehydes is often challenging and can lead to a mixture of isomers. A more controlled and widely adopted approach involves the synthesis of a symmetrically substituted pyrrole, such as 3,4-dimethylpyrrole, which can then be condensed to form a symmetrically β-octasubstituted porphyrin. This document provides detailed protocols for a two-stage synthesis of 2,3,7,8,12,13,17,18-octamethylporphyrin, a representative β-octaalkylporphyrin. The initial stage details the synthesis of a suitable dialkylpyrrole precursor, followed by the acid-catalyzed condensation to form the porphyrin.

Synthesis of β-Octamethylporphyrin: An Overview

The synthesis of symmetrically β-octaalkyl-substituted porphyrins, such as octamethylporphyrin, is typically achieved through the acid-catalyzed condensation of a 3,4-dialkylpyrrole with an aldehyde, most commonly formaldehyde. This method, a variation of the Rothemund reaction, provides a reliable route to these important macrocycles. The overall workflow can be visualized as a two-part process: the synthesis of the substituted pyrrole precursor, followed by the porphyrin macrocyclization.

cluster_0 Stage 1: Pyrrole Synthesis cluster_1 Stage 2: Porphyrin Formation Starting Materials Starting Materials Knorr Synthesis Knorr Synthesis Starting Materials->Knorr Synthesis α-aminoketone, β-ketoester 3,4-Dimethylpyrrole 3,4-Dimethylpyrrole Knorr Synthesis->3,4-Dimethylpyrrole Condensation Condensation 3,4-Dimethylpyrrole->Condensation Formaldehyde, Acid Catalyst Oxidation Oxidation Condensation->Oxidation Porphyrinogen intermediate Octamethylporphyrin Octamethylporphyrin Oxidation->Octamethylporphyrin Air

Caption: General workflow for the two-stage synthesis of octamethylporphyrin.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dialkylpyrrole Precursor

The Knorr pyrrole synthesis is a classic and versatile method for the preparation of substituted pyrroles.[1][2][3] It involves the condensation of an α-amino-ketone with a β-ketoester. For the synthesis of a 3,4-dialkylpyrrole, appropriate starting materials would be chosen to yield the desired substitution pattern. The following is a general procedure illustrative of the Knorr synthesis.

Materials:

  • α-Amino-ketone (e.g., derived from the corresponding oxime)

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Zinc dust

  • Glacial acetic acid

  • Sodium nitrite

  • Diethyl ether

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

Equipment:

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Ice bath

  • Heating mantle with reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the α-Amino-ketone (in situ): a. Dissolve the starting β-ketoester in glacial acetic acid in a round-bottom flask equipped with a stirrer and cooled in an ice bath. b. Slowly add a saturated aqueous solution of sodium nitrite to the cooled solution while maintaining the temperature below 10 °C. c. After the addition is complete, slowly add zinc dust in portions to the reaction mixture. The reaction is exothermic and should be controlled with external cooling.[1]

  • Condensation: a. To the freshly prepared α-amino-ketone solution, add the second β-ketoester. b. Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: a. Pour the reaction mixture into a large volume of ice-water and extract with diethyl ether. b. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous magnesium sulfate and filter. d. Remove the solvent under reduced pressure using a rotary evaporator. e. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2,3,7,8,12,13,17,18-Octaethylporphyrin (OEP) from 3,4-Diethylpyrrole

This protocol is adapted from a well-established procedure for the synthesis of octaethylporphyrin and can be conceptually applied to the synthesis of octamethylporphyrin from 3,4-dimethylpyrrole.[4][5]

Materials:

  • 3,4-Diethylpyrrole (or 3,4-dimethylpyrrole)

  • Formaldehyde (37% aqueous solution)

  • p-Toluenesulfonic acid

  • Benzene (or a suitable alternative solvent like toluene)

  • Diethyl ether

  • Hydrochloric acid (10% aqueous solution)

  • Magnesium sulfate (anhydrous)

Equipment:

  • Round-bottom flask (wrapped in aluminum foil to protect from light)

  • Mechanical stirrer

  • Reflux condenser with a Dean-Stark trap

  • Nitrogen inlet

  • Oil bath

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Condensation: a. To a round-bottom flask wrapped in aluminum foil, add 3,4-diethylpyrrole and benzene. b. Add a 37% aqueous solution of formaldehyde and a catalytic amount of p-toluenesulfonic acid.[4] c. The mixture is stirred and heated to reflux under a nitrogen atmosphere. Water is removed azeotropically using a Dean-Stark trap.[4] d. The reaction is monitored by UV-Vis spectroscopy for the appearance of the characteristic Soret band of the porphyrin.

  • Oxidation and Work-up: a. After the condensation is complete, the reaction mixture is cooled to room temperature. b. The solvent is partially removed under reduced pressure. c. The concentrated solution is then stirred open to the air to allow for oxidation of the porphyrinogen intermediate to the porphyrin. d. The reaction mixture is diluted with diethyl ether and washed with 10% aqueous hydrochloric acid and then with water.[4] e. The organic layer is dried over anhydrous magnesium sulfate and filtered.

  • Purification: a. The solvent is removed under reduced pressure. b. The crude porphyrin is purified by recrystallization from a suitable solvent system (e.g., chloroform/methanol). The final product is a purple, amorphous powder.[4]

Data Presentation

The yield of porphyrin synthesis is highly dependent on the specific substrates and reaction conditions. The following table summarizes typical yields for related β-octaalkylporphyrin syntheses found in the literature.

PorphyrinPyrrole PrecursorAldehydeCatalystSolventReaction TimeYield (%)Reference
Octaethylporphyrin3,4-DiethylpyrroleFormaldehydep-Toluenesulfonic acidBenzeneReflux66.4[4]
Octamethylporphyrin3,4-Dimethylpyrrole-N-carboxylic acidFormaldehyde-Acetic acid/PyridineReflux77.5[6]
Octamethylporphyrin3,4-DimethylpyrroleFormaldehyde1N HClEthanol60 °C-[6]

Reaction Mechanism Visualization

The acid-catalyzed condensation of a 3,4-dialkylpyrrole with formaldehyde proceeds through the formation of a porphyrinogen intermediate, which is subsequently oxidized to the final porphyrin.

3,4-Dimethylpyrrole 3,4-Dimethylpyrrole Electrophilic_Attack Electrophilic_Attack 3,4-Dimethylpyrrole->Electrophilic_Attack Formaldehyde Formaldehyde Protonation Protonation Formaldehyde->Protonation H+ Protonation->Electrophilic_Attack Pyrromethane_Formation Pyrromethane_Formation Electrophilic_Attack->Pyrromethane_Formation Tetramerization Tetramerization Pyrromethane_Formation->Tetramerization Further Condensation Porphyrinogen Porphyrinogen Tetramerization->Porphyrinogen Oxidation Oxidation Porphyrinogen->Oxidation Air (O2) Octamethylporphyrin Octamethylporphyrin Oxidation->Octamethylporphyrin

Caption: Key steps in the formation of octamethylporphyrin.

Conclusion

The synthesis of β-octamethylporphyrins from this compound is best approached through a multi-step sequence involving the initial synthesis of a 3,4-dimethylpyrrole precursor, followed by an acid-catalyzed condensation with formaldehyde. This methodology provides a controlled and efficient route to symmetrically substituted β-octaalkylporphyrins. The protocols and data presented herein offer a comprehensive guide for researchers in the fields of chemistry, materials science, and drug development to synthesize these valuable macrocycles for a wide range of applications. The ability to introduce substituents at the β-positions of the porphyrin ring is a powerful tool for fine-tuning the properties of these versatile molecules.

References

Application Notes and Protocols for N-Functionalization of 2-Methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-functionalization of 2-methyl-1H-pyrrole, a common scaffold in medicinal chemistry. The protocols outlined below cover various methodologies, including classical N-alkylation, copper-catalyzed N-arylation, and microwave-assisted synthesis, offering a range of options to suit different synthetic goals and available resources.

Experimental Protocols

Protocol 1: Classical N-Alkylation of this compound using a Strong Base

This protocol describes a general and widely used method for the N-alkylation of this compound using a strong base, such as sodium hydride (NaH), to deprotonate the pyrrole nitrogen, followed by quenching with an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Nitrogen or Argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the pyrrole in anhydrous DMF or THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound.

Protocol 2: Copper-Catalyzed N-Arylation of this compound

This protocol outlines a copper-catalyzed cross-coupling reaction for the synthesis of N-aryl-2-methyl-1H-pyrroles. This method is particularly useful for forming C(aryl)-N bonds.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Copper(I) iodide (CuI) or Copper(II) oxide (CuO)

  • A suitable ligand (e.g., L-proline, 1,10-phenanthroline) - optional but often improves yield and reaction rate

  • A base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)

  • Anhydrous solvent such as dimethyl sulfoxide (DMSO) or toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a Schlenk tube, add the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (10-20 mol% if used), and the base (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon).

  • Add this compound (1.2 eq), the aryl halide (1.0 eq), and the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 12 to 48 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-aryl-2-methyl-1H-pyrrole.

Protocol 3: Microwave-Assisted N-Alkylation of this compound

Microwave-assisted synthesis can significantly reduce reaction times and improve yields for the N-alkylation of this compound. This protocol provides a general guideline for this efficient method.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, propargyl bromide)

  • A base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH)

  • A solvent such as acetonitrile, DMF, or in some cases, solvent-free conditions can be applied.

  • Microwave reactor vial

  • Microwave synthesizer

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 eq), the alkyl halide (1.2 eq), and the base (2.0-3.0 eq).

  • Add the solvent (if not a solvent-free reaction).

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer and irradiate at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 5-30 minutes). Note: The optimal temperature and time should be determined for each specific substrate.

  • After the reaction is complete, cool the vial to room temperature.

  • Open the vial and transfer the contents to a separatory funnel.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure N-alkylated this compound.[1][2]

Data Presentation

The following table summarizes representative examples of N-functionalized pyrroles, including derivatives of this compound, with their corresponding reaction conditions and yields.

SubstrateReagent/CatalystBaseSolventConditionsProductYield (%)
PyrroleBenzyl BromideNaHDMF0 °C to RT, 2h1-Benzyl-1H-pyrrole91[3]
This compound-3-carboxylateα-bromoacetophenone, aniline-NeatMW, 500W, 15 minEthyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate76
PyrroleIodobenzene, CuO/ABKOtBuToluene180 °C, 18h1-Phenyl-1H-pyrrole92
2,5-Dimethyl-1H-pyrrolePhenylacetylene, [RuCl₂(p-cymene)]₂NaOAcToluene100 °C, 24h1-Benzyl-2,5-dimethyl-1H-pyrrole85
This compoundPropargyl BromideK₂CO₃AcetonitrileMW, 100 °C, 10 min1-Propargyl-2-methyl-1H-pyrrole88
2,5-Dimethyl-1H-pyrrole4-Iodotoluene, CuI, L-prolineK₂CO₃DMSO90 °C, 24h2,5-Dimethyl-1-(p-tolyl)-1H-pyrrole92

Visualizations

The following diagrams illustrate the general workflows for the described experimental protocols.

G Classical N-Alkylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous solvent B Cool to 0 °C A->B C Add strong base (e.g., NaH) B->C D Add alkyl halide C->D E Stir at room temperature D->E F Monitor by TLC E->F G Quench reaction F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Purify by column chromatography I->J

Caption: General workflow for classical N-alkylation.

G Copper-Catalyzed N-Arylation Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine catalyst, ligand, and base in a Schlenk tube B Add this compound, aryl halide, and solvent A->B C Seal under inert atmosphere B->C D Heat with stirring C->D E Monitor by TLC/GC-MS D->E F Cool and dilute E->F G Filter and wash F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Caption: General workflow for copper-catalyzed N-arylation.

G Microwave-Assisted N-Alkylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine reactants and base in a microwave vial B Add solvent (optional) A->B C Seal the vial B->C D Irradiate in microwave synthesizer C->D E Cool to room temperature D->E F Extract with organic solvent E->F G Wash and dry F->G H Concentrate G->H I Purify by column chromatography H->I

Caption: General workflow for microwave-assisted N-alkylation.

References

Application Notes and Protocols: 2-Methyl-1H-pyrrole in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utilization of 2-Methyl-1H-pyrrole and its derivatives in the field of materials science, with a focus on conducting polymers and corrosion inhibition. Detailed experimental protocols are provided for key methodologies, and quantitative data is summarized for comparative analysis.

Application 1: Conducting Polymers - Poly(2-methylpyrrole)

This compound is a monomer used in the synthesis of conducting polymers, specifically poly(2-methylpyrrole) or poly(N-methylpyrrole). These materials possess intriguing electronic properties, making them suitable for applications in sensors, energy storage, and anti-corrosion coatings. The methyl group on the pyrrole ring influences the polymer's properties, such as its conductivity, mechanical strength, and solubility.[1]

Quantitative Data: Electrical Conductivity of Poly(N-methylpyrrole)

The electrical conductivity of poly(N-methylpyrrole) is a critical parameter that is influenced by synthesis conditions, such as the applied electric field during polymerization.

Electric Field (V/cm)Electrical Conductivity (S/cm)
00.012
5000.025
10000.042
15000.068
20000.085
25000.102

Data sourced from a study on poly(N-methylpyrrole) produced by chemical polymerization with Fe(ClO₄)₃ after 45 minutes.[2]

Experimental Protocol: Electropolymerization of this compound on Mild Steel

This protocol details the electrochemical synthesis of a poly(N-methylpyrrole) coating on a mild steel substrate.

1. Materials and Reagents:

  • This compound (N-methylpyrrole) monomer

  • Toluene-4-sulfonic acid sodium salt (T4SNa)

  • p-Toluene sulfonic acid (PTSA)

  • Oxalic acid

  • Deionized water

  • Mild steel coupons (working electrode)

  • Stainless steel sheet (counter electrode)

  • Ag/AgCl reference electrode

  • Potentiostat/Galvanostat

2. Substrate Preparation (Pre-passivation):

  • Degrease the mild steel coupons with a suitable solvent (e.g., carbon tetrachloride) for 30 minutes.

  • Rinse the coupons with deionized water.

  • Perform pre-passivation in a 0.5 M oxalic acid solution using a galvanostatic method at a current density of 0.1 mA/cm² for 2800 seconds.

  • After pre-passivation, rinse the samples with deionized water and dry with warm air.

3. Electrolyte Preparation:

  • Prepare an aqueous electrolyte solution containing 0.06 M T4SNa.

  • Add the this compound monomer to the electrolyte. The concentration can be varied depending on the desired coating thickness and properties.

  • Adjust the pH of the electrolyte to 4.5 using p-toluene sulfonic acid (PTSA).

4. Electrochemical Polymerization:

  • Set up a one-compartment electrochemical cell with the pre-passivated mild steel coupon as the working electrode (anode), a stainless steel sheet as the counter electrode (cathode), and an Ag/AgCl electrode as the reference electrode.

  • Employ the galvanostatic technique at a constant current density of 0.1 mA/cm² to initiate polymerization.

  • The duration of the electropolymerization will determine the thickness of the polymer coating.

5. Post-Polymerization Treatment:

  • After electropolymerization, gently rinse the coated mild steel coupon with deionized water to remove any unreacted monomer and electrolyte.

  • Dry the coated sample in air.

Experimental Workflow: Electropolymerization of this compound

G cluster_prep Substrate Preparation cluster_electro Electropolymerization cluster_post Post-Treatment Degrease Degrease Mild Steel Rinse1 Rinse with DI Water Degrease->Rinse1 Passivate Pre-passivate in Oxalic Acid Rinse1->Passivate Rinse2 Rinse with DI Water Passivate->Rinse2 Dry1 Dry Substrate Rinse2->Dry1 Prepare_Electrolyte Prepare Electrolyte (this compound, T4SNa, PTSA) Dry1->Prepare_Electrolyte Assemble_Cell Assemble Electrochemical Cell Prepare_Electrolyte->Assemble_Cell Apply_Current Apply Constant Current (Galvanostatic Method) Assemble_Cell->Apply_Current Polymer_Growth Polymer Film Growth Apply_Current->Polymer_Growth Rinse3 Rinse Coated Substrate Polymer_Growth->Rinse3 Dry2 Dry Final Product Rinse3->Dry2 G cluster_corrosion Corrosion Process (Without Inhibitor) cluster_inhibition Inhibition Process (With this compound) Metal_Surface Metal Surface (e.g., Fe) Anodic_Reaction Anodic Reaction Fe -> Fe²⁺ + 2e⁻ Metal_Surface->Anodic_Reaction Cathodic_Reaction Cathodic Reaction 2H⁺ + 2e⁻ -> H₂ Metal_Surface->Cathodic_Reaction Corrosion Corrosion Anodic_Reaction->Corrosion Cathodic_Reaction->Corrosion Inhibitor This compound (Inhibitor Molecule) Adsorption Adsorption on Metal Surface Inhibitor->Adsorption Protective_Layer Formation of Protective Layer Adsorption->Protective_Layer Block_Sites Blocking of Active Sites Protective_Layer->Block_Sites Block_Sites->Anodic_Reaction Inhibits Block_Sites->Cathodic_Reaction Inhibits

References

Synthesis of Conductive Poly(2-Methyl-1H-pyrrole): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of conductive polymers derived from 2-Methyl-1H-pyrrole. The methodologies outlined below are intended to serve as a comprehensive guide for researchers in materials science and drug development, offering insights into both chemical and electrochemical polymerization techniques.

Introduction

Conductive polymers have garnered significant interest across various scientific disciplines due to their unique electronic properties and potential applications in sensors, electronic devices, and drug delivery systems. Polypyrrole, a widely studied conductive polymer, can be chemically modified to tune its properties. The introduction of a methyl group at the 2-position of the pyrrole ring, to form this compound, influences the polymerization process and the final characteristics of the resulting polymer, poly(this compound). This document details the synthesis and characterization of this important derivative.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a versatile and scalable method for synthesizing conductive polymers. It involves the use of a chemical oxidant to initiate the polymerization of the monomer. Ferric chloride (FeCl₃) is a commonly employed oxidant for the polymerization of pyrrole and its derivatives.

Experimental Protocol: Chemical Synthesis

Materials:

  • This compound (monomer)

  • Ferric chloride (FeCl₃) (oxidant)

  • Methanol (solvent)

  • Distilled water

Procedure:

  • Monomer Solution Preparation: Prepare a 0.1 M solution of this compound in methanol.

  • Oxidant Solution Preparation: Prepare a 0.2 M aqueous solution of ferric chloride (FeCl₃).

  • Polymerization:

    • Slowly add the ferric chloride solution to the this compound solution with constant stirring at room temperature.

    • A color change to dark brown or black will be observed, indicating the onset of polymerization.

    • Continue stirring the reaction mixture for 24 hours to ensure complete polymerization.

  • Purification:

    • Filter the resulting black precipitate (poly(this compound)).

    • Wash the precipitate thoroughly with distilled water and then with methanol to remove any unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C for 24 hours.

Characterization of Chemically Synthesized Poly(this compound)

The synthesized polymer should be characterized to determine its structure, morphology, and electrical properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm the polymer structure.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology of the polymer.

  • Four-Point Probe Method: To measure the electrical conductivity of the polymer film or pellet.

Electrochemical Polymerization

Electrochemical polymerization offers precise control over the thickness and morphology of the resulting polymer film. This method involves the oxidation of the monomer at the surface of an electrode.

Experimental Protocol: Electrochemical Synthesis

Materials and Equipment:

  • This compound (monomer)

  • Acetonitrile (solvent)

  • Tetrabutylammonium perchlorate (TBAP) (supporting electrolyte)

  • Three-electrode electrochemical cell (working electrode: e.g., platinum or indium tin oxide (ITO) coated glass; counter electrode: e.g., platinum wire; reference electrode: e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution of 0.1 M this compound and 0.1 M TBAP in acetonitrile.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared electrolyte solution.

  • Electropolymerization:

    • Apply a constant potential (e.g., 1.0 V vs. Ag/AgCl) or cycle the potential between a defined range (e.g., -0.5 V to 1.2 V vs. Ag/AgCl) to the working electrode.

    • A dark polymer film will deposit on the surface of the working electrode. The thickness of the film can be controlled by the duration of the polymerization or the number of potential cycles.

  • Post-Treatment:

    • After polymerization, rinse the polymer-coated electrode with acetonitrile to remove any unreacted monomer and electrolyte.

    • Dry the film under a stream of nitrogen.

Quantitative Data Summary

The properties of poly(this compound) can vary depending on the synthesis method and conditions. The following table summarizes expected ranges for key quantitative data based on the synthesis of similar polypyrrole derivatives.

PropertyChemical SynthesisElectrochemical Synthesis
Conductivity (S/cm) 10⁻³ - 10⁻¹10⁻² - 10¹
Yield (%) 70 - 90Not applicable (film)

Visualizations

Polymerization Mechanism

The polymerization of this compound proceeds via an oxidative coupling mechanism. The initiation step involves the oxidation of the monomer to form a radical cation. These radical cations then couple, and subsequent deprotonation leads to the formation of dimers, oligomers, and finally the polymer chain. The methyl group at the 2-position can sterically hinder the coupling at this position, leading to a more linear polymer with potentially altered electronic properties compared to unsubstituted polypyrrole.

PolymerizationMechanism Monomer This compound RadicalCation Radical Cation Monomer->RadicalCation Oxidation Oxidant Oxidant (e.g., FeCl3 or Anode) Oxidant->RadicalCation Dimer Dimer RadicalCation->Dimer Coupling & Deprotonation Oligomer Oligomer Dimer->Oligomer Further Coupling Polymer Poly(this compound) Oligomer->Polymer Propagation

Caption: Oxidative polymerization mechanism of this compound.

Experimental Workflow: Chemical Synthesis

The following diagram illustrates the key steps in the chemical synthesis of poly(this compound).

ChemicalWorkflow Start Start PrepareMonomer Prepare Monomer Solution (0.1 M this compound in Methanol) Start->PrepareMonomer PrepareOxidant Prepare Oxidant Solution (0.2 M FeCl3 in Water) Start->PrepareOxidant Mix Mix Solutions with Stirring PrepareMonomer->Mix PrepareOxidant->Mix Polymerize Polymerize for 24 hours Mix->Polymerize Filter Filter Precipitate Polymerize->Filter Wash Wash with Water and Methanol Filter->Wash Dry Dry in Vacuum Oven (60°C, 24h) Wash->Dry Characterize Characterize Polymer Dry->Characterize End End Characterize->End

Caption: Workflow for the chemical synthesis of poly(this compound).

Experimental Workflow: Electrochemical Synthesis

The following diagram outlines the process for the electrochemical synthesis of poly(this compound) films.

ElectrochemicalWorkflow Start Start PrepareElectrolyte Prepare Electrolyte Solution (0.1 M this compound + 0.1 M TBAP in Acetonitrile) Start->PrepareElectrolyte SetupCell Assemble Three-Electrode Cell PrepareElectrolyte->SetupCell Electropolymerize Apply Potential/Current SetupCell->Electropolymerize Rinse Rinse Electrode with Acetonitrile Electropolymerize->Rinse Dry Dry Film with Nitrogen Rinse->Dry Characterize Characterize Film Dry->Characterize End End Characterize->End

Caption: Workflow for the electrochemical synthesis of poly(this compound).

Application Notes and Protocols: 2-Methyl-1H-pyrrole as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methyl-1H-pyrrole as a versatile ligand in coordination chemistry. The document details the synthesis of the ligand, the preparation of its transition metal complexes, their characterization, and potential applications, with a focus on catalysis. Detailed experimental protocols and tabulated data are provided to facilitate practical implementation in a research setting.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via the Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the synthesis of this compound, a suitable precursor is a 1,4-dicarbonyl compound that will yield the desired 2-methyl substitution pattern upon cyclization with ammonia.

Experimental Protocol: Paal-Knorr Synthesis of this compound

This protocol is adapted from the general principles of the Paal-Knorr synthesis.

Materials:

  • Levulinaldehyde (4-oxopentanal)

  • Ammonium acetate or aqueous ammonia

  • Ethanol or acetic acid (solvent)

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve levulinaldehyde (1.0 eq) in ethanol or acetic acid.

  • Add ammonium acetate (1.5 eq) or an excess of aqueous ammonia to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If an acidic solvent was used, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Expected Yield: 70-90%

Synthesis of Transition Metal Complexes with this compound

This compound can act as a monodentate ligand, coordinating to metal centers through the nitrogen atom of the pyrrole ring. The synthesis of its metal complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent.

General Experimental Protocol: Synthesis of Tetra(this compound)metal(II) Chloride Complexes

This general protocol can be adapted for various divalent transition metals such as copper(II) and nickel(II).

Materials:

  • This compound

  • Metal(II) chloride (e.g., CuCl₂ or NiCl₂)

  • Ethanol, absolute

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a clean, dry flask, dissolve the metal(II) chloride (1.0 eq) in absolute ethanol with gentle warming.

  • In a separate flask, dissolve this compound (4.0 eq) in absolute ethanol.

  • Slowly add the ligand solution to the metal salt solution with continuous stirring at room temperature.

  • A precipitate should form upon mixing or after a short period of stirring. Continue stirring for 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold ethanol, followed by diethyl ether to remove any unreacted starting materials.

  • Dry the complex under vacuum.

Expected Yield: 60-80%

Characterization of this compound and its Complexes

The synthesized ligand and its metal complexes can be characterized using a variety of spectroscopic and analytical techniques.

Spectroscopic and Analytical Data
Compound/ComplexTechniqueKey Observations
This compound ¹H NMR (CDCl₃)δ (ppm): ~8.0 (br s, 1H, NH), ~6.6 (m, 1H, pyrrole-H), ~6.0 (m, 1H, pyrrole-H), ~5.9 (m, 1H, pyrrole-H), ~2.2 (s, 3H, CH₃)
¹³C NMR (CDCl₃)δ (ppm): ~128 (C-CH₃), ~118 (pyrrole-CH), ~108 (pyrrole-CH), ~106 (pyrrole-CH), ~13 (CH₃)
IR (KBr, cm⁻¹)~3400 (N-H stretch), ~2920 (C-H stretch), ~1550 (C=C stretch)
[Cu(this compound)₄]Cl₂ UV-Vis (EtOH)λ_max (nm): ~600-700 (d-d transition)
IR (KBr, cm⁻¹)Shift in N-H stretching frequency upon coordination. Appearance of new bands in the low-frequency region corresponding to M-N vibrations.
[Ni(this compound)₄]Cl₂ UV-Vis (EtOH)λ_max (nm): Multiple bands in the visible region characteristic of Ni(II) complexes.
Magnetic Moment Paramagnetic, consistent with a d⁸ configuration.

Note: The exact spectroscopic values may vary depending on the solvent and instrument used.

Application Notes: Catalytic Activity

Coordination complexes of this compound with transition metals, particularly copper and cobalt, have shown potential as catalysts in various organic transformations, most notably in oxidation reactions. The pyrrole ligand can modulate the electronic and steric properties of the metal center, thereby influencing its catalytic activity and selectivity.

Catalytic Oxidation of Cyclohexane

Copper(II) and Cobalt(II) complexes of pyrrole-derived ligands have been investigated as catalysts for the oxidation of cyclohexane to cyclohexanol and cyclohexanone (KA oil), which are important industrial intermediates. The catalytic cycle often involves the activation of an oxidant, such as hydrogen peroxide or molecular oxygen, by the metal complex.

General Reaction Scheme: Cyclohexane + Oxidant ---(Catalyst)--> Cyclohexanol + Cyclohexanone

Example Application: Oxidation of Cyclohexane using a Pyrrole-based Cobalt(II) Complex

While specific data for a simple this compound complex is limited, studies on related cobalt(II) porphyrin complexes (which contain pyrrole subunits) demonstrate the catalytic principle. For instance, cobalt(II) 5,10,15,20-tetrakis(4-pyridyl)porphyrin has been used for cyclohexane oxidation.[1] The general protocol below is illustrative of how a this compound complex might be employed.

Experimental Protocol: Catalytic Oxidation of Cyclohexane

Materials:

  • [Co(this compound)₄]Cl₂ (catalyst)

  • Cyclohexane (substrate)

  • Hydrogen peroxide (30% aq. solution) or tert-butyl hydroperoxide (oxidant)

  • Acetonitrile (solvent)

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a reaction vessel, dissolve the cobalt(II) complex of this compound in acetonitrile.

  • Add cyclohexane to the solution.

  • Initiate the reaction by adding the oxidant dropwise while stirring at a controlled temperature (e.g., 60 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of cyclohexane and the selectivity for cyclohexanol and cyclohexanone.

  • Upon completion, quench the reaction and analyze the final product mixture.

Quantitative Data from a Related System (Cobalt Porphyrin Catalyst): [1]

CatalystOxidantConversion (%)Selectivity (KA oil, %)
Co(II) PorphyrinO₂~10~85

This data is for a related system and serves as a benchmark for potential performance.

Visualizations

Synthesis of this compound (Paal-Knorr)

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Levulinaldehyde Levulinaldehyde Condensation Condensation Levulinaldehyde->Condensation Ammonia Ammonia Ammonia->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate This compound This compound Cyclization->this compound Dehydration G cluster_reactants Reactants cluster_process Process cluster_product Product Metal Salt (e.g., CuCl2) Metal Salt (e.g., CuCl2) Mixing in Solvent Mixing in Solvent Metal Salt (e.g., CuCl2)->Mixing in Solvent This compound This compound This compound->Mixing in Solvent Coordination Complex Coordination Complex Mixing in Solvent->Coordination Complex Coordination G Start Start Prepare Catalyst Solution Prepare Catalyst Solution Start->Prepare Catalyst Solution Add Substrate Add Substrate Prepare Catalyst Solution->Add Substrate Initiate with Oxidant Initiate with Oxidant Add Substrate->Initiate with Oxidant Monitor Reaction Monitor Reaction Initiate with Oxidant->Monitor Reaction Monitor Reaction->Monitor Reaction Quench Reaction Quench Reaction Monitor Reaction->Quench Reaction Complete Analyze Products (GC) Analyze Products (GC) Quench Reaction->Analyze Products (GC) End End Analyze Products (GC)->End

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of 2-Methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the substrate.[4][5] For substituted pyrroles, which are highly activated systems, this electrophilic substitution reaction is efficient and proceeds under relatively mild conditions.[3][5]

This document provides a detailed guide for the Vilsmeier-Haack formylation of 2-Methyl-1H-pyrrole to synthesize 5-Methyl-1H-pyrrole-2-carbaldehyde. The formylation occurs preferentially at the C5 position, which is the most electron-rich and sterically accessible site on the pyrrole ring. This protocol is essential for the synthesis of key intermediates in medicinal chemistry and materials science.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution on the pyrrole ring.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][5][6]

  • Electrophilic Attack: The electron-rich this compound attacks the Vilsmeier reagent at the C5 position. This step temporarily disrupts the aromaticity of the pyrrole ring.

  • Aromatization and Hydrolysis: The resulting intermediate undergoes deprotonation to restore aromaticity. Subsequent aqueous workup hydrolyzes the iminium salt to yield the final product, 5-Methyl-1H-pyrrole-2-carbaldehyde.[2]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation of this compound DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Pyrrole This compound Pyrrole->Intermediate + Vilsmeier Reagent Product 5-Methyl-1H-pyrrole-2-carbaldehyde Intermediate->Product Aqueous Workup (H₂O)

Caption: Overall mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol

This protocol details the synthesis of 5-Methyl-1H-pyrrole-2-carbaldehyde from this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
This compoundC₅H₇N81.12Substrate
Phosphorus oxychloridePOCl₃153.33Corrosive, handle with care
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, for dissolving substrate
Sodium AcetateCH₃COONa82.03For workup
Ethyl Acetate (EtOAc)C₄H₈O₂88.11For extraction
HexaneC₆H₁₄86.18For chromatography
Saturated NaHCO₃ solution--For washing
Brine (Saturated NaCl)--For washing
Anhydrous MgSO₄ or Na₂SO₄--For drying
Silica GelSiO₂-For column chromatography

Procedure

Experimental_Workflow start Start reagent_prep 1. Prepare Vilsmeier Reagent (Add POCl₃ to DMF at 0°C) start->reagent_prep stir_reagent 2. Stir Reagent at 0°C reagent_prep->stir_reagent add_substrate 3. Add this compound solution dropwise at 0°C stir_reagent->add_substrate reaction 4. Stir at Room Temperature (Monitor by TLC) add_substrate->reaction workup 5. Quench with Ice & NaOAc solution reaction->workup extraction 6. Extract with Ethyl Acetate workup->extraction wash 7. Wash Organic Layer (NaHCO₃, Brine) extraction->wash dry 8. Dry over Na₂SO₄ wash->dry concentrate 9. Concentrate under Reduced Pressure dry->concentrate purify 10. Purify by Column Chromatography concentrate->purify end End (Obtain Pure Product) purify->end

Caption: Step-by-step experimental workflow for the synthesis.

1. Vilsmeier Reagent Preparation (In Situ)

  • In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (3.0 equivalents).

  • Cool the flask to 0°C using an ice-water bath.

  • Under a nitrogen atmosphere, add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF. Caution: This addition is highly exothermic. Maintain the internal temperature below 5°C throughout the addition.

  • After the addition is complete, stir the resulting mixture at 0°C for 30 minutes.

2. Formylation Reaction

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).

  • Add the pyrrole solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Once the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

3. Aqueous Workup

  • Pour the reaction mixture slowly into a beaker containing crushed ice and a solution of sodium acetate (5-6 equivalents) in water.

  • Stir the mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

4. Purification

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 5-Methyl-1H-pyrrole-2-carbaldehyde.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the formylation of this compound.

ParameterValueNotes
Reactant Ratios
This compound1.0 equivLimiting Reagent
POCl₃1.2 - 1.5 equiv
DMF3.0 - 5.0 equivCan also be used as a solvent
Reaction Conditions
Temperature (Reagent Prep)0°CCritical for safety and yield
Temperature (Reaction)0°C to Room Temp.Dependent on substrate reactivity
Reaction Time2 - 6.5 hoursMonitor by TLC
Outcome
Expected Yield 70 - 85%Yields can vary based on scale and purity
Product 5-Methyl-1H-pyrrole-2-carbaldehyde-
Safety Precautions
  • Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • N,N-Dimethylformamide (DMF): is a skin and respiratory irritant and is toxic. Avoid inhalation and skin contact.

  • The preparation of the Vilsmeier reagent is a highly exothermic process. Strict temperature control is crucial to prevent thermal runaway.[7]

  • Always perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

References

Application Notes: Synthesis of Prodigiosin Analogues Using 2-Methyl-1H-pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of prodigiosin analogues, a class of tripyrrolic red pigments known for their wide range of biological activities, including anticancer, immunosuppressive, and antimicrobial properties. The synthetic strategy focuses on the acid-catalyzed condensation of a substituted 2-methyl-1H-pyrrole (C-ring precursor) with a bipyrrolic aldehyde, typically 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), the A-B ring precursor.

Prodigiosin and its analogues are characterized by a common pyrrolyldipyrromethene scaffold.[1] The modularity of the chemical synthesis allows for the introduction of various substituents on the this compound moiety, enabling the generation of diverse analogues for structure-activity relationship (SAR) studies. This is particularly relevant for drug development professionals seeking to optimize the therapeutic index of these potent compounds.

The key synthetic step is the condensation reaction between the two pyrrolic precursors. This reaction is typically carried out under acidic conditions, for instance, using hydrochloric acid, and proceeds with moderate to excellent yields, ranging from 47% to 82%.[2] The choice of substituents on the this compound can influence the reaction efficiency and the biological activity of the final prodigiosin analogue.

Core Synthetic Strategy

The overall synthesis is a convergent process that involves three main stages:

  • Synthesis of Substituted 2-Methyl-1H-pyrroles (MAP Analogues): These C-ring precursors are commonly synthesized via the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][4][5][6] This method is highly versatile, allowing for the introduction of various alkyl or aryl substituents at the 3- and 4-positions of the pyrrole ring.

  • Synthesis of 4-Methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC): This A-B ring precursor is a common intermediate in the biosynthesis of several natural products.[7][8] Its chemical synthesis has been well-established and typically involves multiple steps starting from simpler pyrrole derivatives.[1][2]

  • Condensation and Analogue Formation: The final step involves the acid-catalyzed condensation of the substituted this compound with MBC to yield the desired prodigiosin analogue.[1][2] This reaction forms the characteristic methylene bridge connecting the B and C rings of the prodiginine core.

The following sections provide detailed experimental protocols for each of these stages, along with tabulated quantitative data for a selection of synthesized analogues and visualizations of the synthetic workflows.

Experimental Protocols

Protocol 1: Synthesis of Substituted 2-Methyl-3-alkyl-1H-pyrroles via Paal-Knorr Synthesis

This protocol describes a general procedure for the synthesis of 2-methyl-3-alkyl-1H-pyrroles, the C-ring precursors for prodigiosin analogues, based on the Paal-Knorr reaction.[3][6]

Materials:

  • Heptane-2,5-dione (or other suitable 1,4-diketone)

  • Ammonium acetate

  • Ethanol

  • Glacial acetic acid

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of heptane-2,5-dione (1.0 eq) in ethanol, add ammonium acetate (3.0 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 2-methyl-3-ethyl-1H-pyrrole.

Protocol 2: Synthesis of 4-Methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC)

This protocol is based on established literature procedures for the synthesis of the key bipyrrolic aldehyde precursor.[1][2]

Materials:

  • N-Boc-pyrrole-2-boronic acid

  • 2-bromo-4-methoxy-1H-pyrrole-5-carbaldehyde

  • Palladium(II) acetate

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate

  • n-Butanol

  • Water

  • 2,2,2-Trifluoroethanol

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine N-Boc-pyrrole-2-boronic acid (1.2 eq), 2-bromo-4-methoxy-1H-pyrrole-5-carbaldehyde (1.0 eq), palladium(II) acetate (0.05 eq), and SPhos (0.1 eq).

  • Add a degassed solution of potassium phosphate (3.0 eq) in a 4:1 mixture of n-butanol and water.

  • Heat the reaction mixture at 80 °C for 12-16 hours under an inert atmosphere.

  • Cool the reaction to room temperature and dilute with water. Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude product, add 2,2,2-trifluoroethanol and reflux for 2 hours to ensure complete deprotection.

  • Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography to yield 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).

Protocol 3: Acid-Catalyzed Condensation for Prodigiosin Analogue Synthesis

This protocol details the final condensation step to form the prodigiosin analogue.[2]

Materials:

  • Substituted this compound (e.g., 2,4-dimethyl-1H-pyrrole) (1.0 eq)

  • 4-Methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) (1.0 eq)

  • Methanol

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the substituted this compound and MBC in methanol.

  • Add a few drops of concentrated hydrochloric acid to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. The solution will typically turn a deep red color.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Quench the reaction by adding saturated sodium bicarbonate solution until the mixture is neutral.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting solid is the prodigiosin analogue, which can be further purified by recrystallization or chromatography if necessary.

Data Presentation

Table 1: Yields of Synthesized Prodigiosin Analogues

This table summarizes the yields of various prodigiosin analogues synthesized via the acid-catalyzed condensation of different substituted pyrroles with 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).

EntrySubstituted Pyrrole (C-ring)Prodigiosin AnalogueYield (%)Reference
12,4-Dimethyl-1H-pyrrole5-(2,4-Dimethyl-1H-pyrrol-5-yl)methylidene-4-methoxy-2,2'-bipyrrole82[2]
22-Ethyl-4-methyl-1H-pyrrole5-(2-Ethyl-4-methyl-1H-pyrrol-5-yl)methylidene-4-methoxy-2,2'-bipyrrole65[2]
32-Propyl-4-methyl-1H-pyrrole5-(2-Propyl-4-methyl-1H-pyrrol-5-yl)methylidene-4-methoxy-2,2'-bipyrrole47[2]
Table 2: Spectroscopic Data for a Representative Prodigiosin Analogue

This table provides the 1H and 13C NMR data for 5-(2,4-dimethyl-1H-pyrrol-5-yl)methylidene-4-methoxy-2,2'-bipyrrole, synthesized from 2,4-dimethyl-1H-pyrrole and MBC.[2]

1H NMR (600 MHz, DMSO-d6) 13C NMR (151 MHz, DMSO-d6)
δ (ppm) Assignment
11.27 (s, 1H)1-NH
11.00 (s, 1H)1'-NH
9.26 (s, 1H)7-H
6.58–6.66 (m, 1H)3'-H
6.16–6.23 (m, 1H)3-H
5.77–5.84 (m, 1H)4'-H
3.82 (s, 3H)10-H (OCH3)
2.22 (s, 3H)6'-H (CH3)

Visualizations

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_condensation Final Condensation Dicarbonyl 1,4-Dicarbonyl Compound PaalKnorr Paal-Knorr Synthesis Dicarbonyl->PaalKnorr Amine Primary Amine or Ammonia Amine->PaalKnorr MAP_analogue Substituted This compound (MAP Analogue) PaalKnorr->MAP_analogue Condensation Acid-Catalyzed Condensation MAP_analogue->Condensation MBC_synthesis Multi-step Synthesis of MBC MBC 4-Methoxy-2,2'- bipyrrole-5-carbaldehyde (MBC) MBC_synthesis->MBC MBC->Condensation Prodigiosin_analogue Prodigiosin Analogue Condensation->Prodigiosin_analogue

Caption: Overall synthetic workflow for prodigiosin analogues.

Paal_Knorr_Mechanism Diketone 1,4-Diketone Hemiaminal Hemiaminal Intermediate Diketone->Hemiaminal + R-NH2 Amine R-NH2 Amine->Hemiaminal Cyclized Cyclized Intermediate Hemiaminal->Cyclized Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclized->Pyrrole - 2H2O

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methyl-1H-pyrrole. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The Paal-Knorr synthesis is the most widely employed and generally efficient method for the synthesis of this compound.[1][2][3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound, specifically acetonylacetone (hexane-2,5-dione), with ammonia or an ammonia source like ammonium acetate.[1][4][5]

Q2: What are the typical reaction conditions for the Paal-Knorr synthesis of this compound?

A2: Typically, the reaction is carried out by heating acetonylacetone with an ammonia source, often in the presence of a weak acid catalyst such as acetic acid.[2][6] The reaction can be performed in various solvents, including water, or under solvent-free conditions.[3][7] Temperatures can range from room temperature to reflux, with reaction times varying from minutes to several hours depending on the specific conditions and catalyst used.[8]

Q3: My this compound synthesis is resulting in a low yield. What are the potential causes?

A3: Low yields in the Paal-Knorr synthesis of this compound can arise from several factors:

  • Inappropriate pH: Excessively acidic conditions (pH < 3) can favor the formation of 2,5-dimethylfuran as a major byproduct.[1][6]

  • Reaction Temperature and Time: The reaction may not have reached completion. The optimal temperature and time depend on the chosen catalyst and solvent.[9] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

  • Ammonia Source: The concentration and type of ammonia source can impact the yield. Using an excess of the amine or ammonia source is common.[2][6]

  • Product Instability: this compound can be unstable and susceptible to polymerization or degradation, especially under harsh conditions or upon prolonged exposure to air and light.[10]

Q4: I am observing a significant byproduct in my reaction. What could it be and how can I avoid it?

A4: The most common byproduct in the Paal-Knorr synthesis of this compound is 2,5-dimethylfuran.[1] This occurs when the reaction conditions are too acidic, promoting the dehydration of the 1,4-dicarbonyl starting material before the amine can effectively compete in the cyclization reaction. To minimize furan formation, it is crucial to maintain weakly acidic to neutral conditions. Using a buffer or a mild acid catalyst like acetic acid is recommended.[2][6]

Q5: How can I purify my crude this compound?

A5: Purification of this compound is typically achieved by fractional distillation under reduced pressure.[11][12] This method is effective at separating the product from less volatile impurities and unreacted starting materials. For removal of basic impurities, an acid wash can be employed prior to distillation.[13] To prevent degradation, it is advisable to distill the pyrrole immediately before use and store it under an inert atmosphere in the dark.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive catalyst or no catalyst used.Add a suitable acid catalyst (e.g., acetic acid, p-toluenesulfonic acid).[2] For greener alternatives, solid acid catalysts like alumina can be effective.[8]
Reaction temperature is too low.Increase the reaction temperature and monitor the progress by TLC or GC-MS. The optimal temperature can vary depending on the solvent and catalyst.[9]
Insufficient reaction time.Extend the reaction time. Some conditions may require several hours to reach completion.
Presence of a Major Byproduct with a Lower Boiling Point Formation of 2,5-dimethylfuran due to highly acidic conditions.Adjust the pH to be weakly acidic or neutral. Use a milder acid catalyst or a buffer system.[1][6]
Product is Dark and/or Polymerizes Upon Workup Oxidation or acid-catalyzed polymerization of the pyrrole product.Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid strong acids during workup. Distill the product immediately after synthesis and store it under an inert atmosphere in a dark, cool place.[10]
Difficulties in Isolating the Product Product is soluble in the aqueous phase during extraction.Saturate the aqueous phase with salt (e.g., NaCl) to decrease the solubility of the product before extraction with an organic solvent.
Emulsion formation during extraction.Add a small amount of a saturated brine solution or a different organic solvent to break the emulsion.

Data Presentation: Impact of Reaction Conditions on this compound Yield

The following table summarizes the reported yields of substituted pyrroles under various conditions in Paal-Knorr synthesis, which can serve as a guide for optimizing the synthesis of this compound.

CatalystSolventTemperature (°C)TimeYield (%)Reference
NoneWater1002 hGood to Excellent[7]
CATAPAL 200 (Alumina)Solvent-free6045 minup to 96[8]
Acetic AcidEthanolReflux30 min~85[1]
p-Toluenesulfonic acidTolueneReflux-High[2]
Ionic Liquid ([Bmim]BF4)Ionic LiquidRoom Temp3 hup to 96[14]
Cerium (IV) ammonium nitrate (CAN)---Excellent[15]

Experimental Protocols

Key Experiment: Paal-Knorr Synthesis of this compound

This protocol is a general guideline and may require optimization based on your laboratory conditions and available reagents.

Materials:

  • Acetonylacetone (Hexane-2,5-dione)

  • Ammonium acetate or aqueous ammonia

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

  • Sodium bicarbonate solution (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetonylacetone (1 equivalent) in ethanol.

  • Add ammonium acetate (1.5-2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Paal-Knorr Synthesis Workflow

Paal_Knorr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Acetonylacetone, Ammonia Source, and Solvent catalyst Add Acid Catalyst start->catalyst heat Heat to Reflux catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor extract Solvent Extraction monitor->extract Reaction Complete wash Wash with NaHCO3 & Brine extract->wash dry Dry over MgSO4 wash->dry distill Fractional Distillation dry->distill product Pure this compound distill->product

Caption: Experimental workflow for the Paal-Knorr synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation (e.g., 2,5-Dimethylfuran) start->cause2 cause3 Product Degradation start->cause3 sol1a Increase Temperature/Time cause1->sol1a sol1b Check Catalyst Activity cause1->sol1b sol2 Adjust pH to Weakly Acidic cause2->sol2 sol3 Use Inert Atmosphere, Purify Promptly cause3->sol3

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

Alternative Synthesis Routes

While the Paal-Knorr synthesis is predominant, other methods for synthesizing the pyrrole ring exist, such as the Hantzsch and Barton-Zard syntheses. These can be considered if the Paal-Knorr method proves unsuitable for a particular application or substrate.

  • Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-ketoester with ammonia (or a primary amine) and an α-haloketone.[16][17][18]

  • Barton-Zard Pyrrole Synthesis: This synthesis route utilizes the reaction of an isocyanoacetate with a nitroalkene.[19]

Further investigation into specific protocols for these alternative methods for the synthesis of this compound is recommended if the Paal-Knorr synthesis does not meet the desired outcomes.

References

Technical Support Center: Purification of 2-Methyl-1H-pyrrole by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 2-Methyl-1H-pyrrole via vacuum distillation. It is intended for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is essential for planning a successful distillation.

PropertyValueSource
CAS Number 636-41-9[1][2][3]
Molecular Formula C₅H₇N[1][2][3]
Molecular Weight 81.12 g/mol [2][3]
Appearance Colorless to pale yellow liquid[4]
Density 0.946 g/cm³[3]
Melting Point -35.6 °C[2][5]
Water Solubility 7883 mg/L @ 25 °C (estimated)[5][6]
pKa 17.73 ± 0.50 (Predicted)[4]

Safety and Handling

This compound is a hazardous chemical. Adherence to safety protocols is mandatory.[1][7]

Hazard CategoryDescriptionPrecautionary Measures
Health Hazards Harmful if swallowed, in contact with skin, or if inhaled.[7] Causes skin and serious eye irritation.[7] May cause respiratory irritation.[7]Handle in a well-ventilated area or fume hood.[8][9] Avoid breathing vapors or mist.[8][9]
Fire Hazards Flammable liquid and vapor.[3]Keep away from heat, sparks, open flames, and hot surfaces.[8] Use non-sparking tools.[8][9]
Personal Protective Equipment (PPE) Chemical-resistant gloves (inspected prior to use), tightly fitting safety goggles, and flame-resistant clothing are required.[8][9] If exposure limits are exceeded, a full-face respirator should be used.[9]Ensure proper PPE is worn at all times. Wash hands thoroughly after handling.[9]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][9] Recommended storage temperature is 2°C - 8°C.[3]Store away from incompatible materials and foodstuff containers.[9]
First Aid Inhalation: Move victim to fresh air. If breathing is difficult, give oxygen. Skin Contact: Take off contaminated clothing immediately and wash with soap and plenty of water. Eye Contact: Rinse with pure water for at least 15 minutes. Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention for all exposure routes.[8]

Experimental Workflow: Vacuum Distillation

The following diagram outlines the standard workflow for the purification of this compound.

G cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation A Crude this compound B Add Drying Agent (e.g., CaH₂) A->B C Stir under Inert Gas (N₂ or Ar) B->C D Assemble Vacuum Distillation Apparatus C->D Transfer to Distillation Flask E Charge Flask with Dried Pyrrole D->E F Evacuate System Slowly E->F G Heat Gently (Oil Bath) F->G H Collect Fractions G->H I Break Vacuum with Inert Gas H->I J Store Purified Product under Inert Gas at 2-8°C I->J

Caption: Workflow for this compound Purification.

Detailed Experimental Protocol

This protocol is a general guideline. Optimal temperature and pressure may vary depending on the specific equipment used.

  • Drying the Crude Product:

    • Place the crude this compound in a round-bottom flask equipped with a magnetic stir bar.

    • Add a small amount of a suitable drying agent, such as calcium hydride (CaH₂).

    • Seal the flask and stir the mixture for several hours under an inert atmosphere (e.g., Nitrogen or Argon) to remove residual water.[10]

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus. Ensure all glassware is clean and dry.

    • Use high-vacuum grease on all ground-glass joints to prevent leaks.[11]

    • Include a short-path distillation head and a cold trap cooled with dry ice/acetone or liquid nitrogen to protect the vacuum pump.[10]

  • Distillation Procedure:

    • Carefully transfer the dried this compound into the distillation flask.

    • Begin stirring and slowly evacuate the system. It is advisable to perform three cycles of evacuating the apparatus and backfilling with an inert gas to thoroughly remove air.[10]

    • Once the desired vacuum is reached and stable, begin to heat the distillation flask gently using an oil bath.

    • Monitor the head temperature and the pressure closely. The boiling point will be significantly lower than at atmospheric pressure. For example, related substituted pyrroles have been distilled at temperatures like 84°C (~25-60 mmHg) and 90-94°C (0.05 mmHg).[12][13] A very good vacuum can allow for distillation near 30°C.[10]

    • Collect any initial low-boiling fractions separately.

    • Collect the main fraction of pure this compound in a pre-weighed receiving flask. The product should be a colorless liquid.

  • Shutdown and Storage:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature.

    • Slowly and carefully break the vacuum by introducing an inert gas.

    • Transfer the purified product to a clean, dry container, flush with inert gas, and store at 2-8°C.[3]

Troubleshooting and FAQs

This section addresses common issues encountered during the vacuum distillation of this compound.

Q1: The product is not distilling, even at high temperatures.

A1: This is typically caused by insufficient vacuum.

  • Check for Leaks: The most common issue is a leak in the system.[11] Systematically check all joints, seals, and tubing. Ensure all ground-glass joints are properly greased and clamped.

  • Verify Pump Performance: Connect the vacuum gauge directly to the pump to ensure it can reach the expected ultimate pressure.[11]

  • Ensure Cold Trap is Effective: An ineffective cold trap can allow volatile substances to enter and degrade the pump oil, reducing its efficiency.

Q2: The distillation is very slow.

A2: Slow distillation rates can be due to a poor vacuum, insufficient heating, or blockages.

  • Improve Vacuum: Address any leaks as described in Q1. A lower pressure will increase the distillation rate at a given temperature.[14]

  • Heating: Ensure the heating bath provides uniform heat to the flask. The bath temperature should be gradually increased.

  • Vigorous Stirring: Ensure the stir bar is functioning correctly to promote smooth boiling.

Q3: The pressure in the system is fluctuating.

A3: Pressure instability can compromise the separation efficiency.

  • Pump Issues: The vacuum pump itself may be causing fluctuations.[14] Check the pump oil level and quality.

  • Bumping: The liquid may be boiling unevenly ("bumping"). Ensure vigorous stirring and gradual heating.

  • Outgassing: Components of the system, particularly rubber or plastic tubing, can release trapped gases under vacuum. Perform a leak-up test by isolating the system from the pump and monitoring the rate of pressure rise.[11]

Q4: The distillate is dark or colored.

A4: Pyrroles can be sensitive to air and heat, leading to discoloration.

  • Oxygen Contamination: Ensure the system was thoroughly purged with an inert gas before heating.[10] Even small leaks can introduce enough oxygen to cause decomposition and coloration at high temperatures.

  • Excessive Heat: The heating bath temperature may be too high, causing thermal decomposition.[15] Aim for the lowest possible distillation temperature by achieving a better vacuum.

  • Contaminated Starting Material: The crude material may contain impurities that are co-distilling or decomposing.

Q5: The yield is very low.

A5: Low yield can result from product loss or incomplete distillation.

  • Hold-up Volume: A significant amount of product can be lost on the surfaces of the distillation column and condenser, especially in small-scale distillations. Use a short-path distillation head to minimize this.

  • Incomplete Distillation: Ensure the distillation is run to completion. Monitor for a drop in the distillation rate and head temperature.

  • Side Reactions: Pyrrole and its derivatives can react with certain reagents. For instance, prolonged contact with strong bases like potassium hydroxide can lead to side reactions and lower yields.[16]

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common distillation problems.

G Start Distillation Issue Occurs Q_Pressure Is Vacuum Pressure Stable and Low? Start->Q_Pressure A_Leak Check for System Leaks (Joints, Seals, Tubing) Q_Pressure->A_Leak No Q_Boiling Is Boiling Smooth? Q_Pressure->Q_Boiling Yes A_Pump Test Pump Performance Directly A_Leak->A_Pump Leaks Fixed, Still High Pressure A_Pump->Q_Pressure Retest System A_Stir Increase Stirring Rate Ensure Gradual Heating Q_Boiling->A_Stir No (Bumping) Q_Color Is Distillate Colored? Q_Boiling->Q_Color Yes A_Stir->Q_Boiling Re-evaluate A_Air Check for Air Leaks Purge System with Inert Gas Q_Color->A_Air Yes End Problem Resolved Q_Color->End No A_Temp Lower Bath Temperature Improve Vacuum A_Air->A_Temp A_Temp->End

Caption: Troubleshooting Logic for Vacuum Distillation.

References

Common side products in the synthesis of 2-Methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1H-pyrrole. The following information addresses common side products and other issues that may be encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for the synthesis of this compound is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][2][3] For the synthesis of this compound, the logical starting material would be 1,4-pentanedione, which is not as readily available as 2,5-hexanedione used for the synthesis of the closely related 2,5-dimethylpyrrole.

Q2: What are the most common side products in the synthesis of this compound?

The primary side products encountered during the Paal-Knorr synthesis of this compound include:

  • 2-Methylfuran: This is the most significant byproduct, formed by the acid-catalyzed cyclization of the 1,4-dicarbonyl starting material without the incorporation of the amine.[1] This side reaction is particularly favored under strongly acidic conditions (pH < 3).

  • Oligomers/Polymers: The desired this compound product can undergo acid-catalyzed oligomerization or polymerization, leading to the formation of higher molecular weight impurities and a decrease in the yield of the monomeric pyrrole.

  • Pyridine Derivatives: Although less common, the formation of substituted pyridines through ring expansion or other side reactions is a possibility, especially at elevated temperatures.

Q3: How can I minimize the formation of 2-methylfuran?

To minimize the formation of 2-methylfuran, it is crucial to control the acidity of the reaction medium. The Paal-Knorr pyrrole synthesis should be conducted under neutral or weakly acidic conditions.[1] The use of a weak acid, such as acetic acid, can accelerate the desired pyrrole formation without significantly promoting the furan cyclization.[1]

Q4: What causes the reaction mixture to darken and form polymeric material?

The darkening of the reaction mixture and the formation of insoluble polymeric material are typically due to the acid-catalyzed polymerization of the pyrrole product. Pyrroles are electron-rich aromatic compounds that are susceptible to polymerization in the presence of strong acids. To mitigate this, it is advisable to use milder reaction conditions, avoid excessively high temperatures, and neutralize the acid upon completion of the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction due to insufficient reactivity of starting materials.Ensure the quality of the 1,4-dicarbonyl compound and the amine source. If using a primary amine, those with strong electron-withdrawing groups may react slowly.
Suboptimal reaction temperature or time.Optimize the reaction temperature and time by monitoring the reaction progress using techniques like TLC or GC-MS.
Significant amount of 2-methylfuran detected Reaction conditions are too acidic (pH < 3).[1]Buffer the reaction mixture or use a weaker acid catalyst (e.g., acetic acid). Monitor and adjust the pH if necessary.
Formation of a dark, insoluble precipitate Polymerization of the this compound product.Use milder acidic conditions. Avoid prolonged heating. Neutralize the reaction mixture promptly after completion. Consider performing the reaction under an inert atmosphere to prevent oxidative polymerization.
Presence of unexpected peaks in NMR or GC-MS Possible formation of pyridine derivatives or other unforeseen side products.Compare the spectral data with known spectra of potential pyridine byproducts. Purification by column chromatography may be necessary to isolate and identify the impurities.
Difficulty in purifying the product Co-elution of side products with the desired pyrrole.Employ high-resolution purification techniques such as flash column chromatography with a carefully selected solvent system or distillation under reduced pressure.

Data Presentation

Table 1: 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound and Common Side Products

Compound1H NMR (CDCl3)13C NMR (CDCl3)
This compound ~7.8 (br s, 1H, NH), ~6.6 (m, 1H, H5), ~6.0 (m, 1H, H3), ~5.9 (m, 1H, H4), ~2.2 (s, 3H, CH3)~128 (C2), ~118 (C5), ~108 (C3), ~106 (C4), ~13 (CH3)
2-Methylfuran ~7.25 (m, 1H, H5), ~6.23 (m, 1H, H3), ~5.93 (m, 1H, H4), ~2.26 (s, 3H, CH3)[4][5]~152 (C2), ~122 (C5), ~110 (C3), ~106 (C4), ~13 (CH3)[4]
2-Methylpyridine ~8.5 (d, 1H, H6), ~7.5 (t, 1H, H4), ~7.1 (d, 1H, H3), ~7.0 (t, 1H, H5), ~2.5 (s, 3H, CH3)~159 (C2), ~149 (C6), ~136 (C4), ~122 (C3), ~121 (C5), ~24 (CH3)[6]
3-Methylpyridine ~8.4 (s, 1H, H2), ~8.4 (d, 1H, H6), ~7.5 (d, 1H, H4), ~7.2 (t, 1H, H5), ~2.3 (s, 3H, CH3)[7]~150 (C2), ~147 (C6), ~138 (C4), ~133 (C3), ~123 (C5), ~18 (CH3)[7]
4-Methylpyridine ~8.5 (d, 2H, H2, H6), ~7.1 (d, 2H, H3, H5), ~2.3 (s, 3H, CH3)[8]~150 (C2, C6), ~147 (C4), ~124 (C3, C5), ~21 (CH3)[8]

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

Adapted Paal-Knorr Synthesis of 2,5-Dimethylpyrrole

This protocol for the synthesis of 2,5-dimethylpyrrole can be adapted for the synthesis of this compound by substituting 2,5-hexanedione with the appropriate 1,4-dicarbonyl precursor.[9]

  • Materials:

    • Acetonylacetone (2,5-hexanedione) (0.88 mole)

    • Ammonium carbonate (1.75 moles)

  • Procedure:

    • In a 500-mL Erlenmeyer flask equipped with an air-cooled reflux condenser, combine 100 g of acetonylacetone and 200 g of ammonium carbonate.

    • Heat the mixture in an oil bath at 100°C until the effervescence ceases (approximately 60-90 minutes).

    • Replace the air-cooled condenser with a water-cooled condenser and gently reflux the mixture at a bath temperature of 115°C for an additional 30 minutes.

    • Cool the mixture to room temperature. The upper, yellow layer containing the crude pyrrole will separate.

    • Separate the upper layer and extract the lower aqueous layer with a small amount of chloroform.

    • Combine the organic layers and dry over anhydrous calcium chloride.

    • Purify the crude product by distillation under reduced pressure.

Mandatory Visualization

Paal_Knorr_Synthesis SM1 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate SM1->Hemiaminal Furan 2-Methylfuran (Side Product) SM1->Furan Acid Catalyst (pH < 3) SM2 Ammonia / Primary Amine SM2->Hemiaminal Cyclized_Int Cyclized Dihydroxy Intermediate Hemiaminal->Cyclized_Int Intramolecular Cyclization Product This compound Cyclized_Int->Product -2H₂O Oligomer Oligomers / Polymers (Side Product) Product->Oligomer Acid Catalyst

Caption: Paal-Knorr synthesis of this compound and common side reactions.

Troubleshooting_Logic Start Start Synthesis Check_Crude Analyze Crude Product (NMR, GC-MS) Start->Check_Crude High_Furan High Furan Content? Check_Crude->High_Furan Impurity Detected Pure_Product Pure Product Check_Crude->Pure_Product No Major Impurities Polymer Polymerization? High_Furan->Polymer No Adjust_pH Decrease Acidity (use weaker acid) High_Furan->Adjust_pH Yes Low_Yield Low Yield? Polymer->Low_Yield No Milder_Cond Use Milder Conditions (lower temp, shorter time) Polymer->Milder_Cond Yes Low_Yield->Pure_Product No Optimize_React Optimize Reactants & Conditions Low_Yield->Optimize_React Yes Adjust_pH->Start Retry Synthesis Milder_Cond->Start Retry Synthesis Optimize_React->Start Retry Synthesis

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: 2-Methyl-1H-pyrrole Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to ensure the stable storage and effective use of 2-Methyl-1H-pyrrole by preventing its polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound polymerization and why does it occur?

A1: this compound, a reactive monomer, can undergo spontaneous polymerization, where individual molecules link together to form larger chains or networks known as oligomers and polymers. This process is typically initiated by exposure to triggers such as light, heat, oxygen, acidic conditions, and impurities.[1][2][3] The polymerization of pyrroles often proceeds through a complex mechanism involving radical cations.[4][5]

Q2: What are the visible signs of this compound polymerization?

A2: The most common indicators of polymerization include a noticeable increase in the viscosity of the liquid, the formation of a gel-like substance, or the appearance of dark-colored precipitates (typically brown or black).[3][6] Fresh, unpolymerized this compound should be a clear liquid.[3]

Q3: What are the ideal storage conditions to prevent the polymerization of this compound?

A3: To minimize the risk of polymerization, this compound should be stored under controlled conditions. This includes refrigeration at temperatures between 2°C and 8°C.[7][8] For longer-term storage, freezing at -80°C has been shown to be effective.[3] It is also crucial to store it in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to protect it from air and moisture.[3][9] The storage area should be cool, dry, dark, and well-ventilated.[6][10]

Q4: Can I use polymerization inhibitors with this compound?

A4: While polymerization inhibitors are commonly used for other reactive monomers, specific inhibitors for this compound are not widely documented in standard handling procedures. The primary and most effective method for preventing polymerization is strict adherence to recommended storage conditions, including temperature control and the use of an inert atmosphere. If polymerization remains an issue, purification of the monomer before use is advisable.

Q5: How does oxygen contribute to the polymerization of this compound?

A5: Oxygen can act as an initiator for the polymerization of pyrroles.[3] It can facilitate the formation of radical species, which then trigger the chain reaction of polymerization. Storing the compound under an inert gas like nitrogen or argon displaces oxygen and significantly reduces this risk.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Increased viscosity or gel formation in the sample Onset of spontaneous polymerization.1. Immediately cool the sample to below 8°C.[6]2. Assess the extent of polymerization. If minimal, the remaining liquid may be purified by distillation for immediate use.3. If significant polymerization has occurred, the batch may no longer be suitable for your application and should be disposed of according to safety guidelines.[10]
Discoloration of the liquid (yellowing to dark brown) Exposure to light, air, or acidic impurities, leading to degradation and polymerization.1. Transfer the sample to a clean, dry, amber glass container to protect it from light.2. Purge the container with an inert gas (e.g., nitrogen or argon) before sealing.[3]3. Verify the purity of the sample using analytical methods before use.
Presence of solid black or brown particles Advanced polymerization.1. Do not attempt to heat the sample to dissolve the solids, as this will likely accelerate the polymerization process.[6]2. The remaining liquid portion might be salvageable by careful decanting, followed by purification and analysis.3. Review your storage and handling procedures to prevent future occurrences.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Condition Rationale
Temperature 2°C to 8°C (Short-term)[7][8]Slows down the rate of polymerization reactions.
-80°C (Long-term)[3]Effectively halts polymerization.
Atmosphere Inert gas (Nitrogen or Argon)[3]Prevents oxidation-initiated polymerization.[3]
Container Tightly sealed, amber glass bottleProtects from air, moisture, and light.[1][9]
Storage Location Cool, dry, dark, well-ventilated area[9][10]Minimizes exposure to environmental triggers.
Incompatible Materials Strong oxidizing agents, acidsCan catalyze polymerization.[1]

Experimental Protocols

Protocol: Quality Control Check for Oligomer Formation via ¹H NMR Spectroscopy

This protocol provides a method to assess the purity of this compound and detect the presence of oligomers.

1. Objective: To determine the presence of polymeric impurities in a this compound sample.

2. Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • Pipettes

  • NMR spectrometer

3. Procedure:

  • In a clean, dry vial, prepare a sample by dissolving a small amount (approx. 10-20 mg) of the this compound in approximately 0.6 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum of the sample.

  • Process the spectrum (phasing, baseline correction, and integration).

4. Data Analysis:

  • Pure this compound: Expect sharp, well-defined peaks corresponding to the methyl and pyrrole ring protons.

  • Presence of Oligomers/Polymers: The spectrum of a partially polymerized sample will show broadened peaks and potentially a complex pattern of signals in the aromatic and aliphatic regions, indicating a mixture of different chain lengths. A significant decrease in the resolution of the baseline is also indicative of polymeric material.

Visualizations

Simplified Polymerization Initiation of this compound cluster_initiators Initiators cluster_process Polymerization Process Light Light Radical_Cation Formation of Radical Cation Light->Radical_Cation Heat Heat Heat->Radical_Cation Oxygen Oxygen Oxygen->Radical_Cation Acid Acid Acid->Radical_Cation Monomer This compound Monomer->Radical_Cation Oxidation Polymerization Chain Propagation Monomer->Polymerization Monomer Addition Radical_Cation->Polymerization Polymer Poly(2-Methyl-pyrrole) Polymerization->Polymer

Caption: Simplified initiation pathway for the polymerization of this compound.

Recommended Workflow for Handling and Storage Start Receive/ Prepare Sample Check_Purity Check for Impurities/ Polymerization Signs Start->Check_Purity Purify Purification Needed? Check_Purity->Purify Distill Distill Under Reduced Pressure Purify->Distill Yes Storage Transfer to Amber Vial Under Inert Gas (N₂/Ar) Purify->Storage No Distill->Storage Store_Cold Store at 2-8°C (or -80°C for long-term) Storage->Store_Cold End Use in Experiment Store_Cold->End

Caption: Workflow for proper handling and storage of this compound.

References

Optimizing reaction conditions for the acylation of 2-Methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the acylation of 2-Methyl-1H-pyrrole.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the acylation of this compound?

A1: The two primary methods for the acylation of this compound are Friedel-Crafts acylation and the Vilsmeier-Haack reaction. Friedel-Crafts acylation typically employs an acyl chloride or anhydride with a Lewis acid catalyst.[1][2] The Vilsmeier-Haack reaction is a specific method for formylation (introduction of a -CHO group) using a Vilsmeier reagent, which is generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]

Q2: What is the expected regioselectivity for the acylation of this compound?

A2: The methyl group at the C2 position of the pyrrole ring is an activating group and directs electrophilic substitution to the vacant adjacent positions. Due to the high reactivity of the pyrrole ring, electrophilic attack, including acylation, preferentially occurs at the C5 position, which is the most electron-rich and sterically accessible site. Acylation at the C3 or C4 positions is generally less favored.

Q3: What are common side reactions to be aware of during the acylation of this compound?

A3: Common side reactions include N-acylation, diacylation, and polymerization.[5] The pyrrole nitrogen is nucleophilic and can compete with the carbon atoms of the ring for the acylating agent, leading to N-acylated byproducts. Under harsh reaction conditions, a second acyl group may be introduced, resulting in diacylated products.[5] Pyrroles are also susceptible to polymerization in the presence of strong acids, which is a very common side reaction.[5]

Q4: How can I minimize the formation of N-acylated byproducts?

A4: N-acylation can be minimized by using aprotic solvents and by choosing appropriate reaction conditions. In Friedel-Crafts acylations, the use of a Lewis acid catalyst complexes with the acylating agent, increasing its electrophilicity and favoring C-acylation. Additionally, performing the reaction at lower temperatures can help to reduce the rate of N-acylation.

Q5: Can I introduce a formyl group onto this compound?

A5: Yes, the Vilsmeier-Haack reaction is a highly effective method for the formylation of reactive aromatic and heteroaromatic compounds like this compound.[3][4] The reaction typically affords the 2-formyl-5-methyl-1H-pyrrole as the major product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or No Product Yield Inactive Lewis acid catalyst due to moisture.[5]Use a freshly opened or properly stored anhydrous Lewis acid. Ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Insufficiently reactive acylating agent.[5]If using an acid anhydride, consider switching to the more reactive corresponding acyl chloride.[5] For less reactive acylating agents, increasing the reaction time or temperature may be necessary, but monitor for polymerization.
Deactivated pyrrole substrate.If your this compound has strongly electron-withdrawing groups, it may require more forcing reaction conditions, such as a stronger Lewis acid or higher temperatures.[5]
Formation of Multiple Products (Poor Regioselectivity) Reaction conditions are not optimized.To favor C5 acylation, use milder reaction conditions and a less reactive Lewis acid. Screening different Lewis acids and solvents is recommended.
Steric hindrance from bulky acylating agents.Use a less sterically demanding acylating agent if possible.
Reaction Mixture Turns Dark/Polymerizes Pyrrole polymerization under strongly acidic conditions.[5]Add the Lewis acid to the reaction mixture at a low temperature (e.g., 0 °C or below) before adding the acylating agent.[5] Maintain a low reaction temperature throughout the addition and the reaction. Use the minimum effective amount of Lewis acid.
Product is Contaminated with N-Acylated Byproduct The pyrrole nitrogen is competing for the acylating agent.Use a non-polar, aprotic solvent. Consider protecting the pyrrole nitrogen with a suitable protecting group that can be easily removed later, although this adds extra steps to the synthesis.
Diacylation is Observed Excess acylating agent or harsh reaction conditions.[5]Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the acylating agent.[5] Monitor the reaction closely by TLC and stop it once the starting material is consumed.

Data Presentation

Table 1: Friedel-Crafts Acylation of this compound with Various Acylating Agents and Catalysts

EntryAcylating AgentLewis Acid CatalystSolventTemperature (°C)Product (Major Isomer)Yield (%)
1Acetic AnhydrideAlCl₃Dichloromethane0 to rt2-Acetyl-5-methyl-1H-pyrrole75-85
2Acetyl ChlorideSnCl₄1,2-Dichloroethanert2-Acetyl-5-methyl-1H-pyrrole70-80
3Benzoyl ChlorideTiCl₄Dichloromethane0 to rt2-Benzoyl-5-methyl-1H-pyrrole80-90
4Acetic AnhydrideZnCl₂Toluene602-Acetyl-5-methyl-1H-pyrrole60-70
5Propionyl ChlorideBF₃·OEt₂Dichloromethane0 to rt2-Methyl-5-propionyl-1H-pyrrole72-82

Yields are approximate and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation for the Synthesis of 2-Acetyl-5-methyl-1H-pyrrole

This protocol describes the acylation of this compound with acetic anhydride using aluminum chloride as a catalyst.

Materials:

  • This compound

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.05 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 2-acetyl-5-methyl-1H-pyrrole.

Protocol 2: Vilsmeier-Haack Formylation for the Synthesis of 2-Formyl-5-methyl-1H-pyrrole

This protocol details the formylation of this compound using the Vilsmeier reagent.[3][6]

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus Oxychloride (POCl₃)

  • Anhydrous 1,2-Dichloroethane

  • Sodium Acetate Solution (saturated)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a condenser, cool anhydrous DMF (1.2 equivalents) to 0 °C.

  • Add POCl₃ (1.1 equivalents) dropwise with stirring, keeping the temperature below 10 °C to form the Vilsmeier reagent.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of this compound (1.0 equivalent) in anhydrous 1,2-dichloroethane dropwise.

  • Heat the reaction mixture to 50-60 °C and stir for 1-2 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture by adding a concentrated solution of sodium acetate until the pH is approximately 6-7.

  • Heat the mixture on a steam bath for 15-20 minutes to hydrolyze the intermediate iminium salt.

  • Cool the mixture and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting 2-formyl-5-methyl-1H-pyrrole by distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare this compound, Acylating Agent, Catalyst, and Anhydrous Solvent start->reagents setup Set up Reaction Vessel under Inert Atmosphere reagents->setup cool Cool to 0 °C setup->cool add_catalyst Add Lewis Acid Catalyst cool->add_catalyst add_acyl Add Acylating Agent add_catalyst->add_acyl add_pyrrole Add this compound Solution Dropwise add_acyl->add_pyrrole react Stir at Room Temperature (Monitor by TLC) add_pyrrole->react quench Quench with 1 M HCl react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Acylated this compound purify->product

Caption: General workflow for the Friedel-Crafts acylation of this compound.

troubleshooting_acylation start Low Yield or No Reaction q1 Is the Lewis Acid active? start->q1 a1_yes Yes q1->a1_yes a1_no No (Moisture Contamination) q1->a1_no Check q2 Is the Acylating Agent reactive enough? a1_yes->q2 sol1 Use Anhydrous Catalyst & Dry Glassware a1_no->sol1 end Improved Yield sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the Pyrrole Ring Deactivated? a2_yes->q3 sol2 Use Acyl Chloride instead of Anhydride or Increase Temperature/Time a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Use Stronger Lewis Acid or Higher Temperature a3_yes->sol3 q4 Is Polymerization Occurring? a3_no->q4 sol3->end a4_yes Yes q4->a4_yes q4->end If all else is optimal sol4 Lower Reaction Temperature & Catalyst Loading a4_yes->sol4 a4_no No sol4->end

Caption: Troubleshooting decision tree for low yield in the acylation of this compound.

References

Technical Support Center: Troubleshooting 2-Methyl-1H-pyrrole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low conversion in reactions involving 2-Methyl-1H-pyrrole.

Frequently Asked Questions (FAQs)

Q1: My this compound reaction has a very low yield. What are the most common general causes?

A1: Low yields in this compound reactions often stem from a few key issues. Pyrrole rings are electron-rich and can be sensitive.[1][2] The most common culprits include inappropriate choice of base or solvent, degradation of the starting material, presence of atmospheric oxygen for sensitive reactions, and suboptimal reaction temperature.[3] Additionally, side reactions like polymerization, oxidation, or competing C-alkylation instead of the desired N-alkylation can significantly reduce the yield.

Q2: My reaction mixture is turning dark brown or black. What is happening and how can I prevent it?

A2: A dark coloration is typically a sign of pyrrole polymerization or oxidation.[3] Pyrroles, being electron-rich, are highly susceptible to both acid-catalyzed polymerization and oxidation, especially when exposed to air or acidic conditions.[1][2][3] To prevent this, ensure your reagents and solvents are dry and free of acidic impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[1] Storing this compound in a cool, dry place away from direct sunlight is also crucial.[4]

Q3: How critical is the choice of base and solvent for N-alkylation reactions?

A3: The choice of base and solvent is critical and can dramatically affect both yield and regioselectivity (N- vs. C-alkylation). A strong base is needed to deprotonate the pyrrole's N-H group (pKa ≈ 17.5).[5] However, the combination of base and solvent influences the nucleophilicity of the resulting pyrrolide anion. For instance, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF has been shown to be highly effective for N-alkylation, yielding significantly better results than combinations like KOH in acetone.[6]

Q4: I am observing multiple products in my reaction. What are the likely side reactions?

A4: Besides polymerization, several side reactions can occur. In N-alkylation, C-alkylation at the C2 or C5 positions can compete with the desired N-alkylation.[5] Acylation can also occur at the C2 position.[5] If your reaction conditions are harsh (e.g., strong acid, high heat), you might see decomposition or rearrangement products. For example, certain reactions with carbenes can lead to a Ciamician–Dennstedt rearrangement, resulting in a 3-chloropyridine derivative instead of the expected cycloadduct.[5]

Troubleshooting Guide for Low Conversion

Problem 1: Low or No Conversion in N-Alkylation Reactions

Your N-alkylation of this compound is showing poor conversion of the starting material to the desired N-alkylated product.

Potential Causes & Solutions
  • Insufficiently Strong Base: The N-H proton of pyrrole is moderately acidic, requiring a sufficiently strong base for complete deprotonation.[5]

  • Poor Choice of Solvent: The solvent can impact the solubility of the pyrrolide salt and the efficacy of the base.

  • Reaction Temperature is Too Low: Some alkylations require heating to proceed at a reasonable rate.

  • Inactivated Alkylating Agent: The alkylating agent may have degraded or be inherently unreactive.

Troubleshooting Workflow

start Low Conversion in N-Alkylation check_base Is the base strong enough? (e.g., NaH, K₂CO₃) start->check_base check_solvent Is the solvent appropriate? (e.g., DMF, DMSO) check_base->check_solvent Yes use_stronger_base Switch to a stronger base like Sodium Hydride (NaH). check_base->use_stronger_base No check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes use_polar_aprotic Change to a polar aprotic solvent like DMF or DMSO. check_solvent->use_polar_aprotic No check_reagent Is the alkylating agent active? check_temp->check_reagent Yes increase_temp Increase temperature. Monitor for decomposition. check_temp->increase_temp No use_fresh_reagent Use a fresh or purified alkylating agent. check_reagent->use_fresh_reagent No success Problem Resolved check_reagent->success Yes use_stronger_base->check_solvent use_polar_aprotic->check_temp increase_temp->check_reagent fail Issue Persists. Consider alternative synthetic route. use_fresh_reagent->fail

Caption: Troubleshooting workflow for low N-alkylation conversion.

Data on N-Alkylation Conditions

The selection of base and solvent significantly impacts reaction outcomes. Below is a comparison for the N-propargylation of a pyrrole derivative, which illustrates the dramatic effect of reaction conditions on yield.

EntryBase (Equivalents)SolventTemperatureTime (h)Yield (%)Reference
1KOH (N/A)AcetoneRoom Temp1410[6]
2K₂CO₃ (4.0)DMFRoom Temp1487[6]
3K₂CO₃ (6.0)DMFRoom Temp1487[6]

As the data shows, switching from KOH/acetone to K₂CO₃/DMF resulted in a more than 8-fold increase in product yield.[6]

Problem 2: Product is a Dark, Insoluble Material (Polymerization)

Instead of the desired product, the reaction yields a dark, often intractable solid.

Potential Causes & Solutions
  • Acidic Conditions: Trace amounts of acid can catalyze the polymerization of electron-rich pyrroles.[3]

  • Presence of Oxidants: Atmospheric oxygen or other oxidizing agents can initiate oxidative polymerization.[3]

  • High Temperatures: Excessive heat can promote both polymerization and decomposition.[3]

Decision Tree for Preventing Polymerization

start Polymerization Occurring check_acid Are acidic reagents or impurities present? start->check_acid check_atmosphere Is the reaction run under an inert atmosphere? check_acid->check_atmosphere No neutralize Use acid-free reagents/solvents. Add a non-nucleophilic base if compatible. check_acid->neutralize Yes check_temp Is the reaction temperature too high? check_atmosphere->check_temp Yes use_inert Degas solvent and run reaction under N₂ or Ar. check_atmosphere->use_inert No lower_temp Lower the reaction temperature. Consider longer reaction times. check_temp->lower_temp Yes success Polymerization Minimized check_temp->success No neutralize->check_atmosphere use_inert->check_temp lower_temp->success

References

Technical Support Center: Purification of 2-Methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of 2-Methyl-1H-pyrrole.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials used in the synthesis of this compound that I might need to remove from my final product?

A1: The most prevalent synthetic route to this compound is a variation of the Paal-Knorr synthesis. This typically involves the reaction of a 1,4-dicarbonyl compound with an amine or ammonia. The likely starting materials you may encounter as impurities are:

  • Levulinaldehyde (4-oxopentanal): This is a common 1,4-dicarbonyl precursor for this compound synthesis.

  • Ammonia or an ammonia source (e.g., ammonium acetate, ammonium hydroxide): These are used to provide the nitrogen atom for the pyrrole ring.

Q2: Besides unreacted starting materials, what other impurities might be present in my crude this compound?

A2: Aside from starting materials, other potential impurities could include:

  • Byproducts: Depending on the reaction conditions, side reactions could lead to the formation of other heterocyclic compounds or polymeric materials.

  • Solvents: Residual solvents used during the synthesis and workup (e.g., acetic acid, ethanol, ethyl acetate) may be present.

  • Water: Water can be present from the reaction itself or from aqueous workup steps.

Q3: My crude this compound is dark in color. What causes this and how can I obtain a colorless product?

A3: Pyrroles, including this compound, are susceptible to oxidation and polymerization upon exposure to air, light, and acid, which can lead to the formation of colored impurities. To obtain a colorless product, it is crucial to perform purification steps promptly after synthesis and to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Storage should be in a dark, cool place.

Q4: Which purification method is most suitable for removing levulinaldehyde from my this compound product?

A4: The choice of purification method depends on the scale of your reaction and the purity required. The significant difference in boiling points between this compound and levulinaldehyde makes fractional distillation a highly effective method for separation. For smaller scales or to remove non-volatile impurities, column chromatography is a good option. A preliminary liquid-liquid extraction can also be used to remove water-soluble impurities and some of the starting materials.

Troubleshooting Guide

Issue: Poor separation of this compound and starting material after distillation.
  • Possible Cause: Inefficient distillation setup.

  • Solution:

    • Ensure you are using a fractional distillation column with sufficient theoretical plates.

    • Maintain a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases in the column.

    • Insulate the distillation column to minimize heat loss.

  • Possible Cause: Inaccurate temperature monitoring.

  • Solution:

    • Position the thermometer bulb correctly at the head of the distillation column, just below the sidearm leading to the condenser.

Issue: The product is still colored after purification.
  • Possible Cause: The product is degrading during purification.

  • Solution:

    • If using distillation, consider performing it under reduced pressure to lower the boiling point and minimize thermal degradation.

    • When using column chromatography, ensure the silica gel is neutral and deactivate it if necessary to prevent acid-catalyzed decomposition.

    • Work quickly and minimize the exposure of the product to air and light.

Data Presentation

The following table summarizes the key physical properties of this compound and a common starting material, which are critical for selecting and optimizing a purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility
This compound C₅H₇N81.12148-149Sparingly soluble in water; soluble in most organic solvents.
Levulinaldehyde C₅H₈O₂100.12187-188Soluble in water, ethanol, and ether.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is ideal for separating this compound from the higher-boiling levulinaldehyde.

  • Apparatus Setup: Assemble a fractional distillation apparatus. Use a distillation column with a high number of theoretical plates for efficient separation.

  • Charge the Flask: Add the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Slowly heat the distillation flask.

    • Collect the initial fraction, which may contain low-boiling impurities and any residual solvent.

    • Carefully monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (around 148-149 °C).

    • Stop the distillation before all the material in the flask has vaporized to avoid the distillation of high-boiling impurities.

  • Storage: Store the purified, colorless this compound under an inert atmosphere in a dark, sealed container.

Protocol 2: Purification by Column Chromatography

This method is suitable for smaller scale purifications and for removing non-volatile impurities.

  • Column Packing: Pack a chromatography column with silica gel using a suitable slurry solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture) and load it onto the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., hexane or petroleum ether).

    • Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Liquid-Liquid Extraction

This is a useful initial purification step to remove water-soluble impurities and unreacted ammonia.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or diethyl ether.

  • Washing:

    • Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic impurities.

    • Wash with water to remove any remaining water-soluble starting materials or salts.

    • Wash with brine (saturated aqueous NaCl solution) to aid in the removal of water from the organic layer.

  • Drying and Concentration:

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation to yield the crude, partially purified this compound, which can then be further purified by distillation or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_product Final Product synthesis Crude this compound (with starting materials) extraction Liquid-Liquid Extraction synthesis->extraction Initial Cleanup distillation Fractional Distillation synthesis->distillation Direct Purification (Large Scale) chromatography Column Chromatography synthesis->chromatography Direct Purification (Small Scale) extraction->distillation extraction->chromatography product Pure this compound distillation->product chromatography->product

Caption: Purification workflow for this compound.

troubleshooting_logic start Impure this compound issue1 Poor Separation (Distillation) start->issue1 issue2 Colored Product start->issue2 solution1a Use Fractional Column issue1->solution1a Inefficient Setup solution1b Ensure Slow & Steady Rate issue1->solution1b Improper Technique solution2a Use Reduced Pressure issue2->solution2a Thermal Degradation solution2b Use Neutral Silica Gel issue2->solution2b Acid-Catalyzed Decomposition solution2c Work Under Inert Atmosphere issue2->solution2c Oxidation/Polymerization

Caption: Troubleshooting common purification issues.

Stability of 2-Methyl-1H-pyrrole under acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methyl-1H-pyrrole under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound, like other pyrrole derivatives, is a relatively electron-rich aromatic compound. Its stability is significantly influenced by the pH of the medium. Generally, it is susceptible to degradation under both strongly acidic and basic conditions. Pyrrole and its derivatives are known to be photolabile and can be unstable in alkaline environments, with some derivatives showing lability in acidic conditions as well.[1]

Q2: Why is this compound unstable in acidic conditions?

Under acidic conditions, the pyrrole ring can be protonated. Protonation typically occurs at the C2 or C5 position, which disrupts the aromaticity of the ring.[2] This protonated intermediate is highly reactive and can initiate polymerization reactions with other pyrrole molecules, leading to the formation of colored, insoluble materials often referred to as "pyrrole black". The presence of the electron-donating methyl group at the 2-position can influence the rate and regioselectivity of this acid-catalyzed polymerization.

Q3: What happens to this compound under basic conditions?

The N-H proton of the pyrrole ring is weakly acidic (pKa ≈ 17.5 for pyrrole) and can be deprotonated by strong bases to form the 2-methylpyrrolide anion.[2] This anion is a potent nucleophile and can react with various electrophiles. While stable in the absence of reactive electrophiles, prolonged exposure to strong bases, especially at elevated temperatures, can potentially lead to other degradation pathways, though these are generally less pronounced than acid-catalyzed polymerization.

Q4: I am observing a color change in my this compound sample during an experiment. What could be the cause?

A color change, particularly darkening or the formation of a precipitate, is a common indicator of this compound degradation. This is most frequently observed under acidic conditions due to polymerization. Exposure to air and light can also cause discoloration over time, as pyrroles can be prone to oxidation.[3]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Acidic Media

Symptoms:

  • Rapid color change of the solution (e.g., to yellow, brown, or black).

  • Formation of a precipitate or turbidity.

  • Disappearance of the this compound peak and/or appearance of multiple new peaks in HPLC analysis.

Possible Causes:

  • Low pH: The presence of strong acids catalyzes the polymerization of the pyrrole ring.

  • Elevated Temperature: Higher temperatures can accelerate the rate of acid-catalyzed degradation.

Solutions:

  • pH Adjustment: If your experimental conditions allow, increase the pH of the solution to a neutral or slightly basic range.

  • Use of a Buffer: Employ a suitable buffer system to maintain a stable pH above 4.

  • Lower Temperature: Conduct the experiment at a lower temperature to reduce the reaction rate.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation, which can be exacerbated by acidic conditions.

Issue 2: Instability of this compound in Basic Media

Symptoms:

  • Gradual decrease in the concentration of this compound over time, as observed by HPLC.

  • Formation of unexpected side products in reactions involving strong bases.

Possible Causes:

  • Reaction of the Pyrrolide Anion: If a strong base is used, the resulting 2-methylpyrrolide anion may be reacting with other components in your reaction mixture (e.g., electrophilic solvents or reagents).

  • Presence of Oxygen: In the presence of a strong base and oxygen, oxidative degradation pathways may be initiated.

Solutions:

  • Choice of Base: Use the mildest base that is effective for your intended transformation.

  • Inert Atmosphere: As with acidic conditions, working under an inert atmosphere can prevent oxidative side reactions.

  • Temperature Control: Keep the reaction temperature as low as possible to minimize side reactions.

  • Solvent Selection: Use a non-electrophilic, aprotic solvent if possible.

Quantitative Stability Data

pH RangeConditionExpected Stability of this compoundPotential Degradation Products
< 4 Strongly AcidicLow Polymers, Oligomers
4 - 6 Weakly AcidicModerate Potential for slow polymerization over time
6 - 8 NeutralHigh Generally stable, potential for slow oxidation
8 - 10 Weakly BasicHigh Generally stable
> 10 Strongly BasicModerate to Low Potential for reaction of the pyrrolide anion, oxidative degradation products

Experimental Protocols

Protocol for Assessing the Stability of this compound by RP-HPLC

This protocol outlines a general method for conducting forced degradation studies to evaluate the stability of this compound under acidic, basic, and neutral conditions.

1. Materials and Reagents:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer (pH 7.0)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)[4][5]

  • HPLC system with UV detector

2. Preparation of Stock and Sample Solutions:

  • Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Stress: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

  • Basic Stress: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

  • Neutral Stress: Dilute the stock solution with phosphate buffer (pH 7.0) to a final concentration of 100 µg/mL.

  • Control Sample: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

3. Stress Conditions:

  • Incubate the acidic, basic, and neutral sample solutions at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).

  • Protect samples from light to avoid photodegradation.

  • At each time point, withdraw an aliquot, neutralize it if necessary (the acidic sample with NaOH and the basic sample with HCl), and dilute with the mobile phase to the working concentration.

4. HPLC Method:

  • Mobile Phase: A gradient or isocratic elution can be used. A starting point could be a mixture of acetonitrile and water (e.g., 50:50 v/v). The aqueous phase can be buffered (e.g., with phosphate buffer at pH 3).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 225 nm).[5]

  • Injection Volume: 20 µL.[4]

5. Data Analysis:

  • Monitor the peak area of this compound at each time point for all stress conditions.

  • Calculate the percentage of degradation.

  • Observe the appearance of any new peaks, which would indicate the formation of degradation products.

Visualizations

Acidic_Degradation_Pathway This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate H+ (Acidic Conditions) Dimerization Dimerization Protonated Intermediate->Dimerization + this compound Further Polymerization Further Polymerization Dimerization->Further Polymerization + n(this compound) Insoluble Polymer (Pyrrole Black) Insoluble Polymer (Pyrrole Black) Further Polymerization->Insoluble Polymer (Pyrrole Black)

Caption: Acid-catalyzed polymerization of this compound.

Basic_Condition_Reaction This compound This compound 2-Methylpyrrolide Anion 2-Methylpyrrolide Anion This compound->2-Methylpyrrolide Anion Strong Base (e.g., NaH) N-Alkylation/Acylation N-Alkylation/Acylation 2-Methylpyrrolide Anion->N-Alkylation/Acylation + Electrophile (e.g., R-X)

Caption: Reaction of this compound under strong basic conditions.

Experimental_Workflow_Stability_Study cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Acid_Sample Acidic Stress Sample (0.1 M HCl) Stock_Solution->Acid_Sample Base_Sample Basic Stress Sample (0.1 M NaOH) Stock_Solution->Base_Sample Neutral_Sample Neutral Stress Sample (pH 7.0 Buffer) Stock_Solution->Neutral_Sample Incubation Incubate at Elevated Temperature (e.g., 40-60°C) Acid_Sample->Incubation Base_Sample->Incubation Neutral_Sample->Incubation Time_Points Sample at Multiple Time Points (e.g., 0, 2, 4, 8, 24h) Incubation->Time_Points HPLC_Analysis RP-HPLC Analysis Time_Points->HPLC_Analysis Data_Processing Quantify Degradation and Identify Degradation Products HPLC_Analysis->Data_Processing

References

Technical Support Center: Scale-Up Synthesis of 2-Methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for overcoming the challenges associated with the scale-up synthesis of 2-Methyl-1H-pyrrole. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory to pilot or industrial-scale production.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the scale-up synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield and Incomplete Conversion

  • Q1: My Paal-Knorr reaction is showing low conversion at a larger scale. What are the likely causes and solutions?

    A1: Low conversion in a scaled-up Paal-Knorr synthesis of this compound can stem from several factors:

    • Inadequate Mixing: In larger reactors, inefficient stirring can lead to poor contact between the reactants (e.g., 2,5-hexanedione and ammonia/amine source). This creates localized concentration gradients and slows down the reaction rate.

      • Solution: Ensure the use of an appropriate agitation system (e.g., overhead stirrer with a suitable impeller design) and optimize the stirring speed to maintain a homogeneous reaction mixture. Baffles within the reactor can also improve mixing.

    • Poor Temperature Control: The Paal-Knorr reaction is often exothermic. On a large scale, inefficient heat dissipation can lead to localized "hot spots" where the temperature is significantly higher than the set point. This can cause side reactions and degradation of reactants or product.

      • Solution: Implement a robust temperature control system with a reactor jacket and a circulating thermal fluid. For highly exothermic reactions, consider a semi-batch process where one reactant is added portion-wise to control the rate of heat generation.

    • Suboptimal pH: The reaction is acid-catalyzed, but a pH below 3 can favor the formation of furan byproducts.

      • Solution: Carefully monitor and control the pH of the reaction mixture. The use of a weak acid catalyst, such as acetic acid, is often preferred over strong mineral acids.[1]

Issue 2: By-product Formation

  • Q2: I am observing a significant amount of 2,5-dimethylfuran as a by-product. How can I minimize its formation?

    A2: The formation of 2,5-dimethylfuran is a common side reaction in the Paal-Knorr synthesis, especially under strongly acidic conditions.

    • Cause: The 1,4-dicarbonyl starting material can undergo an acid-catalyzed intramolecular cyclization and dehydration to form the furan derivative.

    • Solution:

      • pH Control: Maintain the reaction pH in a weakly acidic to neutral range. The use of amine/ammonium hydrochloride salts or reactions at a pH below 3 can lead to furans as the main products.[1]

      • Catalyst Choice: Employ milder acid catalysts like acetic acid.

      • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired pyrrole formation over the furan by-product.

Issue 3: Product Purity and Color

  • Q3: The final this compound product is dark in color and contains polymeric impurities. What is the cause and how can I prevent it?

    A3: Pyrroles, being electron-rich aromatic compounds, are susceptible to oxidation and acid-catalyzed polymerization, leading to discoloration and the formation of insoluble, dark-colored materials (polypyrrole). This is often exacerbated by exposure to air (oxygen), strong acids, or high temperatures.

    • Solutions:

      • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Temperature Control: Avoid excessive heating during the reaction and distillation.

      • Acid Quenching: After the reaction is complete, neutralize the acid catalyst promptly during the work-up procedure.

      • Storage: Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature (2-8°C).

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data for different scale-up synthesis approaches for this compound and related pyrroles.

Synthesis MethodScaleKey ReactantsTypical Reaction TimeTypical TemperatureYield (%)Purity (%)Key Challenges at Scale
Paal-Knorr Synthesis (Batch) Pilot/Industrial2,5-Hexanedione, Ammonia/Ammonium Acetate2-12 hours80-120°C60-85>97Heat management, byproduct (furan) formation, potential polymerization.
Hantzsch Pyrrole Synthesis (Batch) Laboratory/Pilotβ-ketoester, α-haloketone, Ammonia/Amine8-24 hours50-100°C50-70>95Handling of α-haloketones, multi-component reaction control.
Paal-Knorr Synthesis (Flow Chemistry) Pilot/Production2,5-Hexanedione, AmineSeconds to Minutes20-100°C~100 (conversion)HighInitial setup cost, potential for clogging.[2]

Note: Data is compiled from various sources on pyrrole synthesis and may vary depending on specific reaction conditions and equipment.

Experimental Protocols

Protocol 1: Pilot-Scale Paal-Knorr Synthesis of this compound (Batch Process)

This protocol describes a typical batch process for the synthesis of this compound at a pilot scale.

Materials:

  • 2,5-Hexanedione (10.0 kg, 87.6 mol)

  • Ammonium acetate (20.2 kg, 262.8 mol)

  • Glacial acetic acid (5.0 L)

  • Toluene (50 L)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 200 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Distillation apparatus

Procedure:

  • Reaction Setup: Charge the 200 L reactor with 2,5-hexanedione, ammonium acetate, glacial acetic acid, and toluene.

  • Reaction: Stir the mixture and heat to reflux (approximately 100-110°C). Maintain reflux for 6-8 hours, monitoring the reaction progress by GC analysis.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separation funnel and wash sequentially with water (2 x 20 L), saturated sodium bicarbonate solution (2 x 20 L), and brine (1 x 20 L).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene by distillation under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation to yield the final product.

Mandatory Visualizations

Logical Relationships in Troubleshooting Low Yield

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield in Scale-Up Synthesis Start Low Yield of this compound Check_Mixing Investigate Mixing Efficiency Start->Check_Mixing Check_Temp Analyze Temperature Profile Start->Check_Temp Check_pH Verify Reaction pH Start->Check_pH Optimize_Agitation Optimize Stirring Speed / Impeller Check_Mixing->Optimize_Agitation Improve_Heat_Transfer Improve Heat Transfer (e.g., semi-batch) Check_Temp->Improve_Heat_Transfer Adjust_Catalyst Adjust Acid Catalyst Concentration Check_pH->Adjust_Catalyst Successful_Yield Yield Improved Optimize_Agitation->Successful_Yield Improve_Heat_Transfer->Successful_Yield Adjust_Catalyst->Successful_Yield

Caption: Troubleshooting workflow for addressing low product yield.

Experimental Workflow for Paal-Knorr Synthesis

Paal_Knorr_Workflow Experimental Workflow for Paal-Knorr Synthesis of this compound Start Start Charge_Reactants Charge Reactor with 2,5-Hexanedione, NH4OAc, Acetic Acid, Toluene Start->Charge_Reactants Heat_to_Reflux Heat to Reflux (100-110°C) Charge_Reactants->Heat_to_Reflux Monitor_Reaction Monitor by GC (6-8 hours) Heat_to_Reflux->Monitor_Reaction Cool_Down Cool to Room Temperature Monitor_Reaction->Cool_Down Workup Aqueous Work-up (Wash with H2O, NaHCO3, Brine) Cool_Down->Workup Dry Dry Organic Layer (Na2SO4) Workup->Dry Solvent_Removal Remove Toluene (Vacuum Distillation) Dry->Solvent_Removal Purification Purify by Vacuum Distillation Solvent_Removal->Purification Final_Product This compound Purification->Final_Product

Caption: Step-by-step workflow for the Paal-Knorr synthesis.

References

Technical Support Center: Identification of Impurities in Crude 2-Methyl-1H-pyrrole by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in crude 2-Methyl-1H-pyrrole using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in crude this compound synthesized via the Paal-Knorr reaction?

A1: The Paal-Knorr synthesis is a common method for preparing pyrroles, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. For the synthesis of this compound, the likely impurities include:

  • Unreacted Starting Materials: Residual amounts of the 1,4-dicarbonyl precursor and the ammonia source.

  • Side-Reaction Products: Under acidic conditions, the 1,4-dicarbonyl compound can undergo cyclization to form furan derivatives as a significant byproduct.[1] For instance, the precursor to this compound could form 2-methylfuran.

  • Over-alkylation Products: If the reaction conditions are not carefully controlled, polysubstituted pyrroles may form.

  • Polymerization Products: Pyrroles can be susceptible to polymerization, especially in the presence of acids or light.

Q2: Why do I observe peak tailing for this compound in my GC chromatogram?

A2: Peak tailing for nitrogen-containing heterocyclic compounds like this compound is a common phenomenon in GC analysis. It is often caused by the interaction of the basic nitrogen atom with active sites in the GC system. These active sites can be present in the injector liner, the column, or at the connections.[2][3][4] To mitigate this, using a deactivated liner and a column specifically designed for amine analysis is recommended. Regular maintenance of the GC system is also crucial.

Q3: How can I confirm the identity of a suspected impurity?

A3: The identity of an impurity can be confirmed by comparing its mass spectrum with a reference spectrum from a commercial or public library, such as the NIST Mass Spectral Library.[5][6] The retention time of the impurity should also be consistent with that of a known standard if available. For unknown impurities, high-resolution mass spectrometry can help in determining the elemental composition, and further analysis by techniques like NMR may be required for complete structural elucidation.

Q4: What is a suitable GC column for the analysis of this compound and its impurities?

A4: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5MS), is a good starting point for the analysis of this compound and its potential impurities. These columns provide good separation for a wide range of volatile and semi-volatile organic compounds. For compounds that exhibit significant peak tailing, a column specifically designed for the analysis of basic compounds may be more suitable.

Troubleshooting Guide

Issue Possible Causes Solutions
Poor Peak Shape (Tailing) - Active sites in the injector liner or on the column. - Column contamination. - Incorrect column installation.- Use a deactivated (silanized) injector liner. - Trim the first few centimeters of the column. - Condition the column according to the manufacturer's instructions. - Ensure the column is installed correctly in the injector and detector.[2][4]
Ghost Peaks - Contamination from the septum, syringe, or carrier gas. - Carryover from a previous injection.- Use a high-quality, low-bleed septum. - Rinse the syringe with a clean solvent before injection. - Ensure high-purity carrier gas and use appropriate gas filters. - Run a blank solvent injection to check for carryover.
Poor Resolution - Inappropriate GC oven temperature program. - Column overload. - Incorrect carrier gas flow rate.- Optimize the temperature ramp rate; a slower ramp can improve separation. - Dilute the sample or inject a smaller volume. - Check and adjust the carrier gas flow rate to the optimal value for the column being used.
No Peaks or Very Small Peaks - No sample injected. - Leak in the injection port. - Detector not turned on or not functioning correctly.- Check the autosampler or manual injection process. - Perform a leak check on the injector septum and fittings. - Verify that the mass spectrometer is turned on and the filament is active.
Mass Spectrum Not Matching Library - Co-elution of multiple components. - Background interference. - Incorrect library search parameters.- Improve chromatographic separation to resolve co-eluting peaks. - Check for and subtract background ions. - Adjust the library search settings to be less stringent.

Data Presentation: Potential Impurities in Crude this compound

The following table summarizes potential impurities in crude this compound, assuming a Paal-Knorr synthesis route.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Mass Spectral Fragments (m/z)
This compoundC₅H₇N81.1281, 80, 53, 52, 39
2,5-Hexanedione (Starting Material)C₆H₁₀O₂114.1443, 71, 99, 114[2][5]
2-Methylfuran (Side Product)C₅H₆O82.1082, 81, 53, 39[3][4]
2,5-DimethylpyrroleC₆H₉N95.1595, 94, 80, 53

Experimental Protocols

Sample Preparation

  • Accurately weigh approximately 10 mg of the crude this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) and dilute to the mark.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

GC-MS Method

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio)

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-350

Visualizations

GC_MS_Impurity_Identification_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Start Crude this compound Dissolve Dissolve in Solvent Start->Dissolve Filter Filter Dissolve->Filter Inject Inject into GC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Process Process Chromatogram Detect->Process Identify Identify Peaks Process->Identify Quantify Quantify Impurities Identify->Quantify Report Impurity Report Quantify->Report

Caption: Workflow for GC-MS Impurity Identification.

Troubleshooting_Logic Start Problem Observed in Chromatogram PeakShape Poor Peak Shape? Start->PeakShape Resolution Poor Resolution? PeakShape->Resolution No CheckActiveSites Check for Active Sites (Liner, Column) PeakShape->CheckActiveSites Yes GhostPeaks Ghost Peaks Present? Resolution->GhostPeaks No OptimizeMethod Optimize GC Method (Temp Program, Flow Rate) Resolution->OptimizeMethod Yes NoPeaks No/Small Peaks? GhostPeaks->NoPeaks No CheckContamination Check for Contamination (Septum, Syringe, Gas) GhostPeaks->CheckContamination Yes End Problem Solved NoPeaks->End No CheckSystem Check Injection & Detector NoPeaks->CheckSystem Yes CheckActiveSites->End OptimizeMethod->End CheckContamination->End CheckSystem->End

Caption: Troubleshooting Logic for Common GC-MS Issues.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Assignments of 2-Methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Methyl-1H-pyrrole and its parent compound, pyrrole. The data is presented in deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) to illustrate the effect of solvent on chemical shifts. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and pyrrole.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound.

Atom ¹H Chemical Shift (ppm) in CDCl₃ ¹³C Chemical Shift (ppm) in CDCl₃ ¹H Chemical Shift (ppm) in DMSO-d₆ ¹³C Chemical Shift (ppm) in DMSO-d₆
N-H~7.7 (br s)-~10.4 (br s)-
C2-CH₃2.24 (s)12.82.13 (s)12.5
H35.95 (t)106.15.74 (t)105.4
H46.09 (t)107.95.85 (t)107.2
H56.63 (t)117.86.51 (t)117.1
C2-128.0-127.3
C35.95 (t)106.15.74 (t)105.4
C46.09 (t)107.95.85 (t)107.2
C56.63 (t)117.86.51 (t)117.1

Note: Some reported values are approximated from spectral data. The ¹³C NMR data for this compound in DMSO-d₆ is not fully assigned in the available literature.

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for Pyrrole (for comparison).

Atom ¹H Chemical Shift (ppm) in CDCl₃ [1]¹³C Chemical Shift (ppm) in CDCl₃ [2]¹H Chemical Shift (ppm) in DMSO-d₆ ¹³C Chemical Shift (ppm) in DMSO-d₆
N-H~8.0 (br s)-~10.8 (br s)-
H2/H56.74 (t)118.56.68 (t)118.0
H3/H46.24 (t)108.26.01 (t)107.8
C2/C5-118.5-118.0
C3/C4-108.2-107.8

Experimental Protocols

The following is a general procedure for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • For ¹H NMR: Weigh approximately 5-20 mg of the sample and dissolve it in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[3][4]

  • For ¹³C NMR: A higher concentration is generally required. Weigh approximately 20-50 mg of the sample and dissolve it in 0.6-0.7 mL of the deuterated solvent.[3][4]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette. The final sample height in the tube should be approximately 4-5 cm.[3]

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[5][6]

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • The magnetic field homogeneity is optimized by shimming.

  • For ¹H NMR, the spectral width is typically set to 12-16 ppm, with a relaxation delay of 1-2 seconds.[7]

  • For ¹³C NMR, a wider spectral width is used (e.g., 0-220 ppm).

  • The number of scans is adjusted to obtain an adequate signal-to-noise ratio. Typically, 8-16 scans for ¹H NMR and more for ¹³C NMR are sufficient for samples of this concentration.[7]

  • The acquired data is processed using a Fourier transform, followed by phase and baseline correction.

  • Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[6]

Structure-Spectra Relationship

The following diagram illustrates the correlation between the chemical structure of this compound and its distinct NMR signals.

Caption: Correlation of this compound structure with its ¹H NMR signals.

References

A Comparative Analysis of the Reactivity of 2-Methyl-1H-pyrrole and 3-Methyl-1H-pyrrole in Electrophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-methyl-1H-pyrrole and 3-methyl-1H-pyrrole, focusing on their behavior in key electrophilic substitution reactions. The analysis is supported by established principles of pyrrole chemistry and available experimental data for related compounds, offering insights into the directing effects of the methyl substituent on the pyrrole ring.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products and pharmaceutical agents. The position of substituents on the pyrrole ring significantly influences its chemical reactivity and, consequently, its utility in synthesis. This guide focuses on a comparative analysis of two simple yet important isomers: this compound and 3-methyl-1H-pyrrole. Understanding their relative reactivity and regioselectivity in electrophilic aromatic substitution is crucial for the efficient design of synthetic routes towards more complex molecules.

Pyrroles are electron-rich aromatic compounds that readily undergo electrophilic substitution, with a strong preference for the C2 (α) position over the C3 (β) position. This preference is attributed to the greater stabilization of the cationic intermediate formed during α-attack, which can be described by three resonance structures, compared to the two resonance structures for β-attack. The introduction of a methyl group, an electron-donating substituent, is expected to further enhance the reactivity of the pyrrole ring. However, the position of this methyl group will dictate the regiochemical outcome of subsequent electrophilic attacks.

Theoretical Considerations: Electronic and Steric Effects

The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. This increases the electron density of the pyrrole ring, making both 2-methyl- and 3-methyl-1H-pyrrole more reactive than unsubstituted pyrrole.

  • This compound: The methyl group at the C2 position is expected to activate all other positions on the ring. The primary sites for electrophilic attack are the vacant α-position (C5) and the β-positions (C3 and C4). Steric hindrance from the methyl group at C2 might slightly disfavor attack at the adjacent C3 position.

  • 3-Methyl-1H-pyrrole: The methyl group at the C3 position activates the adjacent C2 and C4 positions, as well as the more distant C5 position. The C2 and C5 positions are α-positions and are generally more reactive in pyrroles. Therefore, electrophilic attack is most likely to occur at the C2 or C5 position.

Data Presentation: A Comparative Overview of Reactivity

The following tables summarize the expected and reported outcomes for key electrophilic substitution reactions on this compound and 3-methyl-1H-pyrrole. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, some of the presented data is inferred from the reactivity of analogous compounds.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto the pyrrole ring. The regioselectivity is highly dependent on the position of the methyl substituent.

SubstrateAcylating AgentMajor Product(s)Minor Product(s)Expected YieldReference
This compound Acetic Anhydride / Lewis Acid2-Acetyl-5-methyl-1H-pyrrole2-Acetyl-4-methyl-1H-pyrroleGood to ExcellentInferred from general pyrrole reactivity
3-Methyl-1H-pyrrole Acetic Anhydride / Lewis Acid2-Acetyl-4-methyl-1H-pyrrole2-Acetyl-5-methyl-1H-pyrroleGood to ExcellentInferred from general pyrrole reactivity
Nitration

Nitration introduces a nitro group onto the pyrrole ring, a versatile functional group for further transformations. The reaction conditions must be mild to avoid polymerization of the reactive pyrrole ring.

SubstrateNitrating AgentMajor Product(s)Minor Product(s)Reported Isomer RatioReference
This compound Nitric Acid / Acetic Anhydride2-Methyl-5-nitro-1H-pyrrole2-Methyl-3-nitro-1H-pyrrole, 2-Methyl-4-nitro-1H-pyrroleNot explicitly found for this compoundInferred from nitration of 1-methylpyrrole[1][2]
3-Methyl-1H-pyrrole Nitric Acid / Acetic Anhydride2-Nitro-4-methyl-1H-pyrrole, 5-Nitro-3-methyl-1H-pyrrole3-Methyl-4-nitro-1H-pyrroleNot explicitly found for 3-methyl-1H-pyrroleInferred from nitration of 1-methylpyrrole[1][2]

Note: For 1-methylpyrrole, nitration yields a 2:1 ratio of the 2-nitro to the 3-nitro isomer. A similar distribution of α- to β-nitration is expected for the C-methylated isomers, with the directing effect of the methyl group influencing the specific positions of substitution.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich heterocycles. For pyrroles, formylation typically occurs at the α-position.

SubstrateReagentsMajor ProductExpected YieldReference
This compound POCl₃, DMF5-Methyl-1H-pyrrole-2-carbaldehydeHigh[3]
3-Methyl-1H-pyrrole POCl₃, DMF4-Methyl-1H-pyrrole-2-carbaldehydeHigh[3]
Mannich Reaction

The Mannich reaction introduces an aminomethyl group onto the pyrrole ring, providing a versatile synthetic handle for further elaboration.

SubstrateReagentsMajor ProductExpected YieldReference
This compound Formaldehyde, Dimethylamine(5-Methyl-1H-pyrrol-2-yl)-N,N-dimethylmethanamineGood[4][5]
3-Methyl-1H-pyrrole Formaldehyde, Dimethylamine(4-Methyl-1H-pyrrol-2-yl)-N,N-dimethylmethanamineGood[4][5]

Experimental Protocols

The following are representative experimental protocols for the acylation and nitration of methylpyrroles. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Friedel-Crafts Acylation of Methylpyrrole

Materials:

  • Methylpyrrole (2-methyl- or 3-methyl-1H-pyrrole)

  • Acetic anhydride

  • Anhydrous Lewis acid (e.g., AlCl₃, SnCl₄)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend the Lewis acid (1.1 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetic anhydride (1.05 equivalents) dropwise to the suspension while maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the methylpyrrole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, keeping the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Carefully quench the reaction by slowly pouring it into a mixture of ice and water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nitration of Methylpyrrole

Materials:

  • Methylpyrrole (2-methyl- or 3-methyl-1H-pyrrole)

  • Fuming nitric acid

  • Acetic anhydride

  • Diethyl ether

  • Saturated aqueous sodium carbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask, prepare a solution of fuming nitric acid (1.0 equivalent) in acetic anhydride at -10 °C.

  • In a separate flask, dissolve the methylpyrrole (1.0 equivalent) in acetic anhydride and cool the solution to -10 °C.

  • Slowly add the nitric acid solution to the methylpyrrole solution while maintaining the temperature at -10 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Pour the reaction mixture onto ice and neutralize with a saturated aqueous sodium carbonate solution.

  • Extract the product with diethyl ether.

  • Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Separate and purify the isomeric products by column chromatography or fractional crystallization.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the predicted regioselectivity of electrophilic substitution on this compound and 3-methyl-1H-pyrrole, as well as a general experimental workflow for these reactions.

Electrophilic_Substitution_2_Methylpyrrole cluster_products Products This compound This compound Major Product (C5-substitution) Major Product (C5-substitution) This compound->Major Product (C5-substitution) Major Pathway Minor Product (C4-substitution) Minor Product (C4-substitution) This compound->Minor Product (C4-substitution) Minor Pathway Minor Product (C3-substitution) Minor Product (C3-substitution) This compound->Minor Product (C3-substitution) Minor Pathway (Steric Hindrance) Electrophile (E+) Electrophile (E+) Electrophile (E+)->this compound

Caption: Predicted regioselectivity of electrophilic attack on this compound.

Electrophilic_Substitution_3_Methylpyrrole cluster_products Products 3-Methyl-1H-pyrrole 3-Methyl-1H-pyrrole Major Product (C2-substitution) Major Product (C2-substitution) 3-Methyl-1H-pyrrole->Major Product (C2-substitution) Major Pathway Major Product (C5-substitution) Major Product (C5-substitution) 3-Methyl-1H-pyrrole->Major Product (C5-substitution) Major Pathway Minor Product (C4-substitution) Minor Product (C4-substitution) 3-Methyl-1H-pyrrole->Minor Product (C4-substitution) Minor Pathway Electrophile (E+) Electrophile (E+) Electrophile (E+)->3-Methyl-1H-pyrrole

Caption: Predicted regioselectivity of electrophilic attack on 3-methyl-1H-pyrrole.

Experimental_Workflow A Reaction Setup (Inert Atmosphere, Cooling) B Addition of Reagents A->B C Reaction Monitoring (TLC) B->C D Workup (Quenching, Extraction, Washing) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: General experimental workflow for electrophilic substitution on methylpyrroles.

Conclusion

In comparing the reactivity of this compound and 3-methyl-1H-pyrrole, both substrates are highly activated towards electrophilic substitution. The primary determinant of the reaction outcome is the regioselectivity governed by the position of the methyl group.

  • This compound is expected to primarily undergo electrophilic substitution at the C5 position, the other α-position, to yield 2,5-disubstituted pyrroles.

  • 3-Methyl-1H-pyrrole will likely yield a mixture of C2 and C5 substituted products, as both α-positions are activated by the C3-methyl group.

For synthetic applications, this compound offers a more predictable route to a single major regioisomer, while 3-methyl-1H-pyrrole may necessitate careful optimization and purification to isolate the desired product. The provided protocols and theoretical framework serve as a valuable resource for researchers in the design and execution of synthetic strategies involving these versatile building blocks. Further quantitative studies are warranted to provide a more definitive comparison of the reaction rates and precise isomer ratios for these fundamental heterocyclic compounds.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methyl-1H-pyrrole and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 2-Methyl-1H-pyrrole and its structural isomers, 1-Methyl-1H-pyrrole and 3-Methyl-1H-pyrrole. Understanding the distinct fragmentation pathways of these isomers is crucial for their unambiguous identification in complex matrices, a common challenge in metabolomics, environmental analysis, and pharmaceutical research. This document presents quantitative data, detailed experimental protocols, and visual representations of fragmentation pathways and analytical workflows to support your research endeavors.

Performance Comparison of Methylpyrrole Isomers

The mass spectra of this compound, 1-Methyl-1H-pyrrole, and 3-Methyl-1H-pyrrole, all with the molecular formula C₅H₇N and a molecular weight of approximately 81.12 g/mol , exhibit distinct fragmentation patterns under electron ionization. These differences, arising from the position of the methyl group on the pyrrole ring, allow for their differentiation. The table below summarizes the major fragment ions and their relative abundances as observed in their respective EI mass spectra.

CompoundMolecular Ion (M⁺•) (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities
This compound 81 (100%)8080 (99%), 53 (20%), 52 (15%), 39 (14%)
1-Methyl-1H-pyrrole 81 (100%)8180 (75%), 54 (20%), 53 (15%), 41 (10%), 39 (18%)
3-Methyl-1H-pyrrole 81 (100%)8180 (60%), 54 (12%), 53 (25%), 39 (15%)

Data sourced from the NIST Mass Spectrometry Data Center.

Experimental Protocols

High-quality mass spectrometry data is contingent on reproducible and detailed experimental protocols. The following is a representative protocol for the analysis of methylpyrrole isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Pyrroles

This protocol is suitable for the analysis of volatile and thermally stable compounds such as this compound and its isomers.

1. Sample Preparation:

  • Dissolve the pyrrole derivative in a volatile organic solvent (e.g., dichloromethane or methanol) to a final concentration of 10-100 µg/mL.

2. GC-MS Instrument Settings:

  • Gas Chromatograph:

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Final hold: 5 minutes at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-200.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

3. Data Analysis:

  • Identify compounds based on their retention times.

  • Compare the acquired mass spectra with reference libraries (e.g., NIST) for confirmation.

  • Analyze the fragmentation patterns to differentiate between isomers.

Visualizing Fragmentation and Workflows

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the loss of a hydrogen atom from the molecular ion to form the highly stable base peak at m/z 80. Subsequent fragmentation involves the loss of acetylene (C₂H₂) or hydrogen cyanide (HCN) to produce other significant ions.

fragmentation_pathway M This compound (m/z 81) M_ion [M]+• (m/z 81) M->M_ion Ionization (70 eV) frag_80 [M-H]+ (m/z 80) M_ion->frag_80 - H• frag_54 [M-H-C2H2]+ (m/z 54) frag_80->frag_54 - C2H2 frag_53 [M-H-HCN]+ (m/z 53) frag_80->frag_53 - HCN

Fragmentation pathway of this compound.
Experimental Workflow for GC-MS Analysis

The general workflow for the analysis of methylpyrrole isomers using GC-MS involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve sample in volatile solvent injection Inject into GC dissolve->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection spectrum Acquire Mass Spectrum detection->spectrum library_search Library Search (e.g., NIST) spectrum->library_search interpretation Fragmentation Pattern Interpretation spectrum->interpretation identification Isomer Identification library_search->identification interpretation->identification

GC-MS experimental workflow.

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Analysis of 2-Methyl-1H-pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystal structure analysis with mass spectrometry techniques for the characterization of 2-Methyl-1H-pyrrole derivatives, offering insights into their respective strengths and applications.

The pyrrole ring is a fundamental scaffold in a vast array of biologically active compounds and natural products. Understanding the precise spatial arrangement of atoms within this compound derivatives is crucial for elucidating structure-activity relationships, optimizing drug design, and ensuring compound identity. While X-ray crystallography provides a definitive atomic-resolution snapshot of the crystalline state, mass spectrometry offers valuable information on molecular weight and fragmentation patterns, aiding in structural elucidation, particularly for non-crystalline materials or as a complementary technique.

Performance Comparison: X-ray Crystallography vs. Mass Spectrometry

The choice between X-ray crystallography and mass spectrometry for the analysis of this compound derivatives depends on the specific research question, the nature of the sample, and the desired level of structural detail.

FeatureX-ray Crystal Structure AnalysisMass Spectrometry (GC-MS/LC-MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingMolecular weight, elemental composition (HRMS), fragmentation patterns
Sample Requirements High-quality single crystalVolatile and thermally stable (GC-MS); broader range including polar and non-volatile compounds (LC-MS)
Structural Detail Unambiguous determination of stereochemistry and conformationInferred from fragmentation patterns; isomers can be challenging to distinguish
Throughput Lower; crystal growth can be time-consumingHigher; suitable for rapid screening of multiple samples
Complementarity Provides the "gold standard" static structureOffers dynamic information and is crucial for mixture analysis and reaction monitoring

Case Study: X-ray Crystal Structure of 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole

A prime example of the power of X-ray crystallography is the determination of the structure of 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. The analysis provides a wealth of precise structural data, as summarized below.

Crystallographic Data and Structure Refinement
ParameterValue
Empirical formulaC₉H₁₀N₂
Formula weight146.19
Temperature153(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 8.969(3) Å, α = 90°b = 5.959(2) Å, β = 107.13(2)°c = 14.882(5) Å, γ = 90°
Volume760.1(4) ų
Z4
Density (calculated)1.278 Mg/m³
Absorption coefficient0.081 mm⁻¹
F(000)312
Crystal size0.40 x 0.20 x 0.10 mm³
Theta range for data collection2.38 to 25.00°
Reflections collected5275
Independent reflections1331 [R(int) = 0.0441]
Final R indices [I>2sigma(I)]R1 = 0.0545, wR2 = 0.1375
R indices (all data)R1 = 0.0711, wR2 = 0.1507

Experimental Protocols

X-ray Crystallography of 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole

1. Synthesis and Crystallization: The compound was synthesized by the acid-catalyzed condensation of pyrrole with formaldehyde. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution in diethyl ether.

2. Data Collection: A single crystal of the compound was mounted on a glass fiber. X-ray diffraction data were collected at 153 K on a Bruker APEX II CCD area-detector diffractometer using MoKα radiation (λ = 0.71073 Å). A series of ω and φ scans were performed to collect a complete dataset.

3. Structure Solution and Refinement: The structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F² using SHELXL-97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Mass Spectrometry of this compound Derivatives

Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is suitable for volatile and thermally stable this compound derivatives.

1. Sample Preparation: Dissolve the this compound derivative in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of 1-10 ppm.

2. GC Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-400.

Alternative 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is applicable to a broader range of derivatives, including those that are less volatile or more polar.

1. Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of 1-10 ppm and filter through a 0.22 µm syringe filter.

2. LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start at 5% B, ramp to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

3. MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass spectrometry.

  • Scan Range: m/z 100-1000.

Analytical Workflows

The following diagrams illustrate the typical experimental workflows for X-ray crystallography and mass spectrometry.

xray_workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_result Output synthesis Synthesis of This compound Derivative crystallization Single Crystal Growth synthesis->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure 3D Atomic Model (Bond Lengths, Angles) refinement->final_structure ms_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output dissolution Dissolution in Appropriate Solvent separation Chromatographic Separation (GC or LC) dissolution->separation ionization Ionization (EI or ESI) separation->ionization mass_analysis Mass Analysis (Quadrupole, TOF, etc.) ionization->mass_analysis mass_spectrum Mass Spectrum (Molecular Ion, Fragments) mass_analysis->mass_spectrum

A Comparative Study of Electrophilic Addition: 2-Methyl-1H-pyrrole vs. Pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophilic substitution reactions of 2-Methyl-1H-pyrrole and its parent compound, pyrrole. Understanding the nuances of their reactivity is crucial for synthetic chemists aiming to functionalize these important heterocyclic scaffolds, which are prevalent in numerous pharmaceuticals and natural products. This comparison is supported by experimental data and detailed methodologies for key reactions.

Introduction to Electrophilic Substitution in Pyrroles

Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution reactions, being significantly more reactive than benzene. The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the ring, increasing its nucleophilicity. Electrophilic attack predominantly occurs at the C2 and C5 positions, as the resulting carbocation intermediate is stabilized by three resonance structures, whereas attack at the C3 and C4 positions yields a less stable intermediate with only two resonance contributors.[1][2]

The introduction of an electron-donating methyl group at the C2 position in this compound further enhances the reactivity of the pyrrole ring towards electrophiles. This activating group influences both the rate of reaction and the regioselectivity of the substitution.

Reactivity and Regioselectivity: A Comparative Overview

The methyl group in this compound is an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted pyrrole. This is due to the positive inductive effect (+I) and hyperconjugation of the methyl group, which further enriches the electron density of the pyrrole ring.

In terms of regioselectivity, the electrophilic attack on this compound is directed to the available α-position (C5) and the β-positions (C3 and C4). The primary site of substitution is the C5 position, as it is electronically favored, similar to the C2/C5 positions in pyrrole. Substitution at the C3 and C4 positions is also observed, with the C3 position being generally more favored than C4 due to the directing effect of the methyl group.

Comparative Data on Electrophilic Substitution Reactions

While direct, side-by-side kinetic studies comparing the reaction rates of pyrrole and this compound under identical conditions are not extensively documented in the readily available literature, the qualitative understanding of the activating nature of the methyl group allows for a comparative summary of reaction outcomes. The following tables summarize the typical reagents, conditions, and products for common electrophilic substitution reactions.

Table 1: Comparison of Electrophilic Substitution Reactions

ReactionReagent(s)PyrroleThis compound
Vilsmeier-Haack Formylation POCl₃, DMF2-Formylpyrrole[3]2-Methyl-5-formylpyrrole (major), 2-Methyl-3-formylpyrrole (minor)
Nitration HNO₃, Ac₂O2-Nitropyrrole[4][5]2-Methyl-5-nitropyrrole (major), 2-Methyl-3-nitropyrrole (minor)[6]
Sulfonation SO₃/PyridinePyrrole-2-sulfonic acid[7]2-Methylpyrrole-5-sulfonic acid (expected major)
Bromination NBS, THF2-Bromopyrrole (major), 2,5-Dibromopyrrole[8]2-Methyl-5-bromopyrrole (major), 2-Methyl-3-bromopyrrole, Dibromo derivatives
Friedel-Crafts Acylation Acyl halide, Lewis acid2-Acetylpyrrole2-Methyl-5-acetylpyrrole (major), 2-Methyl-3-acetylpyrrole (minor)

Experimental Protocols

Detailed methodologies for key electrophilic substitution reactions are provided below. These protocols are based on established procedures and can be adapted for specific research needs.

Vilsmeier-Haack Formylation

Objective: To introduce a formyl group onto the pyrrole ring.

Protocol for Pyrrole:

  • In a three-necked flask equipped with a dropping funnel and a thermometer, prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.2 equivalents) dropwise to anhydrous N,N-dimethylformamide (DMF) (3 equivalents) at 0°C with stirring under a nitrogen atmosphere.[3]

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the freshly prepared Vilsmeier reagent to 0°C and add a solution of pyrrole (1 equivalent) in anhydrous dichloromethane (DCM) dropwise, maintaining the internal temperature below 5°C.[3]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for this compound: The protocol is similar to that for pyrrole, with adjustments to stoichiometry as needed based on the molecular weight of this compound.

  • Follow steps 1 and 2 as described for pyrrole to prepare the Vilsmeier reagent.

  • Cool the Vilsmeier reagent to 0°C and add a solution of this compound (1 equivalent) in anhydrous DCM dropwise, maintaining the temperature below 5°C.

  • Continue with steps 4 through 8 as described for pyrrole to work up and purify the product. The major product expected is 2-methyl-5-formylpyrrole.

Nitration

Objective: To introduce a nitro group onto the pyrrole ring.

Protocol for Pyrrole:

  • In a flask cooled to -10°C, dissolve pyrrole (1 equivalent) in acetic anhydride.

  • Slowly add a pre-cooled (-10°C) solution of fuming nitric acid (1 equivalent) in acetic anhydride dropwise with vigorous stirring, ensuring the temperature does not rise above -10°C.[4]

  • After the addition is complete, stir the reaction mixture at -10°C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium carbonate.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting 2-nitropyrrole by column chromatography or recrystallization.

Protocol for this compound:

  • Dissolve this compound (1 equivalent) in acetic anhydride and cool the solution to 0°C.

  • Slowly add a mixture of fuming nitric acid (1 equivalent) and acetic anhydride dropwise, maintaining the temperature below 10°C.[9]

  • After the addition, allow the mixture to stir at room temperature for 1-2 hours.

  • Follow the workup and purification steps (4-6) as described for pyrrole. The expected products are a mixture of 2-methyl-5-nitropyrrole and 2-methyl-4-nitropyrrole.[9]

Bromination

Objective: To introduce a bromine atom onto the pyrrole ring.

Protocol for Pyrrole:

  • Dissolve pyrrole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.[8]

  • Dissolve N-bromosuccinimide (NBS) (0.95-1.0 equivalent) in a minimal amount of anhydrous THF or DCM and add it dropwise to the cooled pyrrole solution over 30-60 minutes.[8]

  • Stir the reaction mixture at -78°C for 1-2 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2-bromopyrrole by column chromatography on silica gel.

Protocol for this compound: The protocol is analogous to that for pyrrole, with careful control of stoichiometry to favor monobromination.

  • Follow steps 1 and 2 as described for pyrrole, using this compound as the substrate.

  • Add a solution of NBS (1.0 equivalent) in THF dropwise at -78°C.

  • Continue with the reaction, workup, and purification steps (4-8) as described for pyrrole. The major product will be 2-methyl-5-bromopyrrole, with the potential for the formation of other isomers and polybrominated products.

Reaction Mechanisms and Workflows

The following diagrams illustrate the general mechanism of electrophilic substitution on pyrrole and the directing effects in this compound, along with a typical experimental workflow.

Electrophilic_Substitution_Pyrrole Pyrrole Pyrrole Intermediate Sigma Complex (Resonance Stabilized) Pyrrole->Intermediate Attack by pi-electrons Electrophile E+ Product Substituted Pyrrole Intermediate->Product Loss of H+ Proton H+

Caption: General mechanism of electrophilic substitution on pyrrole.

Directing_Effects_2_Methyl_Pyrrole cluster_reactants Reactants cluster_pathways Substitution Pathways cluster_products Products 2_Methyl_Pyrrole This compound Attack_C5 Attack at C5 (Major Pathway) 2_Methyl_Pyrrole->Attack_C5 Attack_C3 Attack at C3 (Minor Pathway) 2_Methyl_Pyrrole->Attack_C3 Attack_C4 Attack at C4 (Minor Pathway) 2_Methyl_Pyrrole->Attack_C4 Electrophile E+ Product_C5 2-Methyl-5-E-pyrrole Attack_C5->Product_C5 Product_C3 2-Methyl-3-E-pyrrole Attack_C3->Product_C3 Product_C4 2-Methyl-4-E-pyrrole Attack_C4->Product_C4

Caption: Regioselectivity in the electrophilic substitution of this compound.

Experimental_Workflow Start Start Setup Reaction Setup (Inert atmosphere, cooling) Start->Setup Reagent_Addition Slow Addition of Electrophile Setup->Reagent_Addition Reaction_Monitoring Monitor Progress (TLC) Reagent_Addition->Reaction_Monitoring Workup Quenching and Extraction Reaction_Monitoring->Workup Purification Column Chromatography or Recrystallization Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for electrophilic substitution.

References

Comparative Guide to Purity Analysis of 2-Methyl-1H-pyrrole: A Validated HPLC Method vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 2-Methyl-1H-pyrrole is a critical step in the synthesis and quality control pipeline. This guide provides a comprehensive comparison between a validated High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography (GC) method for the accurate determination of this compound purity. While specific validated methods for this exact compound are not extensively published, the methodologies presented here are based on established principles for analyzing similar pyrrole derivatives and other small organic molecules.[1][2][3][4]

Methodology Comparison: HPLC vs. GC

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a versatile and widely used technique for the purity analysis of a broad range of organic compounds.[3] It excels in separating non-volatile or thermally sensitive compounds. Gas Chromatography with a Flame Ionization Detector (GC-FID) is another powerful technique, particularly suited for volatile and thermally stable compounds like this compound.[4]

The choice between these methods often depends on available instrumentation, sample throughput requirements, and the nature of potential impurities.

Data Presentation: Performance Characteristics

The following tables summarize the typical performance characteristics of a validated HPLC-UV method compared to a GC-FID method for the analysis of this compound. These values represent expected performance based on similar analytical methods.

Table 1: Method Parameters and Conditions

ParameterHPLC-UV MethodGC-FID Method
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[1][2]Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Mobile Phase/Carrier Gas Isocratic: Acetonitrile and Water (e.g., 60:40 v/v)[1]Carrier Gas: Helium or Nitrogen
Flow Rate 1.0 mL/min[1][2]1.0 mL/min
Detection UV at 225 nm[2]Flame Ionization Detector (FID)
Temperature Column Oven: 30°C[1][2]Injector: 250°C, Detector: 280°C, Oven Program: 80°C hold 2 min, ramp to 200°C at 10°C/min
Injection Volume 10 µL1 µL (split injection, e.g., 50:1)
Run Time ~10 minutes~15 minutes

Table 2: Validation and Performance Data Summary

Validation ParameterHPLC-UV MethodGC-FID Method
Linearity (r²) > 0.999[2]> 0.999
Accuracy (% Recovery) 98.0% - 102.0%[1]98.0% - 102.0%
Precision (% RSD) < 2.0%[2]< 2.0%
Limit of Detection (LOD) ~0.03 µg/mL[2]~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.08 µg/mL[2]~0.15 µg/mL
Specificity HighHigh

Logical Workflow for Method Selection

The selection of an appropriate analytical method for purity determination involves a logical evaluation of the analyte's properties and the analytical requirements.

G cluster_input Analyte & Goal Definition cluster_properties Property Assessment cluster_decision Method Selection Logic cluster_methods Candidate Methods cluster_validation Validation & Implementation Analyte Analyte: this compound Properties Key Properties: - Volatility - Thermal Stability - UV Absorbance Analyte->Properties Goal Goal: Purity Determination Goal->Properties Decision1 Volatile & Thermally Stable? Properties->Decision1 GC Gas Chromatography (GC-FID) Decision1->GC Yes HPLC High-Performance Liquid Chromatography (HPLC-UV) Decision1->HPLC No Validation Method Validation (ICH Guidelines) GC->Validation HPLC->Validation Implementation Routine Quality Control Validation->Implementation

References

A Comparative Guide to DFT Analysis of Substituent Effects in Methylpyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the effects of various substituents on the electronic properties of methylpyrroles, utilizing Density Functional Theory (DFT). It is intended for researchers, scientists, and professionals in drug development who are interested in understanding and predicting the chemical behavior of pyrrole derivatives. The data and protocols presented are synthesized from established computational chemistry studies.

Introduction: The Role of DFT in Analyzing Methylpyrrole Derivatives

Pyrrole and its derivatives are fundamental heterocyclic compounds in medicinal chemistry and materials science. The addition of substituents to the pyrrole ring can significantly alter its electronic structure, stability, and reactivity. Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate these substituent effects, providing reliable insights into molecular properties at the atomic level.[1][2] By calculating quantum chemical descriptors, DFT allows for a systematic comparison of how different functional groups modulate the electronic characteristics of the methylpyrrole core. This guide compares the effects of common electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on key electronic properties of 1-methylpyrrole.

Computational Protocol for DFT Analysis

The following section details a typical experimental protocol for performing a DFT analysis on substituted methylpyrroles, based on common practices in computational chemistry literature.[1][3]

Software: Gaussian 09/16, ORCA, or similar quantum chemistry software packages.

Methodology:

  • Geometry Optimization: The molecular structures of the substituted 1-methylpyrroles are first optimized to find their lowest energy conformation. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is known to provide a good balance between accuracy and computational cost for organic molecules.[3][4] A sufficiently large basis set, such as 6-311++G(d,p), is employed to ensure an accurate description of the electronic distribution, including polarization and diffuse functions.[1]

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: Following successful optimization, single-point energy calculations are performed to determine various electronic properties. Key parameters derived from these calculations include:

    • Highest Occupied Molecular Orbital (HOMO) Energy: Represents the ability to donate an electron.

    • Lowest Unoccupied Molecular Orbital (LUMO) Energy: Represents the ability to accept an electron.[5]

    • HOMO-LUMO Energy Gap (ΔE): Calculated as ELUMO - EHOMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.[6][7]

    • Global Reactivity Descriptors: Chemical Potential (μ), Chemical Hardness (η), and Global Electrophilicity Index (ω) are calculated from the HOMO and LUMO energies to quantify the reactivity of the molecules.[1][8]

  • Molecular Electrostatic Potential (MEP) Analysis: MEP maps are generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[9]

Comparative Analysis of Substituent Effects

The position of the substituent on the pyrrole ring significantly influences its electronic properties. For this guide, we consider substitutions at the C2 position of 1-methylpyrrole. The following table summarizes the calculated electronic properties for 1-methylpyrrole substituted with representative electron-donating groups (-NH2, -OCH3) and electron-withdrawing groups (-CN, -NO2), compared to the unsubstituted molecule.

Table 1: Calculated Electronic Properties of Substituted 1-methyl-2-X-pyrroles

Substituent (X)Substituent TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Chemical Hardness (η)Global Electrophilicity (ω) (eV)
-HUnsubstituted-5.58-0.215.372.6851.63
-NH2Strong EDG-5.15-0.115.042.5201.40
-OCH3Moderate EDG-5.32-0.155.172.5851.51
-CNModerate EWG-6.01-0.755.262.6302.05
-NO2Strong EWG-6.42-1.255.172.5852.64

Note: The values presented in this table are illustrative and representative of trends observed in DFT studies. EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group.

Discussion of Trends:

  • Electron-Donating Groups (EDGs): Substituents like -NH2 and -OCH3 increase the energy of the HOMO, making the molecule a better electron donor.[10] This leads to a decrease in the HOMO-LUMO gap, suggesting an increase in chemical reactivity.[11] The global electrophilicity index (ω) is also lowered, indicating reduced electrophilic character.

  • Electron-Withdrawing Groups (EWGs): Substituents like -CN and -NO2 significantly lower the energy of both the HOMO and LUMO.[12] This effect is more pronounced on the LUMO, leading to a general decrease in the HOMO-LUMO gap. The increase in the global electrophilicity index (ω) for EWG-substituted pyrroles indicates a stronger capacity to accept electrons.[9] These findings are consistent with the general principles of substituent effects in aromatic systems.

Visualization of the DFT Workflow

The following diagram illustrates the standard workflow for the computational analysis of substituent effects on methylpyrroles.

DFT_Workflow cluster_setup 1. Input Preparation cluster_calc 2. DFT Calculations (Gaussian, etc.) cluster_analysis 3. Data Analysis & Interpretation cluster_output 4. Output mol_design Design Substituted Methylpyrrole Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_design->geom_opt Input Structures freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry verify_min Verify True Minima (No Imaginary Frequencies) freq_calc->verify_min Vibrational Frequencies sp_calc Single-Point Energy Calculation extract_prop Extract Electronic Properties (HOMO, LUMO, etc.) sp_calc->extract_prop Output File vis_mep Visualize MEP Maps sp_calc->vis_mep verify_min->sp_calc Verified Minima calc_desc Calculate Reactivity Descriptors (η, ω, μ) extract_prop->calc_desc comparison Comparative Analysis of Substituent Effects calc_desc->comparison vis_mep->comparison

Caption: Workflow for DFT analysis of substituent effects.

Conclusion

DFT calculations provide a robust and efficient framework for comparing the effects of substituents on the electronic properties of methylpyrroles. The analysis demonstrates that electron-donating groups increase the electron-donating capacity and overall reactivity by raising the HOMO energy level. Conversely, electron-withdrawing groups enhance the electron-accepting ability of the pyrrole ring by lowering the LUMO energy and increasing electrophilicity. This predictive power is invaluable for the rational design of novel pyrrole-based compounds with tailored electronic properties for applications in drug development and materials science.

References

A Researcher's Guide to Confirming the Regioselectivity of Reactions on 2-Methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and confirming the regioselectivity of chemical reactions is paramount for efficient synthesis and the development of novel molecular entities. This guide provides a comparative analysis of common electrophilic substitution reactions on 2-Methyl-1H-pyrrole, offering experimental data, detailed protocols, and analytical strategies to unequivocally determine the position of substitution.

This compound, an electron-rich heteroaromatic compound, readily undergoes electrophilic substitution. The methyl group at the C2 position directs incoming electrophiles to the available positions on the pyrrole ring, primarily C5, C3, and C4. The preferred site of reaction is influenced by a combination of electronic and steric factors. This guide will delve into the regiochemical outcomes of key reactions and provide the necessary tools to confirm these results.

Comparative Analysis of Regioselectivity

The regioselectivity of electrophilic substitution on this compound is a critical consideration in synthetic design. Below is a summary of expected and reported outcomes for several common reactions.

Reaction TypeReagentsMajor Product(s)Minor Product(s)Typical Yield (%)
Vilsmeier-Haack Formylation POCl₃, DMF2-Methyl-5-formyl-1H-pyrrole2-Methyl-4-formyl-1H-pyrroleModerate to High
Friedel-Crafts Acylation Acetic Anhydride, Lewis Acid2-Methyl-5-acetyl-1H-pyrrole2-Methyl-3-acetyl-1H-pyrroleVariable
Bromination N-Bromosuccinimide (NBS)5-Bromo-2-methyl-1H-pyrrolePolybrominated speciesHigh

Note: Yields and isomer ratios can vary significantly based on reaction conditions.

Factors Influencing Regioselectivity

The observed regioselectivity can be rationalized by considering the stability of the cationic intermediate (arenium ion) formed during the electrophilic attack.

G cluster_0 Reaction Pathway cluster_1 Regiochemical Outcomes This compound This compound Transition State Transition State This compound->Transition State Attack by Electrophile Electrophile Electrophile Electrophile->Transition State C5-Substitution C5-Substitution Transition State->C5-Substitution More Stable Intermediate (Major Product) C3-Substitution C3-Substitution Transition State->C3-Substitution Less Stable Intermediate (Minor Product) C4-Substitution C4-Substitution Transition State->C4-Substitution Less Stable Intermediate (Minor Product)

Caption: Factors influencing the regioselectivity of electrophilic substitution on this compound.

Attack at the C5 position is generally favored as the positive charge in the resulting intermediate can be delocalized over more atoms, including the nitrogen, and experiences less steric hindrance compared to the C3 position, which is adjacent to the methyl group. Attack at the C4 position is also possible but often less favored electronically.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for obtaining reliable results.

Vilsmeier-Haack Formylation of a this compound Derivative

This protocol is adapted from a procedure for the formylation of a substituted 2-methylpyrrole, which resulted in a mixture of 4- and 5-formylated products[1].

Materials:

  • Substituted this compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, cool a solution of DMF in anhydrous DCM to 0 °C.

  • Slowly add POCl₃ dropwise to the cooled DMF solution, maintaining the temperature below 10 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Cool the Vilsmeier reagent to 0 °C and add a solution of the this compound derivative in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomers.

Friedel-Crafts Acylation of 2-Methyl-N-methylpyrrole

This protocol is based on the acylation of 2-methyl-N-methylpyrrole and can be adapted for this compound, which is expected to show similar regioselectivity[2].

Materials:

  • This compound (or 2-Methyl-N-methylpyrrole)

  • Acyl chloride (e.g., benzoyl chloride)

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

  • Toluene, anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound in anhydrous toluene, add the acyl chloride and DBN (15 mol%).

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Bromination of Pyrrole with N-Bromosuccinimide (NBS)

This is a general protocol for the monobromination of pyrrole, which can be applied to this compound. Due to the activating effect of the methyl group, high selectivity for the 5-bromo product is expected[3].

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated sodium thiosulfate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of NBS (1.0 equivalent) in anhydrous THF dropwise to the cooled pyrrole solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analytical Confirmation of Regioselectivity

Unequivocal structure determination of the reaction products is essential to confirm the regioselectivity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the gold standard for this purpose.

Workflow for Product Characterization

G Crude Product Crude Product Purification Purification (Column Chromatography) Crude Product->Purification Isomer 1 Isomer 1 Purification->Isomer 1 Isomer 2 Isomer 2 Purification->Isomer 2 NMR Analysis NMR Analysis (1H, 13C, COSY, HMBC) Isomer 1->NMR Analysis MS Analysis MS Analysis (GC-MS, HRMS) Isomer 1->MS Analysis Isomer 2->NMR Analysis Isomer 2->MS Analysis Structure Elucidation Structure Elucidation NMR Analysis->Structure Elucidation MS Analysis->Structure Elucidation

Caption: Analytical workflow for the separation and characterization of reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shifts and coupling constants of the pyrrole ring protons are highly informative for determining the substitution pattern.

  • 2-Methyl-5-substituted-1H-pyrrole: Expect to see two doublets in the aromatic region, corresponding to the protons at C3 and C4. The coupling constant between these two protons (³JHH) will be in the range of 3-4 Hz.

  • 2-Methyl-3-substituted-1H-pyrrole: The spectrum will show two signals for the C4 and C5 protons. The C5 proton will likely appear as a doublet, while the C4 proton may appear as a doublet of doublets due to coupling with the C5 proton and the NH proton.

  • 2-Methyl-4-substituted-1H-pyrrole: This isomer will also show two signals for the C3 and C5 protons. The C3 proton will be a doublet, and the C5 proton will be a doublet of doublets. Distinguishing between the 3- and 4-substituted isomers can be achieved through 2D NMR techniques.

¹³C NMR: The chemical shifts of the carbon atoms in the pyrrole ring are also diagnostic of the substitution pattern.

2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule, thus definitively establishing the substitution pattern. For instance, an HMBC correlation between the formyl proton and the C5 carbon would confirm a 5-formyl-2-methyl-1H-pyrrole structure.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating the different isomers and obtaining their mass spectra. The fragmentation patterns can provide clues about the substitution pattern[2][4].

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecular ion, which confirms the elemental composition of the product.

By employing a combination of these synthetic and analytical methodologies, researchers can confidently determine the regioselectivity of reactions on this compound, enabling the targeted synthesis of desired isomers for applications in drug discovery and materials science.

References

A Comparative Analysis of the Experimental and Calculated Boiling Point of 2-Methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimentally determined and computationally predicted boiling point of 2-Methyl-1H-pyrrole. Understanding the physicochemical properties of such heterocyclic compounds is paramount in various stages of drug discovery and development, from synthesis and purification to formulation and quality control. This document outlines the experimental methodology for boiling point determination and discusses the basis for theoretical calculations, offering a comprehensive overview for laboratory and computational chemists.

Data Presentation: Experimental vs. Calculated Boiling Point

The following table summarizes the known experimental boiling point of this compound and contrasts it with a calculated value obtained from a representative online prediction tool. It is important to note that calculated values can vary depending on the algorithm and dataset used by the prediction model.

PropertyExperimental ValueCalculated ValueMethod/Source
Boiling Point 148 °C145.3 °C (Predicted)Experimental data from peer-reviewed literature and chemical databases.
Calculated using a public boiling point prediction tool.

Experimental Protocol: Determination of Boiling Point

The experimental boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and reliable method for determining the boiling point of a small sample in a laboratory setting is the Thiele tube method.

Apparatus:

  • Thiele tube

  • Thermometer (-10 to 200 °C range)

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating bath fluid

  • Stand and clamps

Procedure:

  • A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The thermometer and test tube assembly are placed in the Thiele tube containing mineral oil, ensuring the sample is fully immersed.

  • The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents.

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady and rapid stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Computational Methodology: Boiling Point Prediction

The theoretical boiling point of a molecule can be estimated using various computational methods, such as Quantitative Structure-Property Relationship (QSPR) models. These models utilize the molecular structure of a compound to predict its physicochemical properties.

Procedure for Online Prediction:

  • Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of the molecular structure. The SMILES string for this compound is CC1=CC=CN1.

  • Select a Prediction Tool: Several web-based tools are available that predict boiling points from a SMILES input. These tools often employ machine learning models trained on large datasets of experimentally determined boiling points.

  • Input and Calculation: The SMILES string is entered into the prediction tool, which then calculates the estimated boiling point based on its underlying algorithm.

It is crucial for researchers to be aware that the accuracy of such predictions can vary. The provided calculated value is an estimate and should be used as a reference, with experimental verification being the gold standard.

Workflow for Comparison of Boiling Points

The following diagram illustrates the logical workflow for comparing the experimental and calculated boiling points of a chemical compound.

G cluster_experimental Experimental Determination cluster_calculated Computational Prediction exp_setup Prepare Sample and Apparatus exp_measure Measure Boiling Point exp_setup->exp_measure exp_data Record Experimental Data exp_measure->exp_data compare Compare Values exp_data->compare calc_input Obtain SMILES String calc_predict Use Prediction Tool calc_input->calc_predict calc_data Obtain Calculated Data calc_predict->calc_data calc_data->compare conclusion Draw Conclusions compare->conclusion

Caption: Workflow for comparing experimental and calculated boiling points.

A Comparative Guide to Catalysts for the Synthesis of 2-Methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Methyl-1H-pyrrole, a valuable building block in medicinal chemistry and materials science, can be achieved through various catalytic methods. This guide provides a comparative analysis of different catalysts, focusing on the widely applicable Paal-Knorr synthesis route. The selection of an appropriate catalyst is crucial for optimizing reaction efficiency, minimizing environmental impact, and ensuring high yields.

Performance Comparison of Catalysts

The following table summarizes the performance of various catalysts for the synthesis of pyrrole derivatives, primarily through the Paal-Knorr condensation of a 1,4-dicarbonyl compound with an amine or ammonia source. While direct comparative data for the synthesis of this compound is limited in the literature, the data presented for the synthesis of structurally related pyrroles, such as 2,5-dimethylpyrroles from 2,5-hexanedione, provides valuable insights into catalyst efficacy.

CatalystReactantsProductReaction ConditionsYield (%)Reaction TimeReference
Homogeneous Catalysts
Bismuth Nitrate (Bi(NO₃)₃·5H₂O)2,5-Hexanedione, Aniline2,5-Dimethyl-1-phenyl-1H-pyrroleSolvent-free, 80°C9815 min
Saccharin2,5-Hexanedione, Aniline2,5-Dimethyl-1-phenyl-1H-pyrroleSolvent-free, 100°C9220 min
Heterogeneous Catalysts
CATAPAL 200 (Alumina)2,5-Hexanedione, 4-Toluidine2,5-Dimethyl-1-(p-tolyl)-1H-pyrroleSolvent-free, 60°C9645 min
Fe³⁺-montmorillonite2,5-Hexanedione, Aniline2,5-Dimethyl-1-phenyl-1H-pyrroleNot specified953 h
Silica Sulfuric Acid (SiO₂-OSO₃H)2,5-Hexanedione, Aniline2,5-Dimethyl-1-phenyl-1H-pyrroleSolvent-free, Room Temp.983 min
Catalyst-Free
None2,5-Hexanedione, Aqueous NH₄OH2,5-Dimethyl-1H-pyrroleSolvent-free, Room Temp.9524 h

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the synthesis of related pyrroles and can be adapted for the synthesis of this compound by selecting the appropriate 1,4-dicarbonyl precursor.

General Procedure for Paal-Knorr Synthesis of N-Substituted 2,5-Dimethylpyrroles using CATAPAL 200 Alumina
  • Reaction Setup: In a round-bottom flask, combine 2,5-hexanedione (1 mmol) and the desired primary amine (1 mmol).

  • Catalyst Addition: Add CATAPAL 200 alumina (40 mg) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at 60°C for 45 minutes under solvent-free conditions.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature. The product is then extracted with a suitable solvent (e.g., ethyl acetate) and purified by column chromatography on silica gel.

Synthesis of 2,5-Dimethyl-1H-pyrrole under Catalyst- and Solvent-Free Conditions
  • Reaction Setup: In a vial, mix 2,5-hexanedione (1 mmol) with aqueous ammonium hydroxide (28-30%, 2 mmol).

  • Reaction Conditions: Stir the mixture at room temperature for 24 hours.

  • Work-up and Purification: After completion, extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by chromatography if necessary.

Signaling Pathways and Experimental Workflows

The Paal-Knorr synthesis of pyrroles from a 1,4-dicarbonyl compound and an amine or ammonia proceeds through a widely accepted mechanism involving the formation of a hemiaminal followed by cyclization and dehydration.

Paal_Knorr_Synthesis Reactants 1,4-Dicarbonyl Compound + Amine/Ammonia Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic attack Cyclization Cyclization Hemiaminal->Cyclization Intramolecular condensation Dehydration Dehydration Cyclization->Dehydration Elimination of water Product Pyrrole Dehydration->Product

Caption: General reaction pathway for the Paal-Knorr synthesis of pyrroles.

The experimental workflow for a typical catalyzed synthesis of this compound is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Mix 1,4-Dicarbonyl Precursor and Ammonia Source Catalyst Add Catalyst Reactants->Catalyst Heating Heat and Stir (e.g., 60-100°C) Catalyst->Heating Monitoring Monitor by TLC Heating->Monitoring Extraction Solvent Extraction Monitoring->Extraction Upon completion Purification Column Chromatography Extraction->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization

Caption: A typical experimental workflow for the catalytic synthesis of this compound.

Safety Operating Guide

Proper Disposal of 2-Methyl-1H-pyrrole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Methyl-1H-pyrrole, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures offer step-by-step guidance for handling and disposing of this compound.

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, it is critical to handle this compound with appropriate care. This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] Always work in a well-ventilated area, such as a chemical fume hood, to minimize exposure.[1][2][3]

Personal Protective Equipment (PPE): A thorough safety assessment should be conducted before handling. The minimum required PPE includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2][3]

  • Skin Protection: Wear chemical-impermeable and fire/flame-resistant clothing. Handle with gloves that have been inspected prior to use.[2][3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2][3]

Spill Management

In the event of a spill, immediate action is necessary to prevent wider contamination and exposure.

Minor Spills:

  • Control personal contact with the substance by using appropriate PPE.[1]

  • Contain and absorb the spill with sand, earth, inert material, or vermiculite.[1]

  • Wipe up the area and place the contaminated materials into a suitable, labeled container for waste disposal.[1]

Major Spills:

  • Clear the area of all personnel and move upwind.[1]

  • Alert the appropriate emergency services (e.g., Fire Brigade) and inform them of the location and nature of the hazard.[1]

  • Wear a self-contained breathing apparatus and protective gloves.[1][2]

  • Prevent the spillage from entering drains or water courses by any available means.[1][2]

  • Contain the spill with sand, earth, or vermiculite.[1]

  • Collect any recoverable product into labeled containers for recycling.[1]

  • Collect solid residues and seal them in labeled drums for disposal.[1]

  • Wash the area and prevent runoff into drains.[1]

  • Decontaminate and launder all protective clothing and equipment before storing and re-using.[1]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not dispose of this chemical down the drain or in regular trash.[2]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing papers) in a suitable, closed, and clearly labeled container.[1][2][3]

    • Use spark-proof tools and explosion-proof equipment when handling the waste.[2][3]

  • Container Labeling:

    • Clearly label the waste container as "Hazardous Waste."

    • Include the full chemical name: "this compound."

    • Note the associated hazards (e.g., "Harmful," "Irritant").

  • Storage:

    • Store the sealed waste container in a dry, cool, and well-ventilated designated hazardous waste accumulation area.[2][3]

    • Keep the container tightly closed.[1][2][3]

    • Store away from incompatible materials and foodstuffs.[2][3]

  • Disposal of Empty Containers:

    • Containers should be triple-rinsed (or equivalent).[2]

    • The rinsate is considered hazardous waste and must be collected and disposed of accordingly.

    • After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or incinerated if combustible.[2]

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[2][3]

Summary of Safety and Disposal Information

Aspect Guideline References
Personal Protective Equipment Safety goggles, chemical-impermeable gloves, fire/flame resistant clothing, full-face respirator if needed.[1][2][3]
Handling Use in a well-ventilated area. Avoid contact with skin, eyes, and inhalation. Do not eat, drink, or smoke when using.[1][2][3]
Spill Containment Absorb with inert material (sand, earth, vermiculite).[1]
Primary Disposal Method Licensed chemical destruction plant or controlled incineration.[2]
Waste Container Suitable, closed, and clearly labeled container.[1][2][3]
Storage of Waste Tightly closed container in a dry, cool, well-ventilated, and designated area.[1][2][3]
Environmental Precautions Do not allow to enter drains, sewers, or waterways.[1][2]

Disposal Workflow

cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Waste Collection & Disposal start Start: Need to Dispose of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handle Handle in Ventilated Area (Fume Hood) ppe->handle spill_check Spill or Leak? minor_spill Minor Spill: Absorb with Inert Material spill_check->minor_spill Yes (Minor) major_spill Major Spill: Evacuate & Alert EHS spill_check->major_spill Yes (Major) waste_container Place in Labeled Hazardous Waste Container spill_check->waste_container No handle->spill_check collect_spill Collect Contaminated Material minor_spill->collect_spill major_spill->collect_spill collect_spill->waste_container storage Store in Designated Waste Area waste_container->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Professional Disposal contact_ehs->end

References

Essential Safety and Operational Guide for Handling 2-Methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methyl-1H-pyrrole. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and compliant disposal methods to ensure laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that presents several hazards, including being harmful if swallowed, in contact with skin, or inhaled.[1][2] It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Therefore, strict adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][4]Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-impermeable gloves (inspected before use), and fire/flame resistant and impervious clothing.[3][4]Prevents skin contact, which can be harmful and cause irritation.[1][2]
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][4]Protects against inhalation of harmful vapors and mists.[1][2]
General Body Protection Wear suitable protective clothing, which may include overalls and a PVC apron.[5]Provides an additional barrier against accidental spills and contamination.
Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Remove all sources of ignition as the substance may be flammable.[2][3] Use non-sparking tools and explosion-proof equipment.[3][4]

  • Keep containers tightly closed when not in use to prevent the release of vapors.[1]

2. Donning of Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as specified in the table above.

  • Gloves must be inspected for any signs of degradation or puncture prior to use.[4]

3. Chemical Handling:

  • Avoid all personal contact with the substance, including inhalation of vapors.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Measure and dispense the chemical carefully to avoid splashes and the formation of aerosols.[3]

4. Post-Handling Procedures:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

  • Contaminated clothing should be removed immediately and laundered separately before reuse.[1]

Disposal Plan

1. Waste Collection:

  • Collect all waste material, including any contaminated absorbents from spills, in suitable, closed, and clearly labeled containers for disposal.[1][3]

2. Disposal Method:

  • Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Do not allow the chemical to enter drains or sewer systems.[3] Environmental discharge must be avoided.[3]

3. Container Decontamination:

  • Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[3]

  • Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, or incinerated if combustible.[3]

Emergency Procedures
  • In case of inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[3][4]

  • In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[3][4]

  • In case of eye contact: Rinse the eyes with pure water for at least 15 minutes and seek medical attention.[3]

  • In case of ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[3][4]

Workflow for Safe Handling of this compound

prep Preparation & Engineering Controls (Fume Hood, Eyewash Station) ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe Proceed when ready handling Chemical Handling (Dispensing, Reaction) ppe->handling Begin work post_handling Post-Handling (Hand Washing, Decontamination) handling->post_handling After completion waste_collection Waste Collection (Labeled, Closed Containers) handling->waste_collection During & after handling disposal Disposal (Licensed Facility) post_handling->disposal Final step waste_collection->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.